molecular formula C12H24ClNO4 B1147544 Isovalerylcarnitine chloride

Isovalerylcarnitine chloride

Cat. No.: B1147544
M. Wt: 281.77 g/mol
InChI Key: HWDFIOSIRGUUSM-HNCPQSOCSA-N
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Description

Isovaleryl-L-carnitine is a naturally occurring acylcarnitine that is formed via metabolic conversion of L-leucine. It increases survival and decreases apoptosis in hepatocyte growth factor-deprived murine C2.8 hepatocytes when used at a concentration of 1 mM. Isovaleryl-L-carnitine inhibits amino acid deprivation-induced proteolysis and autophagy in isolated perfused rat liver when used at concentrations of 77 and 100 μM, respectively. Increased levels of isovaleryl carnitine are associated with isovaleryl-CoA dehydrogenase deficiency (isovaleric acidemia).>

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R)-3-carboxy-2-(3-methylbutanoyloxy)propyl]-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4.ClH/c1-9(2)6-12(16)17-10(7-11(14)15)8-13(3,4)5;/h9-10H,6-8H2,1-5H3;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDFIOSIRGUUSM-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Purification of Isovalerylcarnitine Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of isovalerylcarnitine (B1198194) chloride, a significant short-chain acylcarnitine involved in cellular metabolism. This document details the chemical synthesis process, starting from the preparation of the key acylating agent, isovaleryl chloride, followed by the esterification of L-carnitine. Furthermore, it outlines robust purification and analytical methodologies crucial for obtaining high-purity isovalerylcarnitine chloride suitable for research and pharmaceutical applications. The guide includes detailed experimental protocols, data presentation in tabular format for clarity, and logical workflow diagrams to visually represent the processes.

Introduction

Isovalerylcarnitine is a naturally occurring acylcarnitine that plays a role in the metabolism of the branched-chain amino acid, leucine. It is formed through the esterification of L-carnitine with isovaleryl-CoA. Elevated levels of isovalerylcarnitine in biological fluids are a key biomarker for the diagnosis of isovaleric acidemia, an inherited metabolic disorder. For research into this condition and for potential therapeutic applications, the availability of high-purity synthetic this compound is essential. This guide offers a detailed methodology for its synthesis and purification.

Synthesis of this compound

The synthesis of this compound is a two-step process. The first step involves the preparation of isovaleryl chloride, the acylating agent. The second step is the esterification of L-carnitine with the prepared isovaleryl chloride.

Step 1: Synthesis of Isovaleryl Chloride

Isovaleryl chloride (3-methylbutanoyl chloride) is synthesized by the chlorination of isovaleric acid.[1] Common chlorinating agents for this reaction include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[1][2] The reaction with thionyl chloride is often preferred due to the gaseous nature of the byproducts (SO₂ and HCl), which simplifies purification.

Reaction:

A general experimental protocol for the synthesis of an acid chloride from a carboxylic acid using thionyl chloride is as follows:

Experimental Protocol: Synthesis of Isovaleryl Chloride

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap containing an aqueous sodium hydroxide (B78521) solution to neutralize the evolved HCl and SO₂ gases.

  • Reactant Addition: Charge the flask with isovaleric acid. Slowly add thionyl chloride (typically in a slight molar excess, e.g., 1.1 to 1.5 equivalents) to the isovaleric acid at room temperature with stirring.

  • Reaction Conditions: The reaction mixture is then heated to reflux (the boiling point of thionyl chloride is 79 °C) and maintained at this temperature for a period of 1 to 3 hours, or until the evolution of gases ceases.

  • Work-up and Purification: After the reaction is complete, the excess thionyl chloride is removed by distillation under atmospheric pressure. The resulting crude isovaleryl chloride is then purified by fractional distillation under reduced pressure.[1]

ParameterValue
Starting MaterialIsovaleric Acid
ReagentThionyl Chloride
Molar Ratio (Acid:Reagent)~ 1:1.2
Reaction TemperatureReflux (~79 °C)
Reaction Time1 - 3 hours
Purification MethodFractional Distillation

Table 1: Typical Reaction Parameters for Isovaleryl Chloride Synthesis.

Step 2: Synthesis of this compound

The second step involves the acylation of L-carnitine with the synthesized isovaleryl chloride. A general method for the synthesis of acyl L-carnitine hydrochlorides can be adapted for this purpose.[3]

Reaction:

Experimental Protocol: Synthesis of Isovaleryl L-Carnitine Chloride [3]

  • Dissolution: In a suitable reaction vessel, dissolve L-carnitine in glacial acetic acid with stirring.

  • Acylation: Slowly add isovaleryl chloride to the L-carnitine solution.

  • Reaction: The reaction mixture is heated (e.g., to around 70 °C) and maintained at this temperature for several hours (e.g., 8 hours).

  • Solvent Removal: After the reaction is complete, the acetic acid is removed by distillation under reduced pressure. This will likely result in the precipitation of the crude product.

  • Initial Purification: The crude product is then treated with a solvent like acetone, stirred to create a slurry, and then cooled to induce further crystallization.

  • Isolation: The crude this compound is collected by filtration and dried.

ParameterValue
Starting MaterialL-Carnitine
ReagentIsovaleryl Chloride
SolventAcetic Acid
Reaction Temperature~ 70 °C
Reaction Time~ 8 hours
Initial PurificationPrecipitation with Acetone
Expected Yield> 90% (based on similar reactions)[3]

Table 2: Typical Reaction Parameters for this compound Synthesis.

Purification of this compound

High purity is essential for the use of this compound in research and pharmaceutical development. The primary method for purification is recrystallization.

Recrystallization

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a given solvent at different temperatures.[4][5][6][7][8]

Experimental Protocol: Recrystallization of this compound [3]

  • Dissolution: The crude this compound is dissolved in a minimal amount of a hot solvent, such as ethanol (B145695) or methanol (B129727).

  • Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.

  • Crystallization: The hot, clear solution is allowed to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

  • Precipitation: Acetone is then added to the cooled solution to precipitate the purified this compound.

  • Isolation and Drying: The purified crystals are collected by filtration, washed with a small amount of cold acetone, and dried under vacuum.

ParameterValue
Purification MethodRecrystallization
Dissolving SolventEthanol or Methanol
Precipitating SolventAcetone
Expected Purity> 95%[1][9]

Table 3: Recrystallization Parameters for this compound.

Purity Assessment

The purity of the synthesized this compound should be assessed using a combination of analytical techniques.

Analytical MethodPurposeTypical Results
Appearance Visual InspectionWhite to off-white solid[1][9]
Solubility Solvent CompatibilitySoluble in methanol and water (slightly)[1][9]
¹H NMR Structural ConfirmationSpectrum consistent with the structure of this compound[1][10]
Mass Spectrometry (MS) Molecular Weight VerificationMass spectrum consistent with the molecular weight of isovalerylcarnitine[1]
High-Performance Liquid Chromatography (HPLC) Purity DeterminationPurity > 95%[9]
Elemental Analysis Elemental CompositionConforms to the calculated elemental composition of C₁₂H₂₄ClNO₄[1][9]

Table 4: Analytical Methods for Purity Assessment of this compound.

Workflow and Process Diagrams

To visually represent the synthesis and purification process, the following diagrams have been generated using the DOT language.

Synthesis_Workflow cluster_step1 Step 1: Isovaleryl Chloride Synthesis cluster_step2 Step 2: this compound Synthesis cluster_purification Purification A Isovaleric Acid C Reaction & Reflux A->C B Thionyl Chloride B->C D Distillation C->D E Purified Isovaleryl Chloride D->E H Acylation Reaction E->H F L-Carnitine F->H G Acetic Acid G->H I Solvent Removal H->I J Crude this compound I->J K Recrystallization (Ethanol/Methanol & Acetone) J->K L Filtration & Drying K->L M Pure this compound L->M

Caption: Synthesis and Purification Workflow for this compound.

Purity_Analysis_Workflow cluster_analysis Purity and Structural Analysis cluster_results Confirmation Start Pure this compound NMR 1H NMR Start->NMR MS Mass Spectrometry Start->MS HPLC HPLC Start->HPLC EA Elemental Analysis Start->EA Structure Structural Confirmation NMR->Structure MS->Structure Purity Purity > 95% HPLC->Purity Composition Correct Elemental Composition EA->Composition

Caption: Analytical Workflow for Purity Assessment of this compound.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis and purification of high-purity this compound. By following the outlined experimental protocols and utilizing the specified analytical methods, researchers and drug development professionals can reliably produce and characterize this important metabolic compound for their scientific investigations. The provided workflows and data tables serve as a quick reference for the key steps and parameters involved in this chemical process.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties and Stability of Isovalerylcarnitine (B1198194) Chloride

This technical guide provides a comprehensive overview of the chemical properties and stability of isovalerylcarnitine chloride, a significant short-chain acylcarnitine. The information is curated for professionals in research and drug development, with a focus on presenting clear, actionable data and methodologies.

Core Chemical Properties

This compound is the chloride salt of the isovaleryl ester of L-carnitine. It is a naturally occurring acylcarnitine formed during the metabolic conversion of L-leucine.[1] Elevated levels of this compound in the body are a key biomarker for isovaleric acidemia, an inborn error of metabolism resulting from a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase.[2][3][4]

General and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a foundational understanding of the compound.

PropertyValueSource(s)
IUPAC Name (2R)-3-carboxy-N,N,N-trimethyl-2-(3-methyl-1-oxobutoxy)-1-propanaminium, monochloride
Synonyms CAR 5:0, C5:0 Carnitine, L-Carnitine isovaleryl ester, L-Isovalerylcarnitine[5]
CAS Number 139144-12-0[5][1][3][6][7]
Molecular Formula C12H24ClNO4[1][6]
Molecular Weight 281.78 g/mol [2][3][8]
Appearance White to off-white crystalline solid[5][7]
Melting Point >160°C (decomposes)[7][9]
Form Solid[7]
Solubility

The solubility of this compound in various solvents is a critical parameter for its handling and application in experimental settings.

SolventSolubilitySource(s)
Dimethylformamide (DMF) 15 mg/mL
Dimethyl sulfoxide (B87167) (DMSO) 20 mg/mL
Ethanol 25 mg/mL
PBS (pH 7.2) 10 mg/mL
Methanol (B129727) Slightly soluble[7][9]
Water Slightly soluble (can be aided by heating)[7][9]

Chemical Stability and Storage

The stability of this compound is influenced by temperature, moisture, and pH. Understanding these factors is crucial for maintaining the integrity of the compound during storage and experimentation.

Solid-State Stability and Storage

In its solid form, this compound is hygroscopic.[7][9] For long-term storage, it is recommended to keep the compound at -20°C under an inert atmosphere.[5][7][9] Under these conditions, the solid is stable for at least four years.[5]

Solution Stability and Degradation

The primary degradation pathway for acylcarnitines, including isovalerylcarnitine, in aqueous solutions is hydrolysis of the ester bond, which yields free carnitine and the corresponding fatty acid.[10] The rate of this hydrolysis is dependent on temperature and pH.

  • Temperature Effects : Studies on acylcarnitines in dried blood spots have shown that they are stable for at least 330 days when stored at -18°C.[10] However, at room temperature, significant hydrolysis occurs, particularly for short-chain acylcarnitines like isovalerylcarnitine, which tend to hydrolyze more rapidly than long-chain ones.[10] A study on various acylcarnitines in dried blood spots stored at +4°C for the first year and then at room temperature showed a significant decrease in the concentration of C5-carnitine (isovalerylcarnitine) over time.[11]

Stock solutions in organic solvents like DMSO should be stored at -80°C to ensure stability for up to a year.[2]

Experimental Protocols

The analysis of this compound, particularly in biological matrices, is predominantly carried out using electrospray ionization-tandem mass spectrometry (ESI-MS/MS).[10]

General Protocol for Acylcarnitine Analysis by ESI-MS/MS

This protocol outlines a general workflow for the extraction and analysis of isovalerylcarnitine from biological samples such as dried blood spots.

  • Sample Preparation :

    • A small punch (e.g., 3.2 mm) is taken from a dried blood spot sample.[10]

  • Extraction :

    • The punched spot is placed in a well of a microtiter plate.

    • An extraction solution, typically methanol containing a deuterated internal standard (e.g., Isovaleryl-L-carnitine-d3), is added.[10][12]

    • The plate is agitated to ensure complete extraction of the analytes.

  • Derivatization :

    • The acylcarnitines in the extract are converted to their butyl esters to enhance their ionization efficiency and chromatographic behavior.[10] This is often achieved by reacting the extract with butanolic HCl.

  • Analysis by ESI-MS/MS :

    • The derivatized sample is introduced into the mass spectrometer, typically via flow injection or liquid chromatography.

    • The instrument is operated in positive ion mode.

    • Specific precursor-to-product ion transitions are monitored for the quantification of isovalerylcarnitine and its internal standard.

Visualizations

Metabolic Context of Isovalerylcarnitine

The following diagram illustrates the metabolic origin of isovalerylcarnitine from the amino acid L-leucine and its role as a biomarker for isovaleric acidemia.

Metabolic_Pathway Leucine L-Leucine IsovalerylCoA Isovaleryl-CoA Leucine->IsovalerylCoA Catabolism IVD Isovaleryl-CoA Dehydrogenase (IVD) IsovalerylCoA->IVD CPT Carnitine Palmitoyltransferase (CPT) System IsovalerylCoA->CPT Isovalerylcarnitine Isovalerylcarnitine Normal_Metabolism Normal Metabolism Isovaleric_Acidemia Isovaleric Acidemia Isovaleric_Acidemia->Isovalerylcarnitine Accumulation of IVD->Normal_Metabolism Oxidation IVD->Isovaleric_Acidemia Deficiency leads to CPT->Isovalerylcarnitine Conjugation with L-Carnitine

Caption: Metabolic pathway showing the formation of isovalerylcarnitine.

Experimental Workflow for Isovalerylcarnitine Analysis

This diagram outlines the key steps in a typical experimental workflow for the quantification of isovalerylcarnitine in biological samples.

Experimental_Workflow Start Start: Dried Blood Spot Sample Punch 1. Sample Punching Start->Punch Extraction 2. Extraction with Methanol + Internal Standard Punch->Extraction Derivatization 3. Butylation (Acylcarnitine -> Butyl Esters) Extraction->Derivatization Analysis 4. ESI-MS/MS Analysis Derivatization->Analysis Quantification 5. Data Processing and Quantification Analysis->Quantification End End: Concentration of Isovalerylcarnitine Quantification->End

Caption: Workflow for isovalerylcarnitine analysis by ESI-MS/MS.

References

The Role of Isovalerylcarnitine Chloride in the Management of Isovaleric Acidemia: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isovaleric Acidemia (IVA) is an autosomal recessive inborn error of leucine (B10760876) metabolism caused by the deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD). This enzymatic block leads to the accumulation of isovaleryl-CoA and its metabolites, resulting in episodic, life-threatening metabolic ketoacidosis, neurological damage, and a characteristic "sweaty feet" odor. The therapeutic intervention with L-carnitine, administered as isovalerylcarnitine (B1198194) chloride, represents a cornerstone of long-term management for IVA. This document provides a detailed examination of the mechanism of action of isovalerylcarnitine chloride, supported by quantitative data from clinical observations, detailed experimental protocols, and visualizations of the relevant biochemical pathways and experimental workflows.

Introduction to Isovaleric Acidemia

Isovaleric Acidemia (IVA) is a rare metabolic disorder that disrupts the normal breakdown of the branched-chain amino acid leucine[1]. The genetic defect resides in the IVD gene, which codes for isovaleryl-CoA dehydrogenase, an enzyme crucial for the third step in leucine catabolism[1]. The absence or reduced activity of IVD leads to a buildup of isovaleryl-CoA, which is then converted to isovaleric acid and other toxic metabolites[1][2]. The clinical presentation of IVA is heterogeneous, ranging from a severe neonatal-onset form with high mortality to a chronic intermittent form and even asymptomatic individuals identified through newborn screening[2][3]. The primary goals of IVA management are to reduce the intake of leucine through a protein-restricted diet and to promote the detoxification and excretion of isovaleryl-CoA and its derivatives[4][5].

The Biochemical Role of Carnitine

L-carnitine is a naturally occurring amino acid derivative that plays a critical role in cellular energy metabolism[6][7]. Its primary function is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, a process known as the "carnitine shuttle," where they undergo β-oxidation to produce ATP[6][8]. Beyond its role in fatty acid metabolism, carnitine is also involved in modulating the intramitochondrial acyl-CoA/CoA ratio and in the detoxification and removal of excess or toxic acyl groups from the body[7][9]. In the context of organic acidemias like IVA, the accumulation of specific acyl-CoA species can lead to a secondary carnitine deficiency as free carnitine is consumed in the formation of acylcarnitines[2][10].

Mechanism of Action of this compound in Isovaleric Acidemia

The therapeutic strategy of L-carnitine supplementation in IVA, often administered as this compound for stability and bioavailability, is centered on its ability to act as a conjugating agent for the toxic isovaleryl-CoA. The mechanism unfolds through the following key steps:

  • Replenishment of Carnitine Stores: Patients with IVA often present with a secondary carnitine deficiency due to the continuous conjugation of carnitine with accumulated isovaleryl groups[2]. Supplementation with L-carnitine restores the depleted intracellular pool of free carnitine.

  • Enzymatic Conjugation: The mitochondrial enzyme carnitine acylcarnitine translocase facilitates the reaction between the accumulated isovaleryl-CoA and free L-carnitine. This enzymatic process results in the formation of isovalerylcarnitine[2].

  • Detoxification: Isovalerylcarnitine is a non-toxic, water-soluble compound[3]. By converting the toxic isovaleryl-CoA into this inert form, L-carnitine effectively detoxifies the accumulating metabolite.

  • Renal Excretion: Isovalerylcarnitine is readily excreted in the urine, providing an efficient pathway for the removal of the toxic isovaleryl group from the body[2]. This enhanced excretion helps to lower the circulating and tissue levels of isovaleric acid and its derivatives.

This detoxification pathway is analogous to the physiological role of glycine (B1666218), which conjugates with isovaleryl-CoA to form isovalerylglycine, another excretable, non-toxic metabolite[3][11]. Clinical practice often involves the combined administration of L-carnitine and glycine to maximize the detoxification capacity[3].

Quantitative Data on Therapeutic Efficacy

The efficacy of L-carnitine supplementation, alone or in combination with glycine, has been evaluated in clinical studies. A key approach to assessing therapeutic response is the leucine load test, which challenges the metabolic pathway and allows for the measurement of key metabolites in blood and urine. The following table summarizes data from a case study investigating the effects of different supplementation regimens on a patient with IVA after a leucine load.

Treatment RegimenAnalytePre-Leucine Load1-hour Post-Leucine Load3-hours Post-Leucine Load6-hours Post-Leucine Load
Glycine (250 mg/kg/day) Serum Ammonia (B1221849) (μg/dL)~50~75~130 ~100
Blood Isovalerylcarnitine (nmol/mL)~0.5~0.6~0.7~0.8
Urinary Isovalerylglycine (μmol/L)~1500~2000~2500~3000
L-Carnitine (100 mg/kg/day) Serum Ammonia (μg/dL)~40~50~60 ~55
Blood Isovalerylcarnitine (nmol/mL)~1.0~1.5~2.0 ~1.8
Urinary Isovalerylglycine (μmol/L)~500~600~700~800
Glycine + L-Carnitine Serum Ammonia (μg/dL)~35 ~60~80 ~70
Blood Isovalerylcarnitine (nmol/mL)~1.2~1.8~2.2 ~2.0
Urinary Isovalerylglycine (μmol/L)~1000~1500~2000~2500

Data are approximate values derived from graphical representations in a published case study[3] for illustrative purposes.

Data Interpretation:

  • L-carnitine supplementation alone resulted in the lowest post-leucine load increase in serum ammonia, suggesting a more rapid conjugation of the toxic isovaleryl-CoA[3].

  • As expected, L-carnitine treatment significantly increased the levels of blood isovalerylcarnitine, demonstrating the direct action of the therapeutic agent.

  • Glycine supplementation led to a more pronounced increase in urinary isovalerylglycine excretion.

  • The combined therapy showed a beneficial effect by maintaining a lower baseline ammonia level and promoting the excretion of both isovalerylcarnitine and isovalerylglycine[3].

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the therapeutic effects of this compound. Below are representative protocols for key experiments.

Leucine Challenge Test

Objective: To evaluate the metabolic response to a standardized leucine load under different therapeutic regimens.

Procedure:

  • The patient is admitted to a clinical research unit after an overnight fast.

  • A baseline blood sample is collected for the measurement of serum ammonia, plasma amino acids, and acylcarnitine profile. A baseline urine sample is also collected for the analysis of organic acids and acylglycines.

  • A standardized dose of L-leucine (e.g., 100 mg/kg) is administered orally.

  • Blood samples are collected at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) post-leucine administration for the analysis of the same parameters as the baseline sample.

  • Urine is collected for a defined period (e.g., 6-12 hours) following the leucine load for the quantification of isovalerylglycine and other relevant metabolites.

  • The patient is closely monitored for any adverse clinical signs throughout the procedure.

Quantification of Isovalerylcarnitine in Urine by Tandem Mass Spectrometry (MS/MS)

Objective: To accurately measure the concentration of isovalerylcarnitine in urine samples.

Procedure:

  • Sample Preparation: A known volume of urine is spiked with a stable isotope-labeled internal standard (e.g., d9-isovalerylcarnitine).

  • Solid Phase Extraction (optional): The sample may be passed through a solid-phase extraction column to remove interfering substances.

  • Derivatization: The acylcarnitines are converted to their butyl esters by incubation with butanolic HCl. This step enhances their chromatographic separation and mass spectrometric detection.

  • LC-MS/MS Analysis: The derivatized sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer. The different acylcarnitine isomers are separated on the chromatographic column.

  • Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect the precursor and product ions for isovalerylcarnitine and its internal standard.

  • Quantification: The concentration of isovalerylcarnitine is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of isovalerylcarnitine.

Measurement of Serum Ammonia

Objective: To determine the concentration of ammonia in serum as an indicator of metabolic decompensation.

Procedure:

  • Sample Collection and Handling: Blood is collected in a pre-chilled tube containing EDTA or heparin as an anticoagulant. The sample must be placed on ice immediately and centrifuged in a refrigerated centrifuge within 15-20 minutes of collection. The plasma should be analyzed immediately or stored frozen.

  • Analysis: The enzymatic method utilizing glutamate (B1630785) dehydrogenase is commonly employed. In this reaction, ammonia reacts with α-ketoglutarate and NADPH in the presence of glutamate dehydrogenase to form glutamate and NADP+.

  • Detection: The rate of decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is proportional to the ammonia concentration in the sample.

  • Quantification: The ammonia concentration is calculated by comparing the rate of absorbance change to that of a known standard.

Visualizing the Core Mechanisms

Diagrams illustrating the biochemical pathways and experimental workflows provide a clear understanding of the concepts discussed.

Leucine Catabolism and Isovaleric Acidemia

cluster_IVA Isovaleric Acidemia (IVA) Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA IVD_enzyme Isovaleryl-CoA Dehydrogenase (IVD) Isovaleryl_CoA->IVD_enzyme IVA_block X Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Acetyl_CoA Acetyl-CoA Methylcrotonyl_CoA->Acetyl_CoA Acetoacetate Acetoacetate Methylcrotonyl_CoA->Acetoacetate IVD_enzyme->Methylcrotonyl_CoA

Caption: Leucine metabolism pathway and the enzymatic block in IVA.

Therapeutic Mechanism of L-Carnitine

Accumulated_Isovaleryl_CoA Accumulated Isovaleryl-CoA CAT Carnitine Acyltransferase Accumulated_Isovaleryl_CoA->CAT L_Carnitine L-Carnitine (supplementation) L_Carnitine->CAT Isovalerylcarnitine Isovalerylcarnitine (non-toxic) CAT->Isovalerylcarnitine Urine_Excretion Renal Excretion Isovalerylcarnitine->Urine_Excretion

Caption: Detoxification of isovaleryl-CoA by L-carnitine.

Experimental Workflow for Leucine Challenge Test

Fasting Overnight Fast Baseline_Sample Baseline Blood & Urine Collection Fasting->Baseline_Sample Leucine_Load Oral Leucine Administration (100 mg/kg) Baseline_Sample->Leucine_Load Serial_Sampling Serial Blood Sampling (1, 2, 3, 4, 6 hours) Leucine_Load->Serial_Sampling Urine_Collection Timed Urine Collection (6-12 hours) Leucine_Load->Urine_Collection Analysis Biochemical Analysis (Ammonia, Acylcarnitines, Organic Acids) Serial_Sampling->Analysis Urine_Collection->Analysis

Caption: Workflow for a leucine challenge test in IVA patients.

Conclusion

The administration of this compound is a rational and effective therapeutic intervention for isovaleric acidemia. Its mechanism of action is well-understood, involving the replenishment of depleted carnitine stores and the enzymatic conjugation of toxic isovaleryl-CoA to form the non-toxic, excretable isovalerylcarnitine. This detoxification process mitigates the risk of metabolic crises and associated neurological complications. Quantitative data from clinical studies, obtained through rigorous experimental protocols, confirm the efficacy of this treatment in reducing the metabolic burden in patients with IVA. For drug development professionals, the success of this conjugation-based therapy underscores the potential of similar strategies for other inborn errors of metabolism characterized by the accumulation of toxic acyl-CoA species. Further research may focus on optimizing dosing regimens, exploring novel carnitine derivatives with enhanced properties, and developing adjunctive therapies to further improve long-term outcomes for individuals with isovaleric acidemia.

References

The Biological Role of Isovalerylcarnitine Chloride in Leucine Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isovalerylcarnitine (B1198194) chloride, an ester of L-carnitine and isovaleric acid, plays a pivotal role in the metabolism of the branched-chain amino acid, leucine (B10760876). While primarily recognized as a key biomarker and a detoxification product in the inherited metabolic disorder Isovaleric Acidemia (IVA), emerging research suggests its involvement in broader cellular processes, including apoptosis and immune modulation. This technical guide provides an in-depth exploration of the biochemical significance of isovalerylcarnitine, detailing its formation, function, and analytical measurement. It further presents quantitative data on its modulation in response to therapeutic interventions, outlines key experimental protocols for its study, and visualizes the intricate metabolic and signaling pathways in which it participates. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, metabolic disorders, and drug development.

Introduction: The Intersection of Leucine Metabolism and Carnitine Function

Leucine, an essential branched-chain amino acid (BCAA), is a fundamental component of proteins and a key regulator of various metabolic processes, including protein synthesis and energy homeostasis[1]. Its catabolism is a critical mitochondrial process that ultimately yields acetyl-CoA and acetoacetate[2]. However, genetic defects in this pathway can lead to the accumulation of toxic intermediates.

L-carnitine and its derivatives are essential for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation[3]. Beyond this well-established role, carnitine also participates in the "buffering" of acyl-CoA pools. When specific acyl-CoA species accumulate to potentially toxic levels due to metabolic blocks, they can be esterified to carnitine, forming acylcarnitines that can be exported from the mitochondria and excreted in the urine. This detoxification mechanism is central to the biological role of isovalerylcarnitine.

The Biochemical Pathway of Leucine Catabolism and the Formation of Isovalerylcarnitine

The breakdown of leucine occurs through a series of enzymatic steps primarily within the mitochondria. A defect in the third step of this pathway is responsible for the formation of isovalerylcarnitine.

  • Step 1: Transamination: Leucine is reversibly transaminated by a branched-chain amino acid aminotransferase (BCAT) to α-ketoisocaproate (KIC)[2][4].

  • Step 2: Oxidative Decarboxylation: KIC undergoes irreversible oxidative decarboxylation by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex to form isovaleryl-CoA[2].

  • Step 3: Dehydrogenation: Isovaleryl-CoA is dehydrogenated by isovaleryl-CoA dehydrogenase (IVD) to 3-methylcrotonyl-CoA[5].

In Isovaleric Acidemia (IVA), the IVD enzyme is deficient, leading to the accumulation of isovaleryl-CoA[6]. This accumulation has several downstream consequences:

  • Sequestration of Coenzyme A: The buildup of isovaleryl-CoA depletes the mitochondrial pool of free Coenzyme A (CoA), which is essential for numerous other metabolic reactions, including the Krebs cycle and fatty acid oxidation.

  • Formation of Toxic Metabolites: Isovaleryl-CoA can be hydrolyzed to isovaleric acid, a neurotoxic compound responsible for the characteristic "sweaty feet" odor in individuals with IVA during metabolic crises[7].

  • Detoxification via Carnitine and Glycine (B1666218) Conjugation: To mitigate the toxicity of isovaleryl-CoA, the body utilizes two primary detoxification pathways:

    • Formation of Isovalerylcarnitine: Isovaleryl-CoA is esterified with L-carnitine by carnitine acyltransferases to form isovalerylcarnitine, which is then excreted in the urine[3][8].

    • Formation of Isovalerylglycine: Isovaleryl-CoA can also be conjugated with glycine by glycine N-acyltransferase to form isovalerylglycine, another excretable, non-toxic compound[3][7].

The following diagram illustrates the catabolic pathway of leucine and the formation of isovalerylcarnitine in the context of IVD deficiency.

Leucine_Metabolism Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC BCAT IsovalerylCoA Isovaleryl-CoA KIC->IsovalerylCoA BCKDH MethylcrotonylCoA 3-Methylcrotonyl-CoA IsovalerylCoA->MethylcrotonylCoA IVD IVD_Deficiency Isovaleryl-CoA Dehydrogenase (IVD) Deficiency IsovalerylCoA->IVD_Deficiency AcetylCoA Acetyl-CoA MethylcrotonylCoA->AcetylCoA Acetoacetate Acetoacetate MethylcrotonylCoA->Acetoacetate Carnitine L-Carnitine Isovalerylcarnitine Isovalerylcarnitine (excreted in urine) Carnitine->Isovalerylcarnitine Glycine Glycine Isovalerylglycine Isovalerylglycine (excreted in urine) Glycine->Isovalerylglycine IVD_Deficiency->Isovalerylcarnitine Carnitine Acyltransferase IVD_Deficiency->Isovalerylglycine Glycine N-Acyltransferase

Leucine catabolism and isovalerylcarnitine formation.

Quantitative Analysis of Isovalerylcarnitine in Isovaleric Acidemia

The measurement of isovalerylcarnitine is a cornerstone in the diagnosis and monitoring of IVA. Treatment with L-carnitine and/or glycine is the standard of care, aiming to enhance the excretion of isovaleryl moieties as non-toxic conjugates.

Metabolite Concentrations in Isovaleric Acidemia

The following table summarizes typical concentrations of key metabolites in individuals with IVA, highlighting the differences between metabolically mild and severe phenotypes as identified through newborn screening.

MetabolitePhenotypeSpecimenConcentration RangeReference
C5 Acylcarnitine (Isovalerylcarnitine) Metabolically MildNewborn Blood Spot0.8 to 6 µmol/L[6]
Metabolically SevereNewborn Blood SpotUp to 21.7 µmol/L[6]
Isovalerylglycine Metabolically MildUrine15 to 195 mmol/mol creatinine[6]
Metabolically SevereUrineUp to 3300 mmol/mol creatinine[6]
Therapeutic Response to L-Carnitine and Glycine Supplementation

A case study of a patient with IVA provides quantitative insight into the effects of L-carnitine and glycine supplementation on the urinary excretion of isovalerylcarnitine and isovalerylglycine.

TreatmentUrinary Isovalerylglycine (µmol/24h)Urinary Isovalerylcarnitine (µmol/24h)Reference
Baseline (No Supplementation) ~400Minimal[9][10]
Glycine Alone (250 mg/kg/day) ~800Minimal[9][10]
L-Carnitine Alone (100 mg/kg/day) ~200~150[9][10]
Glycine + L-Carnitine ~500~150[9][10]

Note: These values are derived from a single case study and may not be representative of all individuals with IVA. The study highlights that L-carnitine supplementation significantly increases the excretion of isovalerylcarnitine. When L-carnitine is administered alone, the excretion of isovalerylglycine decreases, suggesting a preferential utilization of the carnitine conjugation pathway[9][10].

Beyond Detoxification: Isovalerylcarnitine's Role in Cellular Signaling

Recent research has begun to uncover roles for isovalerylcarnitine beyond its function as a mere detoxification product. These studies suggest that isovalerylcarnitine can actively modulate cellular signaling pathways, particularly those involved in apoptosis.

Activation of Calpains and Induction of Apoptosis

Isovalerylcarnitine has been identified as a potent and specific activator of calpains, a family of calcium-dependent cysteine proteases[11][12]. Calpains are involved in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis. The activation of calpains by isovalerylcarnitine can initiate a cascade of events leading to programmed cell death[13][14][15].

The calpain-caspase pathway represents a significant mechanism through which isovalerylcarnitine can induce apoptosis. Calpains can cleave and activate certain pro-caspases, which are key executioners of apoptosis. Additionally, activated calpains can promote the release of pro-apoptotic factors from the mitochondria, further amplifying the apoptotic signal[16].

The diagram below illustrates the proposed signaling pathway for isovalerylcarnitine-induced apoptosis.

Apoptosis_Pathway IVC Isovalerylcarnitine Chloride Calpain Calpain IVC->Calpain Activates Procaspases Pro-caspases Calpain->Procaspases Cleaves & Activates Mitochondria Mitochondria Calpain->Mitochondria Induces release of Caspases Activated Caspases Procaspases->Caspases Apoptosis Apoptosis Caspases->Apoptosis Executes ApoptoticFactors Pro-apoptotic Factors Mitochondria->ApoptoticFactors ApoptoticFactors->Caspases Activates

Isovalerylcarnitine-induced apoptosis pathway.

Key Experimental Protocols

The study of isovalerylcarnitine and its role in leucine metabolism relies on a set of specialized experimental techniques. This section provides an overview of the methodologies for two crucial experiments.

Protocol for Acylcarnitine Analysis by Tandem Mass Spectrometry (MS/MS)

This method is the gold standard for the quantitative analysis of acylcarnitines, including isovalerylcarnitine, in biological samples.

Objective: To quantify the concentration of isovalerylcarnitine and other acylcarnitines in plasma or dried blood spots.

Principle: Acylcarnitines are extracted from the biological matrix, derivatized, and then analyzed by electrospray ionization tandem mass spectrometry (ESI-MS/MS). Quantification is achieved using stable isotope-labeled internal standards.

Methodology:

  • Sample Preparation:

    • For plasma: A small volume of plasma is mixed with an internal standard solution containing known concentrations of stable isotope-labeled acylcarnitines (e.g., d3-isovalerylcarnitine).

    • For dried blood spots: A small punch from the blood spot is placed in a well of a microtiter plate, and the internal standard solution is added.

  • Extraction: The acylcarnitines are extracted from the sample using an organic solvent, typically methanol. The mixture is agitated and then centrifuged to pellet proteins and other cellular debris.

  • Derivatization: The supernatant containing the acylcarnitines is transferred to a new plate and dried under a stream of nitrogen. The dried extract is then derivatized to form butyl esters by adding butanolic HCl and incubating at an elevated temperature. This step improves the ionization efficiency of the acylcarnitines.

  • MS/MS Analysis:

    • The derivatized sample is reconstituted in a suitable solvent and injected into the ESI-MS/MS system.

    • The mass spectrometer is operated in the positive ion mode.

    • A precursor ion scan of m/z 85 is typically used. The quaternary ammonium (B1175870) group of carnitine produces a characteristic fragment ion at m/z 85 upon collision-induced dissociation. By scanning for all parent ions that produce this fragment, a profile of all acylcarnitines in the sample can be generated.

  • Quantification: The concentration of each acylcarnitine is determined by comparing the peak area of the endogenous analyte to the peak area of its corresponding stable isotope-labeled internal standard.

The following diagram outlines the experimental workflow for acylcarnitine analysis.

Acylcarnitine_Workflow start Start sample_prep Sample Preparation (Plasma or Dried Blood Spot) + Internal Standards start->sample_prep extraction Methanol Extraction sample_prep->extraction derivatization Butylation extraction->derivatization ms_analysis Tandem Mass Spectrometry (Precursor Ion Scan m/z 85) derivatization->ms_analysis quantification Quantification (vs. Internal Standards) ms_analysis->quantification end End quantification->end

Workflow for acylcarnitine analysis by MS/MS.
Protocol for Oral Leucine Challenge Test

This test is used to assess an individual's ability to metabolize leucine and is particularly relevant for diagnosing and managing patients with IVA.

Objective: To evaluate the metabolic response to a standardized oral dose of leucine by measuring changes in plasma amino acids and acylcarnitines, and urinary organic acids.

Principle: In individuals with a defect in leucine metabolism, an oral leucine load will lead to an exaggerated and sustained increase in the concentrations of leucine and its upstream metabolites, as well as the accumulation of toxic byproducts.

Methodology:

  • Patient Preparation:

    • The patient should fast overnight (typically 8-12 hours).

    • A baseline blood and urine sample are collected.

  • Leucine Administration:

    • A standardized dose of L-leucine (typically 100-150 mg/kg body weight) is administered orally. The leucine is usually mixed with a small amount of liquid or food to improve palatability.

  • Post-Dose Sampling:

    • Blood samples are collected at timed intervals (e.g., 1, 2, 4, and 6 hours) after the leucine load.

    • Urine is collected for a defined period (e.g., 6-8 hours) following the leucine administration.

  • Biochemical Analysis:

    • Plasma: Analyzed for amino acids (especially leucine) and acylcarnitines (especially isovalerylcarnitine).

    • Urine: Analyzed for organic acids (especially isovaleric acid and its derivatives) and acylglycines (especially isovalerylglycine).

  • Interpretation:

    • In a healthy individual, plasma leucine levels will rise and then return to near baseline within a few hours. There will be no significant accumulation of isovaleric acid, isovalerylcarnitine, or isovalerylglycine.

    • In an individual with IVA, plasma leucine levels will show a much greater and more prolonged increase. There will be a marked elevation in plasma isovalerylcarnitine and urinary isovaleric acid and isovalerylglycine.

Conclusion and Future Directions

Isovalerylcarnitine chloride is a molecule of significant biological importance, serving as a critical indicator of impaired leucine metabolism in Isovaleric Acidemia and as a key component of the body's detoxification strategy. The ability to accurately quantify isovalerylcarnitine through tandem mass spectrometry is essential for the diagnosis and therapeutic monitoring of this disorder. Furthermore, emerging evidence for its role in modulating cellular signaling pathways, particularly apoptosis, opens new avenues for research into its broader physiological and pathophysiological functions.

Future research should focus on elucidating the precise molecular mechanisms by which isovalerylcarnitine interacts with cellular signaling components. A deeper understanding of its role in apoptosis and immune function could have implications for the development of novel therapeutic strategies for a range of diseases, including cancer and inflammatory disorders. Additionally, the development of more comprehensive and standardized protocols for metabolic challenge tests will be crucial for improving the clinical management of patients with inborn errors of metabolism. The continued investigation of isovalerylcarnitine and its intricate relationship with leucine metabolism will undoubtedly yield valuable insights for both basic science and clinical medicine.

References

An In-depth Technical Guide on Isovalerylcarnitine Chloride and Mitochondrial Fatty Acid Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isovalerylcarnitine (B1198194) is a critical biomarker for the inborn error of metabolism known as Isovaleric Acidemia (IVA), which arises from a deficiency in the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD). This deficiency disrupts the normal catabolism of the branched-chain amino acid leucine (B10760876), leading to the accumulation of isovaleryl-CoA and its derivatives. The conjugation of excess isovaleryl-CoA with carnitine forms isovalerylcarnitine, a process that mitigates toxicity but can lead to a secondary carnitine deficiency. This guide delves into the biochemical relationship between isovalerylcarnitine, the pathophysiology of IVA, and its impact on mitochondrial fatty acid oxidation (FAO). It provides a detailed overview of the metabolic pathways, the consequences of their disruption, and the analytical and functional assays used in research and clinical diagnostics.

Introduction: The Role of Carnitine in Mitochondrial Metabolism

L-carnitine and its acyl-esters, known as acylcarnitines, are essential for cellular energy metabolism. The primary function of carnitine is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce acetyl-CoA.[1][2][3] This transport is accomplished via the carnitine shuttle, a system composed of three key enzymes: carnitine palmitoyltransferase I (CPT I), carnitine-acylcarnitine translocase (CACT), and carnitine palmitoyltransferase II (CPT II).[4][5]

Beyond its role in FAO, carnitine is crucial for buffering the acyl-CoA to free CoA ratio within the mitochondria.[1][6] By forming acylcarnitines, the cell can remove excess or toxic acyl-CoA species that accumulate due to metabolic enzyme deficiencies, such as in organic acidemias.[1] Isovalerylcarnitine (C5-carnitine) is one such acylcarnitine, serving as a hallmark for the diagnosis of Isovaleric Acidemia (IVA).[7][8]

Pathophysiology of Isovaleric Acidemia (IVA)

IVA is an autosomal recessive disorder caused by mutations in the IVD gene, which encodes the mitochondrial enzyme isovaleryl-CoA dehydrogenase.[9][10][11] IVD catalyzes the third step in the catabolism of leucine, converting isovaleryl-CoA to 3-methylcrotonyl-CoA.[12][13][14] A deficiency in IVD leads to the accumulation of isovaleryl-CoA in the mitochondrial matrix.[15]

The primary consequences of IVD deficiency are:

  • Accumulation of Toxic Metabolites: The buildup of isovaleryl-CoA leads to the formation and accumulation of isovaleric acid and its conjugates, including isovalerylglycine and isovalerylcarnitine.[7][16] Isovaleric acid is neurotoxic and is responsible for the characteristic "sweaty feet" odor observed during acute metabolic crises in patients.[9][16]

  • Sequestration of Coenzyme A: The conjugation of isovaleryl-CoA sequesters the limited pool of free mitochondrial CoA, which is essential for numerous metabolic pathways, including the Krebs cycle and the β-oxidation of fatty acids.

  • Secondary Carnitine Deficiency: The continuous use of free carnitine to detoxify and excrete isovaleryl-CoA as isovalerylcarnitine can deplete cellular carnitine stores, leading to a secondary carnitine deficiency.[1] This further impairs the transport of long-chain fatty acids into the mitochondria, exacerbating the energy deficit.[17]

The diagram below illustrates the metabolic block in IVA and the formation of isovalerylcarnitine.

IVA_Pathway cluster_Mitochondria Mitochondrial Matrix Leucine Leucine Catabolism IVCoA Isovaleryl-CoA Leucine->IVCoA IVD Isovaleryl-CoA Dehydrogenase (IVD) IVCoA->IVD Normal Pathway IVCoA->Block CPT2 CPT2 / CPT1 IVCoA->CPT2 Detoxification Pathway MethylcrotonylCoA 3-Methylcrotonyl-CoA IVD->MethylcrotonylCoA Block->MethylcrotonylCoA   Deficient in IVA CarnitinePool Free Carnitine (C0) CarnitinePool->CPT2 IVCarn Isovalerylcarnitine (C5) CPT2->IVCarn Export Export to Cytosol/Blood IVCarn->Export Deficiency IVD Deficiency leads to Isovaleryl-CoA accumulation

Metabolic block in Isovaleric Acidemia (IVA).

Impact on Mitochondrial Fatty Acid Oxidation

The accumulation of isovaleryl-CoA and its byproducts directly and indirectly impairs mitochondrial FAO and overall energy homeostasis.

  • Inhibition of Krebs Cycle: Isovaleric acid has been shown to inhibit succinate (B1194679) CoA ligase in the Krebs cycle, disrupting cellular respiration.[16]

  • Inhibition of Oxygen Consumption: Studies have demonstrated that isovaleric acid inhibits mitochondrial oxygen consumption in the liver when using substrates like glutamic, 2-oxoglutaric, and succinic acids.[16]

  • Depletion of Carnitine: As previously mentioned, the resulting secondary carnitine deficiency impairs the transport of long-chain fatty acids, which are a primary energy source for tissues like the heart and skeletal muscle, particularly during fasting.[4][17]

  • Alteration of Acyl-CoA/CoA Ratio: The sequestration of free CoA reduces its availability for the thiolase step of β-oxidation, potentially slowing down the entire FAO spiral.[1]

While isovalerylcarnitine itself is primarily a detoxification product, its elevated levels are a direct indicator of the underlying metabolic disruption that compromises mitochondrial function. Some research suggests that short-chain acylcarnitines may also have direct bioactivity, such as influencing apoptosis.[18]

Quantitative Data on Metabolite Accumulation

The diagnosis of IVA relies on the quantitative analysis of specific metabolites in blood and urine. Elevated C5-carnitine is a primary marker.

AnalyteSpecimenConditionTypical Concentration RangeReference
Isovalerylcarnitine (C5) Dried Blood SpotHealthy Newborn< 0.51 µmol/L (99th percentile)[19]
Isovalerylcarnitine (C5) Dried Blood SpotIsovaleric AcidemiaSignificantly Elevated (> 1 µmol/L, often much higher)[7][15]
3-Hydroxyisovalerylcarnitine (C5OH) Dried Blood SpotHealthy Newborn< 0.73 µmol/L[20]
3-Hydroxyisovalerylcarnitine (C5OH) UrineHealthy< 2.93 mmol/mol creatinine[21][22]
Isovalerylglycine UrineIsovaleric AcidemiaMarkedly Elevated[23]

Note: Cutoff values can vary between laboratories and screening programs.

Experimental Protocols

Protocol for Acylcarnitine Profiling by Tandem Mass Spectrometry (MS/MS)

This method is the gold standard for newborn screening and diagnosis of organic acidemias and FAO disorders.[24][25] It allows for the sensitive and specific quantification of multiple acylcarnitines from a single dried blood spot.[26][27]

Objective: To extract and quantify isovalerylcarnitine (C5) and other acylcarnitines from a dried blood spot (DBS).

Materials:

  • DBS puncher and 3 mm punches

  • 96-well microtiter plate

  • Methanol containing isotopically labeled internal standards (e.g., d3-C5 carnitine)

  • Nitrogen evaporator

  • 3N n-butanolic HCl

  • Flow-injection tandem mass spectrometer (ESI-MS/MS)

Methodology:

  • Sample Preparation: A 3 mm disc is punched from the DBS into a 96-well plate.

  • Extraction: 100 µL of the methanolic internal standard solution is added to each well. The plate is sealed and agitated for 30 minutes to extract the acylcarnitines.

  • Derivatization: The supernatant is transferred to a new plate and evaporated to dryness under a stream of nitrogen. 50 µL of 3N n-butanolic HCl is added to each well. The plate is sealed and heated at 65°C for 15 minutes to convert the acylcarnitines to their butyl esters.

  • Final Preparation: The butanolic HCl is evaporated under nitrogen, and the residue is reconstituted in a mobile phase suitable for injection.

  • Analysis: The sample is analyzed by flow-injection ESI-MS/MS. The instrument is typically operated in precursor ion scanning mode (e.g., precursor of m/z 85) or multiple reaction monitoring (MRM) to detect the specific parent-daughter ion transitions for each acylcarnitine butyl ester.

  • Quantification: The concentration of each analyte is calculated by comparing its ion intensity ratio to that of its corresponding labeled internal standard.

The workflow for this analysis is depicted below.

MSMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis DBS Dried Blood Spot (DBS) Punch Punch 3mm Disc DBS->Punch Extract Extract with Methanol + Internal Standards Punch->Extract Deriv Derivatize to Butyl Esters Extract->Deriv MSMS Analyze by ESI-MS/MS Deriv->MSMS Quant Quantify Results MSMS->Quant

Workflow for acylcarnitine analysis by MS/MS.
Protocol for High-Resolution Respirometry of Permeabilized Cells

This protocol assesses mitochondrial function by measuring oxygen consumption rates (OCR) in cells where the plasma membrane has been permeabilized, allowing direct access to the mitochondria.[28] This is useful for studying the effects of specific substrates or inhibitors on the electron transport chain.

Objective: To measure the impact of FAO substrates on mitochondrial respiration in patient-derived fibroblasts.

Materials:

Methodology:

  • Cell Preparation: Harvest cultured fibroblasts by trypsinization, wash, and resuspend in respiration buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Instrument Calibration: Calibrate the polarographic oxygen sensors in the respirometer chambers according to the manufacturer's protocol.[28]

  • Permeabilization: Add the cell suspension to the chamber. After a baseline OCR is established, inject a titrated amount of digitonin (e.g., 8 µM) to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.[28]

  • Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:

    • Leak Respiration (FAO): Add palmitoylcarnitine (a long-chain fatty acid substrate) and malate (to support the Krebs cycle). This measures oxygen consumption not coupled to ATP synthesis (State 2-like).

    • Oxidative Phosphorylation (OXPHOS): Add ADP to stimulate ATP synthase, measuring coupled respiration (State 3).

    • ATP Synthase Inhibition: Add oligomycin to inhibit ATP synthase, returning the system to a leak state (State 4o). This allows for the calculation of ATP-linked respiration.

    • Maximal Electron Transfer Capacity: Titrate the uncoupler FCCP to dissipate the proton gradient and measure the maximum capacity of the electron transport system.

    • Inhibition: Add rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor) to shut down mitochondrial respiration and determine residual oxygen consumption.

  • Data Analysis: The respirometry software calculates oxygen flux (pmol O₂/s/10^6 cells). Compare the respiratory states between patient and control cells to identify defects in FAO-supported respiration.

Conclusion and Future Directions

Isovalerylcarnitine is more than a diagnostic marker; it is a direct consequence of a metabolic lesion that profoundly affects mitochondrial bioenergetics. The pathophysiology of IVA highlights the intricate connection between amino acid catabolism, the carnitine shuttle, and fatty acid oxidation. The accumulation of isovaleryl-CoA and the subsequent sequestration of carnitine and CoA create a multifaceted disruption of cellular energy production.

For drug development professionals, understanding these mechanisms is key to designing effective therapies. Current treatments for IVA focus on restricting dietary leucine and supplementing with glycine (B1666218) and L-carnitine to promote detoxification pathways.[23] Future research may focus on:

  • Gene Therapy: Correcting the underlying genetic defect in the IVD gene.

  • Pharmacological Chaperones: Developing molecules that could stabilize mutant IVD protein, restoring partial enzyme activity.

  • Mitochondrial Therapeutics: Investigating compounds that can directly support mitochondrial function and mitigate the downstream effects of toxic metabolite accumulation.

The continued application of advanced analytical and functional assays will be crucial in evaluating the efficacy of these novel therapeutic strategies.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Isovalerylcarnitine (B1198194) Chloride as an Endogenous Metabolite

Abstract

Isovalerylcarnitine, an endogenous acylcarnitine, is a critical intermediate in the metabolism of the branched-chain amino acid, leucine (B10760876).[1] Its accumulation is a primary biomarker for the inherited metabolic disorder, isovaleric acidemia.[2] Beyond its role in metabolic pathways, isovalerylcarnitine has been identified as a signaling molecule with the ability to modulate cellular processes such as apoptosis and immune function through the activation of specific enzymatic pathways.[3][4][5] This technical guide provides a comprehensive overview of the biochemistry, physiological and pathological significance, quantitative analysis, and signaling roles of isovalerylcarnitine. Detailed experimental protocols for its quantification and visualizations of its metabolic and signaling pathways are included to support further research and drug development efforts.

Biochemistry and Metabolism of Isovalerylcarnitine

Isovalerylcarnitine is an ester of carnitine and isovaleric acid.[1] It is endogenously synthesized within the mitochondria as a product of the catabolism of L-leucine.[6] The formation of isovalerylcarnitine is a key step in the detoxification of isovaleryl-CoA, an intermediate in leucine breakdown.[7] In individuals with a deficiency in the enzyme isovaleryl-CoA dehydrogenase, isovaleryl-CoA accumulates and is subsequently conjugated with carnitine to form isovalerylcarnitine, which can then be excreted.[8][9]

Leucine_Catabolism cluster_pathway Leucine Catabolism Pathway cluster_detox Detoxification Pathways in Isovaleric Acidemia Leucine L-Leucine KIC α-Ketoisocaproate Leucine->KIC Branched-chain aminotransferase aKG α-Ketoglutarate Glutamate Glutamate IVCoA Isovaleryl-CoA KIC->IVCoA Branched-chain α-ketoacid dehydrogenase MC_CoA 3-Methylcrotonyl-CoA IVCoA->MC_CoA Isovalerylcarnitine Isovalerylcarnitine IVCoA->Isovalerylcarnitine Carnitine acyltransferase Isovalerylglycine Isovalerylglycine IVCoA->Isovalerylglycine Glycine N-acyltransferase IVD_node IVCoA->IVD_node IVD Isovaleryl-CoA Dehydrogenase IVD->IVD_node Deficient in Isovaleric Acidemia HMG_CoA HMG-CoA MC_CoA->HMG_CoA Acetoacetate Acetoacetate HMG_CoA->Acetoacetate Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA Carnitine L-Carnitine Carnitine->Isovalerylcarnitine Glycine Glycine Glycine->Isovalerylglycine IVD_node->MC_CoA

Fig 1. Leucine catabolism and isovalerylcarnitine formation.

Quantitative Data of Isovalerylcarnitine

The concentration of isovalerylcarnitine in biological fluids is a critical diagnostic marker for isovaleric acidemia.[10] In healthy individuals, isovalerylcarnitine is present at very low concentrations. However, in patients with isovaleric acidemia, its levels are significantly elevated.[4] The following tables summarize the reported concentrations of isovalerylcarnitine in various biological matrices.

Table 1: Isovalerylcarnitine Concentrations in Human Plasma/Blood

ConditionAge GroupConcentration (µmol/L)Reference
NormalAdult (>18 years)0.138 ± 0.010[9]
NormalChildren (1-13 years)0.049 (0.032-0.082)[9]
NormalNot Specified<0.110[9]
Isovaleric AcidemiaNewborn23.11[4]
Isovaleric AcidemiaNewborn (Follow-up)10.98[4]
Mild Isovaleric AcidemiaNot Specified< 6[10]

Table 2: Isovalerylcarnitine Concentrations in Human Urine

ConditionAnalyteConcentration (mmol/mol creatinine)Reference
Isovaleric AcidemiaIsovalerylglycine4000[4]
Mild Isovaleric AcidemiaIsovalerylglycine< 195[10]

*Note: In urine, isovalerylglycine is often measured as a conjugate of isovaleric acid.[9]

Experimental Protocols for Isovalerylcarnitine Quantification

The gold standard for the accurate quantification of isovalerylcarnitine is Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).[5][11] This method allows for the separation of isovalerylcarnitine from its isomers, which is crucial for a definitive diagnosis of isovaleric acidemia.[11]

UHPLC-MS/MS Method for Quantification in Dried Blood Spots

This protocol is adapted from methodologies described for the analysis of acylcarnitines in dried blood spots.[5][11]

3.1.1. Sample Preparation

  • Punching: A 3 mm disc is punched from the dried blood spot into a 96-well filter plate.

  • Extraction: To each well, add 100 µL of a methanol-based extraction solution containing isotopically labeled internal standards (e.g., d9-isovalerylcarnitine).

  • Incubation: The plate is sealed and incubated at room temperature for 30 minutes with gentle shaking.

  • Elution: The extract is eluted into a 96-well collection plate by centrifugation.

  • Derivatization (Butylation): The solvent is evaporated under a stream of nitrogen. To the dried residue, 50 µL of 3N HCl in n-butanol is added. The plate is sealed and heated at 65°C for 20 minutes.

  • Final Preparation: The butanol solution is evaporated to dryness, and the residue is reconstituted in 100 µL of the initial mobile phase.

3.1.2. Chromatographic Separation

  • UHPLC System: A system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[12]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 10% to 90% Mobile Phase B over 5-10 minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40°C.

3.1.3. Mass Spectrometric Detection

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Isovalerylcarnitine: Precursor ion (m/z) -> Product ion (m/z 85). The specific precursor m/z will depend on the derivatization.

    • Internal Standard (d9-isovalerylcarnitine): Precursor ion (m/z) -> Product ion (m/z 85 or 94).

UHPLC_MS_Workflow DBS Dried Blood Spot Sample Punch Punch 3mm Disc DBS->Punch Extract Extract with Methanol + Internal Standards Punch->Extract Derivatize Derivatize (Butylation) Extract->Derivatize Reconstitute Reconstitute in Mobile Phase Derivatize->Reconstitute UHPLC UHPLC Separation (C18 Column) Reconstitute->UHPLC MSMS Tandem MS Detection (ESI+, MRM) UHPLC->MSMS Quantify Data Analysis and Quantification MSMS->Quantify

Fig 2. Workflow for isovalerylcarnitine quantification.

Signaling Pathways Involving Isovalerylcarnitine

Recent research has unveiled that isovalerylcarnitine is not merely a metabolic intermediate but also functions as a signaling molecule, notably in the activation of calpain and the induction of apoptosis.[1][3][13]

Calpain Activation

Isovalerylcarnitine is a potent and specific activator of calpains, a family of calcium-dependent cysteine proteases.[1][13] It has been shown to activate calpain II by increasing its affinity for calcium and enhancing its maximal velocity.[13] This activation is reversible and can occur at physiological calcium concentrations.[1]

Calpain_Activation cluster_activation Calpain Activation by Isovalerylcarnitine IVC Isovalerylcarnitine Calpain Inactive Calpain IVC->Calpain binds and increases Ca2+ sensitivity Active_Calpain Active Calpain Calpain->Active_Calpain Conformational Change Cleavage Substrate Cleavage Active_Calpain->Cleavage Calcium Ca2+ Calcium->Calpain Substrates Cellular Substrates Substrates->Cleavage Effects Downstream Cellular Effects Cleavage->Effects

Fig 3. Isovalerylcarnitine-mediated calpain activation.
Induction of Apoptosis

Isovalerylcarnitine has been demonstrated to induce apoptosis, or programmed cell death.[3] This pro-apoptotic activity is linked to its ability to activate the calpain system, which can, in turn, interact with and activate the caspase cascade, a central executioner of apoptosis.[8][14] Studies have shown that isovalerylcarnitine can increase phagocytosis and cell killing while reducing cell proliferation in leukemia cell lines.[3][14]

Apoptosis_Induction cluster_pathway Caspase-Dependent Apoptosis Pathway IVC Isovalerylcarnitine Calpain Calpain Activation IVC->Calpain Caspase_Cascade Caspase Cascade Activation Calpain->Caspase_Cascade Crosstalk Mitochondria Mitochondrial Pathway Caspase_Cascade->Mitochondria potential influence Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Effector_Caspases Effector Caspases (e.g., Caspase-3) Apoptosome->Effector_Caspases Apoptosis Apoptosis Effector_Caspases->Apoptosis

Fig 4. Isovalerylcarnitine's role in apoptosis induction.

Conclusion

Isovalerylcarnitine chloride is a multifaceted endogenous metabolite with significant implications for both basic research and clinical medicine. Its central role in leucine metabolism makes it an indispensable biomarker for isovaleric acidemia. Furthermore, its emerging role as a signaling molecule in pathways such as calpain activation and apoptosis opens new avenues for investigating its therapeutic potential. The analytical methods detailed in this guide provide a robust framework for the accurate quantification of isovalerylcarnitine, which is essential for both diagnostic purposes and for advancing our understanding of its diverse biological functions. Continued research into the mechanisms of action of isovalerylcarnitine is warranted to fully elucidate its role in health and disease and to explore its potential as a target for drug development.

References

Isovalerylcarnitine: A Technical Guide to its Discovery, Analysis, and Role as a Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isovalerylcarnitine (B1198194) (C5), an acylcarnitine ester, has emerged as a critical biomarker for the diagnosis and monitoring of the inherited metabolic disorder Isovaleric Acidemia (IVA). This technical guide provides a comprehensive overview of the discovery and history of isovalerylcarnitine, its biochemical significance, and the analytical methodologies used for its quantification. We delve into the intricacies of its detection by tandem mass spectrometry, addressing the challenges of isomeric interference and the evolution of second-tier testing protocols. This document serves as an in-depth resource, compiling quantitative data, detailed experimental procedures, and visual representations of metabolic and analytical pathways to support researchers and clinicians in the field of inborn errors of metabolism and drug development.

Discovery and History

The story of isovalerylcarnitine is intrinsically linked to the understanding of Isovaleric Acidemia (IVA), an autosomal recessive disorder of leucine (B10760876) metabolism. First described in 1966, IVA is caused by a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD)[1]. This enzymatic block leads to the accumulation of isovaleryl-CoA, which is subsequently converted to isovaleric acid and its derivatives.

A pivotal moment in the history of IVA diagnostics was the identification of isovalerylcarnitine as a specific and sensitive biomarker. In 1984, researchers unequivocally identified the existence of isovalerylcarnitine in patients with IVA using fast atom bombardment-mass spectrometry, hydrolysis, and gas chromatography/mass spectrometry[1][2]. This discovery revealed that the conjugation of the toxic isovaleryl-CoA to carnitine, forming the non-toxic and water-soluble isovalerylcarnitine, is a key detoxification pathway[1].

The advent of tandem mass spectrometry (MS/MS) for newborn screening in the 1990s revolutionized the early detection of IVA. The inclusion of isovalerylcarnitine in newborn screening panels has enabled the identification of affected individuals before the onset of life-threatening metabolic crises, significantly improving patient outcomes[3].

Biochemical Significance and Metabolic Pathway

Isovalerylcarnitine is a product of the leucine catabolism pathway. In individuals with a functional IVD enzyme, isovaleryl-CoA is converted to 3-methylcrotonyl-CoA. However, in IVA, the deficiency of IVD leads to an accumulation of isovaleryl-CoA. To mitigate the toxicity of this accumulating intermediate, the body utilizes carnitine acyltransferase to conjugate isovaleryl-CoA with L-carnitine, forming isovalerylcarnitine, which is then excreted in the urine.

Below is a diagram illustrating the leucine catabolism pathway and the central role of isovalerylcarnitine formation in Isovaleric Acidemia.

Leucine_Catabolism cluster_IVA Isovaleric Acidemia (IVA) Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA IVD Deficient IVD Isovaleryl_CoA->IVD Carnitine_Acyltransferase Carnitine Acyltransferase Isovaleryl_CoA->Carnitine_Acyltransferase Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Acetyl_CoA Acetyl-CoA Methylcrotonyl_CoA->Acetyl_CoA Acetoacetate Acetoacetate Methylcrotonyl_CoA->Acetoacetate IVD->Methylcrotonyl_CoA Normal Pathway Isovalerylcarnitine Isovalerylcarnitine (Excreted) Carnitine_Acyltransferase->Isovalerylcarnitine Detoxification L_Carnitine L-Carnitine L_Carnitine->Carnitine_Acyltransferase

Leucine catabolism and isovalerylcarnitine formation in IVA.

Quantitative Data

The quantification of isovalerylcarnitine is crucial for the diagnosis and management of IVA. The following tables summarize key quantitative data from newborn screening and diagnostic testing.

Table 1: Isovalerylcarnitine (C5) Reference Ranges and Cut-off Values in Newborn Screening

ParameterValue (µmol/L)Reference
Low Risk Reference Range< 1.0[4]
Newborn Screening Cut-off> 1.0[4]
Alternative Cut-off> 0.5[5]

Table 2: Isovalerylcarnitine (C5) Concentrations in Newborn Screening for Isovaleric Acidemia

PopulationNMedian C5 (µmol/L)Range (µmol/L)Reference
True Positive (Asymptomatic)173.01.8 - 7.1[6][7]
True Positive (Clinically Affected)713.97.7 - >70[6][7]
False Positive842.92.0 - 9.6[6][7]

Experimental Protocols

The analysis of isovalerylcarnitine is primarily performed using tandem mass spectrometry (MS/MS). The following sections detail the methodologies for both first-tier screening and second-tier confirmatory testing.

First-Tier Screening: Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS)

FIA-MS/MS is a high-throughput method used in newborn screening to analyze acylcarnitines from dried blood spots (DBS).

Sample Preparation (from Dried Blood Spot):

  • Punch a 3.2 mm disc from the DBS into a 96-well microplate.

  • Add 100 µL of a methanol (B129727) solution containing isotopically labeled internal standards.

  • Incubate the plate with shaking for 30 minutes at 30°C to extract the analytes.

  • Transfer the supernatant to a new 96-well plate and evaporate to dryness under a stream of nitrogen at 40-60°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

FIA-MS/MS Analysis:

  • Instrumentation: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Injection: A small volume (e.g., 10-20 µL) of the reconstituted sample is injected into the mobile phase stream flowing directly into the mass spectrometer.

  • Ionization: ESI in positive ion mode.

  • MS/MS Detection: Operated in precursor ion scan mode for m/z 85 (a characteristic fragment of carnitine and its esters) or in Multiple Reaction Monitoring (MRM) mode. The MRM transition for isovalerylcarnitine is typically m/z 246.2 -> m/z 85.

Second-Tier Confirmatory Testing: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS is employed to resolve isovalerylcarnitine from its isomers, which is a significant challenge in FIA-MS/MS and a common cause of false-positive results. The most common interfering isomer is pivaloylcarnitine, which can be present due to maternal use of certain antibiotics or cosmetics[8][9].

Sample Preparation (from Dried Blood Spot or Plasma):

Sample preparation is similar to the FIA-MS/MS protocol. For plasma, a protein precipitation step with methanol is typically performed.

UPLC-MS/MS Analysis:

  • Instrumentation: A UPLC system coupled to a tandem mass spectrometer with an ESI source.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid). The gradient is optimized to separate the C5-acylcarnitine isomers.

    • Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.

  • MS/MS Detection: Operated in MRM mode to specifically detect and quantify isovalerylcarnitine and its isomers based on their unique retention times and mass transitions.

Below is a diagram illustrating the experimental workflow for the analysis of isovalerylcarnitine.

Experimental_Workflow cluster_FIA First-Tier: FIA-MS/MS cluster_UPLC Second-Tier: UPLC-MS/MS DBS Dried Blood Spot (DBS) Punch Punch 3.2mm Disc DBS->Punch Extraction Extraction with Methanol + Internal Standards Punch->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution FIA_MSMS FIA-MS/MS Analysis (Precursor Ion Scan or MRM) Reconstitution->FIA_MSMS Screening_Result Screening Result (Elevated C5) FIA_MSMS->Screening_Result UPLC_Separation UPLC Separation (C18 Column, Gradient Elution) Screening_Result->UPLC_Separation If Positive MSMS_Detection MS/MS Detection (MRM) UPLC_Separation->MSMS_Detection Confirmation Confirmation of Isovalerylcarnitine (Distinction from Isomers) MSMS_Detection->Confirmation

Workflow for isovalerylcarnitine analysis.

Challenges and Future Directions

A significant challenge in the analysis of isovalerylcarnitine is the interference from isobaric compounds, particularly pivaloylcarnitine. This has led to a notable rate of false-positive results in newborn screening programs[6][9]. The implementation of second-tier UPLC-MS/MS testing has been crucial in mitigating this issue by providing the necessary chromatographic separation[10].

Future research may focus on the development of even more rapid and specific analytical methods. Furthermore, while isovalerylcarnitine is a well-established biomarker for IVA, its potential role as a biomarker in other conditions, such as mitochondrial dysfunction, is an area of ongoing investigation[11]. The continued refinement of analytical techniques and a deeper understanding of the metabolic roles of acylcarnitines will further enhance their clinical utility.

Conclusion

Isovalerylcarnitine has a rich history as a biomarker, from its discovery as a key metabolite in Isovaleric Acidemia to its central role in modern newborn screening programs. The analytical methods for its detection have evolved to address challenges such as isomeric interference, ensuring accurate diagnosis. This technical guide provides a foundational understanding of isovalerylcarnitine for researchers and clinicians, summarizing the critical quantitative data and experimental protocols that underpin its use as a vital tool in the management of inborn errors of metabolism.

References

The Influence of Isovalerylcarnitine Chloride on Calpain Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the effects of isovalerylcarnitine (B1198194) chloride on the activation of calpains, a family of calcium-dependent cysteine proteases. Isovalerylcarnitine, a metabolite of the amino acid L-leucine, has been identified as a potent and specific activator of certain calpain isoforms.[1][2][3] This document collates key quantitative data, details relevant experimental methodologies, and illustrates the underlying biochemical pathways and experimental workflows. The information presented is intended to support further research into the physiological and pathological roles of calpain activation by isovalerylcarnitine and to inform potential therapeutic strategies.

Introduction to Calpains and Their Activation

Calpains are intracellular, non-lysosomal proteases that play crucial roles in a multitude of cellular processes, including signal transduction, cytoskeletal remodeling, cell proliferation, and apoptosis.[4][5][6] The activity of calpains is tightly regulated, primarily by the intracellular concentration of calcium ions (Ca²⁺).[4][6] Dysregulation of calpain activity has been implicated in various pathological conditions, such as neurodegenerative diseases, cardiovascular disorders, and cancer.[4]

The two most well-characterized isoforms are calpain I (µ-calpain) and calpain II (m-calpain), which require micromolar and millimolar concentrations of Ca²⁺ for activation, respectively.[6] Calpain activation can be initiated by various stimuli that lead to an increase in intracellular Ca²⁺ levels, such as excitotoxicity and ischemia.[4][7]

Isovalerylcarnitine Chloride as a Calpain Activator

Isovalerylcarnitine is an acylcarnitine that plays a role in the metabolism of leucine.[1][3] Elevated levels of isovalerylcarnitine are observed in the metabolic disorder isovaleric acidemia.[8][9][10][11][12] Research has demonstrated that this compound is a potent activator of calpain, particularly the high-calcium requiring forms like calpain II.[2]

The mechanism of activation by isovalerylcarnitine is multifaceted. It has been shown to increase the affinity of calpain for Ca²⁺, thereby reducing the concentration of calcium required for its activation.[2] Furthermore, it can increase the maximal velocity (Vmax) of the enzyme's proteolytic activity.[2] This activation is specific and reversible.[1][3] Of various acylcarnitine derivatives tested, isovalerylcarnitine was found to be the most active in stimulating calpain.[1]

Quantitative Data on Calpain Activation by this compound

The following tables summarize the key quantitative findings from studies on the effect of this compound on calpain activation.

Table 1: Effect of Isovalerylcarnitine on Calpain Activity in Human Neutrophils

Ca²⁺ ConcentrationIsovalerylcarnitine (IVC) ConcentrationFold Activation of CalpainReference
Low micromolarNot specified12 to 15-fold[1]

Table 2: Specificity and Characteristics of Isovalerylcarnitine-Mediated Calpain Activation

ParameterObservationReference
Activator Specificity Isovalerylcarnitine is the most active among tested acylcarnitines. D-isovalerylcarnitine is much less effective, and palmitylcarnitine is ineffective.[1]
Reversibility Activation of neutrophil calpain by isovalerylcarnitine is fully reversible.[1]
Effect on Calpastatin Inhibition Inhibition of calpain by its endogenous inhibitor, calpastatin, is reversed by isovalerylcarnitine.[1]
Synergistic Effects Synergistic activation is observed with low concentrations of the endogenous cytoskeleton-associated activator protein.[1]
Isoform Specificity Primarily activates calpain II (high calcium-requiring forms). Does not activate most calpain I isoforms, with the exception of rat erythrocyte calpain I.[2]

Table 3: Mechanistic Effects of Isovalerylcarnitine on Rat Calpain II

Mechanistic EffectFindingReference
Affinity for Ca²⁺ Increases the affinity of calpain for Ca²⁺ by approximately ten-fold.[2]
Vmax Increases the Vmax by 1.3 to 1.6-fold above the values observed with the native enzyme at saturating Ca²⁺ concentrations.[2]
Autoproteolysis The increased affinity for Ca²⁺ leads to an increased rate of autoproteolysis of calpain II.[2]

Experimental Protocols

The following are generalized protocols for assessing the effect of this compound on calpain activation, based on methodologies implied in the cited literature.

Preparation of Calpain and Substrates
  • Isolation of Calpain:

    • Calpain can be isolated from various tissues, such as human neutrophils or rat erythrocytes, kidney, liver, skeletal, and heart muscle, using standard biochemical purification techniques like chromatography.[1][2]

  • Substrate Preparation:

    • A common substrate for calpain activity assays is casein, which can be radiolabeled or fluorescently tagged for detection. Other specific fluorogenic calpain substrates are also commercially available.

Calpain Activity Assay
  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., Tris-HCl) containing a known concentration of purified calpain.

  • Initiation of Reaction:

    • Add the calpain substrate to the reaction mixture.

    • Add varying concentrations of CaCl₂ to achieve the desired final Ca²⁺ concentrations (from low micromolar to millimolar ranges).

    • Add this compound at various concentrations to test its effect. Include a control group with no this compound.

  • Incubation:

    • Incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for a specific period.

  • Termination of Reaction:

    • Stop the reaction by adding a precipitating agent like trichloroacetic acid (TCA) to precipitate the undigested substrate.

  • Quantification of Activity:

    • Centrifuge the samples to pellet the precipitated substrate.

    • Measure the amount of solubilized (digested) substrate in the supernatant. This can be done by measuring radioactivity (for radiolabeled substrates) or fluorescence (for fluorescently tagged substrates).

    • Calpain activity is expressed as the amount of substrate cleaved per unit time.

Western Blot Analysis for Calpain Autolysis
  • Experimental Setup:

    • Incubate purified calpain with Ca²⁺ and varying concentrations of this compound as described in the activity assay.

  • SDS-PAGE and Western Blotting:

    • At different time points, take aliquots of the reaction and stop the reaction by adding SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with an antibody specific to the large subunit of calpain to detect the full-length protein and its autolyzed fragments.

    • The appearance of smaller fragments indicates calpain activation and autolysis.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams illustrate the key pathways and workflows related to isovalerylcarnitine and calpain activation.

G cluster_0 Isovalerylcarnitine\nChloride Isovalerylcarnitine Chloride Inactive Calpain Inactive Calpain Isovalerylcarnitine\nChloride->Inactive Calpain Binds to Calpain Ca2+ Ca2+ Ca2+->Inactive Calpain Binds to Calpain Active Calpain Active Calpain Inactive Calpain->Active Calpain Conformational Change & Autolysis Substrate Substrate Active Calpain->Substrate Proteolytic Cleavage Cleaved Substrate Cleaved Substrate Substrate->Cleaved Substrate

Caption: Proposed mechanism of calpain activation by this compound.

G cluster_0 A Isolate Calpain from Tissue B Prepare Reaction Mix (Buffer, Substrate) A->B C Add Ca2+ and This compound B->C D Incubate at 37°C C->D E Stop Reaction D->E F Measure Substrate Cleavage E->F G Data Analysis F->G

Caption: Generalized workflow for assessing calpain activation.

G cluster_0 Isovaleric Acidemia Isovaleric Acidemia Leucine Metabolism Defect Leucine Metabolism Defect Isovaleric Acidemia->Leucine Metabolism Defect Increased Isovalerylcarnitine Increased Isovalerylcarnitine Leucine Metabolism Defect->Increased Isovalerylcarnitine Calpain Activation Calpain Activation Increased Isovalerylcarnitine->Calpain Activation Cellular Effects\n(e.g., Apoptosis) Cellular Effects (e.g., Apoptosis) Calpain Activation->Cellular Effects\n(e.g., Apoptosis)

Caption: Logical relationship in isovaleric acidemia.

Conclusion

This compound is a significant and specific activator of calpain, particularly calpain II. Its mechanism of action involves enhancing the enzyme's sensitivity to calcium and increasing its catalytic efficiency. The findings summarized in this guide have important implications for understanding the pathophysiology of conditions associated with elevated isovalerylcarnitine levels, such as isovaleric acidemia. Furthermore, the ability of isovalerylcarnitine to modulate calpain activity suggests that this interaction could be a target for therapeutic intervention in various diseases where calpain activity is dysregulated. The provided protocols and data serve as a valuable resource for researchers investigating the intricate roles of calpain in health and disease.

References

Methodological & Application

Application Notes: Extraction of Isovalerylcarnitine Chloride from Plasma for Metabolic Research and Clinical Diagnostics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovalerylcarnitine (B1198194) is a critical intermediate in the catabolism of the branched-chain amino acid, leucine.[1][2][3] Elevated levels of isovalerylcarnitine in plasma are a primary biomarker for Isovaleric Acidemia, an inherited metabolic disorder caused by the deficiency of the enzyme isovaleryl-CoA dehydrogenase.[1][2][4][5][6] Accurate and reproducible quantification of isovalerylcarnitine is essential for the diagnosis and monitoring of this and other metabolic conditions. These application notes provide a detailed protocol for the extraction of isovalerylcarnitine from plasma, suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of the Method

The protocol is based on a protein precipitation method, a robust and straightforward technique for the extraction of small molecules from complex biological matrices like plasma.[7] This method effectively removes high molecular weight proteins that can interfere with downstream analysis. Acetonitrile is utilized as the precipitation solvent, which also facilitates the solubilization of isovalerylcarnitine.[8] For enhanced purity, an optional solid-phase extraction (SPE) step can be incorporated.

Leucine Catabolism and Isovalerylcarnitine Formation

Isovalerylcarnitine is formed during the breakdown of leucine. A defect in the enzyme isovaleryl-CoA dehydrogenase leads to an accumulation of isovaleryl-CoA, which is then converted to isovaleric acid and subsequently conjugated with carnitine to form isovalerylcarnitine for detoxification and transport.[9][10]

Leucine_Catabolism Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA IVD Isovaleryl-CoA Dehydrogenase Isovaleryl_CoA->IVD Isovaleric_Acid Isovaleric Acid Isovaleryl_CoA->Isovaleric_Acid Deficiency Block Methylcrotonyl_CoA 3-Methylcrotonyl-CoA IVD->Methylcrotonyl_CoA Metabolic_Pathway Further Metabolism Methylcrotonyl_CoA->Metabolic_Pathway Isovalerylcarnitine Isovalerylcarnitine Isovaleric_Acid->Isovalerylcarnitine Carnitine Carnitine Carnitine->Isovalerylcarnitine Extraction_Workflow Start Start: Plasma Sample Thaw Thaw and Vortex Start->Thaw Spike Spike with Internal Standard Thaw->Spike Precipitate Add Acetonitrile (Protein Precipitation) Spike->Precipitate Vortex_Centrifuge Vortex and Centrifuge Precipitate->Vortex_Centrifuge Supernatant Collect Supernatant Vortex_Centrifuge->Supernatant Filter Filter (0.2 µm) Supernatant->Filter SPE_Option Optional SPE Cleanup Supernatant->SPE_Option LCMS_Analysis LC-MS/MS Analysis Filter->LCMS_Analysis SPE_Steps Condition -> Load -> Wash -> Elute -> Dry -> Reconstitute SPE_Option->SPE_Steps SPE_Steps->LCMS_Analysis

References

Application of Isovalerylcarnitine Chloride in Metabolomics Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovalerylcarnitine (B1198194) chloride, a derivative of the branched-chain amino acid L-leucine, is an acylcarnitine that plays a significant role in cellular metabolism. In the field of metabolomics, isovalerylcarnitine serves as a crucial biomarker for monitoring specific metabolic pathways and diagnosing inborn errors of metabolism. Its analysis provides valuable insights into mitochondrial function, fatty acid oxidation, and amino acid catabolism. This document provides detailed application notes and experimental protocols for the study of isovalerylcarnitine chloride in a metabolomics context.

Application Notes

Biological Role and Significance

Isovalerylcarnitine is an intermediate in the catabolism of L-leucine. It is formed in the mitochondria when isovaleryl-CoA, a product of leucine (B10760876) breakdown, is conjugated with carnitine. This reaction is essential for buffering the intramitochondrial CoA pool and for the removal of potentially toxic acyl-CoA species from the mitochondria.

The primary clinical significance of isovalerylcarnitine lies in its role as a key biomarker for Isovaleric Acidemia (IVA) , an autosomal recessive inherited disorder of leucine metabolism. A deficiency in the enzyme isovaleryl-CoA dehydrogenase leads to the accumulation of isovaleryl-CoA, which is subsequently converted to isovalerylcarnitine and isovaleric acid. Elevated levels of isovalerylcarnitine in blood and urine are a hallmark of this disease[1][2][3].

Beyond IVA, altered levels of isovalerylcarnitine have been associated with other conditions, including:

  • Mitochondrial dysfunction: As acylcarnitines are integral to mitochondrial energy production, their profiles, including that of isovalerylcarnitine, can reflect mitochondrial health.

  • Idiopathic Pulmonary Fibrosis (IPF): Studies have suggested a causal relationship between increased levels of isovalerylcarnitine and an elevated risk of IPF.

  • Apoptosis: Isovalerylcarnitine has been shown to be a potent activator of the calcium-dependent protease calpain. The activation of calpain can, in turn, trigger the caspase cascade, leading to programmed cell death or apoptosis.

Analytical Methodologies

The gold standard for the quantitative analysis of isovalerylcarnitine in biological samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . This technique offers high sensitivity and specificity, which is crucial for distinguishing isovalerylcarnitine from its isomers, such as 2-methylbutyrylcarnitine (B1244155) and pivaloylcarnitine, which have the same mass-to-charge ratio. Direct infusion mass spectrometry can detect an increase in C5-carnitines but cannot differentiate between these isomers, necessitating chromatographic separation for a definitive diagnosis.

Quantitative Data

The following tables summarize the concentrations of isovalerylcarnitine in various biological matrices in healthy individuals and in patients with Isovaleric Acidemia.

Table 1: Isovalerylcarnitine Concentrations in Dried Blood Spots of Newborns

PopulationIsovalerylcarnitine (µmol/L)Reference
Healthy Newborns (n=1,612,105)Median and range depicted in box plot[4]
Newborns with Isovaleric Acidemia (n=24)Elevated levels outside the healthy range[4]

Table 2: Plasma Carnitine Concentrations in Healthy Adults

AnalyteConcentration (µM) (Mean ± SD)Reference
Free Carnitine32.6 ± 4.95[5]
Total Carnitine38.48 ± 5.8[5]
Short-Chain Acylcarnitines4.12 ± 0.95[5]
Long-Chain Acylcarnitines1.73 ± 0.15[5]

Note: Specific quantitative values for isovalerylcarnitine in the plasma of healthy adults versus those with IVA are often presented as significantly elevated in IVA patients rather than specific mean concentrations in literature for healthy controls.

Experimental Protocols

Protocol 1: Quantification of Isovalerylcarnitine in Human Plasma by LC-MS/MS

This protocol provides a method for the sensitive and specific quantification of isovalerylcarnitine in human plasma.

1. Materials and Reagents:

  • This compound standard

  • Isotopically labeled internal standard (e.g., D9-isovalerylcarnitine)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Human plasma (EDTA or heparinized)

  • Microcentrifuge tubes

  • LC-MS/MS system with an ESI source

2. Sample Preparation:

  • Thaw plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Add 200 µL of a protein precipitation solution (e.g., ACN or MeOH) containing the isotopically labeled internal standard at a known concentration.

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:ACN with 0.1% FA).

  • Vortex briefly and centrifuge at 1,000 x g for 2 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 3 µm) is commonly used.

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step. For example:

    • 0-2 min: 20% B

    • 2-10 min: ramp to 95% B

    • 10-12 min: hold at 95% B

    • 12.1-15 min: return to 20% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

  • MS Detection: Electrospray ionization in positive mode (ESI+).

  • MRM Transitions: Monitor the specific precursor to product ion transitions for isovalerylcarnitine and its internal standard. For isovalerylcarnitine (C5), a common transition is m/z 246 > 85.

4. Data Analysis:

  • Generate a calibration curve using the this compound standard at various concentrations.

  • Quantify the concentration of isovalerylcarnitine in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Analysis of Acylcarnitines from Dried Blood Spots (DBS)

This protocol is adapted for newborn screening and other applications using dried blood spots.

1. Materials and Reagents:

  • Same as Protocol 1, with the addition of:

  • DBS cards with patient samples

  • DBS puncher (3 mm)

  • 96-well filter plates

2. Sample Preparation:

  • Punch a 3 mm disc from the dried blood spot into a well of a 96-well plate.

  • Add 100 µL of an extraction solution (e.g., methanol) containing the isotopically labeled internal standards.

  • Agitate the plate on a shaker for 30 minutes at room temperature to extract the acylcarnitines[6].

  • Transfer the extract to a new 96-well plate.

  • Evaporate the solvent to dryness under nitrogen.

  • Derivatization (Butylation): This step is often included to improve chromatographic properties. Add 50 µL of 3N butanolic-HCl and incubate at 65°C for 15 minutes.

  • Evaporate the butanolic-HCl under nitrogen.

  • Reconstitute the sample in 100 µL of the initial mobile phase.

  • Proceed with LC-MS/MS analysis as described in Protocol 1.

Visualizations

Signaling Pathway

isovalerylcarnitine_apoptosis_pathway cluster_leucine L-Leucine Catabolism cluster_activation Calpain Activation & Apoptosis Leucine Leucine Isovaleryl_CoA Isovaleryl_CoA Leucine->Isovaleryl_CoA Multiple Steps Isovalerylcarnitine Isovalerylcarnitine Isovaleryl_CoA->Isovalerylcarnitine + Carnitine Calpain Calpain (Ca2+-dependent protease) Isovalerylcarnitine->Calpain Activates Caspase_Cascade Caspase Cascade (e.g., Caspase-3) Calpain->Caspase_Cascade Activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis Induces

Caption: Isovalerylcarnitine-mediated calpain activation and apoptosis pathway.

Experimental Workflow

metabolomics_workflow cluster_sample Sample Collection & Preparation cluster_analysis Analytical Phase cluster_data Data Processing & Interpretation Sample_Collection Biological Sample Collection (Plasma, DBS, Tissue) Protein_Precipitation Protein Precipitation & Extraction Sample_Collection->Protein_Precipitation Derivatization Derivatization (Optional) Protein_Precipitation->Derivatization LC_MSMS LC-MS/MS Analysis Derivatization->LC_MSMS Data_Acquisition Data Acquisition (MRM) LC_MSMS->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Statistical_Analysis Statistical Analysis Peak_Integration->Statistical_Analysis Biomarker_Identification Biomarker Identification Statistical_Analysis->Biomarker_Identification Pathway_Analysis Pathway Analysis Biomarker_Identification->Pathway_Analysis

Caption: A typical metabolomics workflow for isovalerylcarnitine analysis.

References

Application Notes and Protocols: Isovalerylcarnitine Chloride as a Biomarker for Fatty Acid Oxidation Disorders

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fatty acid oxidation (FAO) disorders are a group of inherited metabolic conditions that prevent the body from breaking down fatty acids to produce energy.[1][2][3] These disorders can lead to a variety of serious health problems, including hypoketotic hypoglycemia, cardiomyopathy, and liver dysfunction, particularly during periods of fasting or metabolic stress.[1][2][3] Early diagnosis and intervention are critical for managing these conditions and improving patient outcomes.[3] Isovalerylcarnitine (B1198194) (C5-carnitine), a derivative of isovaleric acid, has emerged as a key biomarker for the diagnosis of specific FAO disorders, most notably Isovaleric Acidemia (IVA).[4][5][6] This document provides detailed application notes and protocols for the use of isovalerylcarnitine chloride as a biomarker in research and clinical settings.

Biochemical Basis of Isovalerylcarnitine as a Biomarker

Isovaleric Acidemia (IVA) is an autosomal recessive disorder caused by a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD).[5][6] IVD plays a crucial role in the catabolism of the branched-chain amino acid leucine (B10760876).[5][6] A deficiency in this enzyme leads to the accumulation of isovaleryl-CoA, which is subsequently converted to isovaleric acid and its derivatives, including isovalerylcarnitine.[5][6] The formation of isovalerylcarnitine is a detoxification mechanism, as it facilitates the removal of toxic isovaleryl-CoA from the mitochondria.[7] Consequently, elevated levels of isovalerylcarnitine in blood and urine are a hallmark of IVA.[4][6]

The following diagram illustrates the leucine catabolism pathway and the role of IVD deficiency in the accumulation of isovalerylcarnitine.

Leucine_Catabolism cluster_Deficiency IVD Deficiency Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA IVD Isovaleryl-CoA Dehydrogenase (IVD) Isovaleryl_CoA->IVD Accumulation Accumulation of Isovaleryl-CoA Isovaleryl_CoA->Accumulation Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Acetyl_CoA Acetyl-CoA Methylcrotonyl_CoA->Acetyl_CoA IVD->Methylcrotonyl_CoA Isovalerylcarnitine Isovalerylcarnitine (C5) Accumulation->Isovalerylcarnitine Carnitine Conjugation Excretion Excretion in Urine and Blood Isovalerylcarnitine->Excretion

Caption: Leucine catabolism pathway and the effect of IVD deficiency.

Quantitative Data for Isovalerylcarnitine

The concentration of isovalerylcarnitine is a critical parameter in newborn screening programs for the detection of IVA. The following tables summarize typical quantitative data for isovalerylcarnitine (C5) levels.

Table 1: Isovalerylcarnitine (C5) Cut-off Values in Newborn Screening

Screening Program/RegionAnalyteCut-off Value (µmol/L)
General ReferenceIsovalerylcarnitine (C5)> 1.0[8]
Saudi ArabiaIsovalerylcarnitine (C5)> 0.5[9]
United KingdomIsovalerylcarnitine (C5)> 2.0 (triggers second-tier testing)[10]
United KingdomIsovalerylcarnitine (C5)≥ 5.0 (triggers urgent referral)[10]

Table 2: Isovalerylcarnitine (C5) Concentrations in Different Populations

PopulationMean/Median C5 Concentration (µmol/L)Range (µmol/L)
Healthy Newborns-< 1.0[8]
False Positive Cases (UK)3.5 (median)2.0 - 9.6[10]
True Positive IVA Cases (UK)10.9 (mean)1.8 - >70[10]

Experimental Protocols

The primary method for the quantification of isovalerylcarnitine in biological samples is tandem mass spectrometry (MS/MS), often coupled with flow injection analysis (FIA) or liquid chromatography (LC).

Protocol 1: Analysis of Isovalerylcarnitine in Dried Blood Spots by Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS)

This protocol is a standard method for high-throughput newborn screening.

1. Sample Preparation:

  • A 3 mm punch from a dried blood spot (DBS) is placed into a 96-well microplate.
  • An extraction solution containing internal standards (isotopically labeled carnitines) in a suitable solvent (e.g., methanol) is added to each well.
  • The plate is sealed and agitated for a specified time (e.g., 30 minutes) to allow for the extraction of acylcarnitines.
  • The plate is centrifuged, and the supernatant is transferred to a new 96-well plate for analysis.

2. FIA-MS/MS Analysis:

  • Instrumentation: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source and a flow injection system.
  • Mobile Phase: A solution of 25 mmol/L ammonium (B1175870) formate (B1220265) and 25 mmol/L formic acid in a water:methanol (2:98, v/v) mixture is commonly used.[11]
  • Flow Rate: The pump is operated at a constant flow rate, for example, 0.4 mL/min.[11]
  • Injection Volume: A small volume of the extracted sample (e.g., 5 µL) is injected into the mobile phase stream.[11]
  • Ionization: Positive electrospray ionization (ESI+) is used with a high interface voltage (e.g., +4.5 kV).[11]
  • Mass Spectrometry Parameters:
  • Desolvation line temperature: ~250 °C[11]
  • Heat block temperature: ~400 °C[11]
  • Nebulizer gas flow: ~3 L/min[11]
  • Drying gas flow: ~15 L/min[11]
  • Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. For isovalerylcarnitine (C5), the precursor ion (m/z 246.2) is selected and fragmented, and a specific product ion (m/z 85.0) is monitored.[11]

3. Data Analysis:

  • The concentration of isovalerylcarnitine is calculated by comparing the peak area of the analyte to that of the internal standard.
  • Results are reported in µmol/L.

The following diagram illustrates the experimental workflow for FIA-MS/MS analysis.

FIA_MSMS_Workflow DBS Dried Blood Spot (DBS) Punch Punch 3mm Disc DBS->Punch Extraction Extraction with Internal Standards Punch->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant FIA_MSMS FIA-MS/MS Analysis Supernatant->FIA_MSMS Data_Analysis Data Analysis and Quantification FIA_MSMS->Data_Analysis Result Isovalerylcarnitine Concentration Data_Analysis->Result

Caption: Workflow for FIA-MS/MS analysis of isovalerylcarnitine.

Protocol 2: Differentiation of C5-Acylcarnitine Isomers by UPLC-MS/MS

A limitation of FIA-MS/MS is its inability to distinguish between isomers of C5-carnitine, such as isovalerylcarnitine, pivaloylcarnitine, and 2-methylbutyrylcarnitine.[5][11][12] Pivaloylcarnitine can be present due to the use of certain antibiotics, leading to false-positive results for IVA.[4][12] Ultra-performance liquid chromatography (UPLC)-MS/MS can be used as a second-tier test to separate these isomers.[13]

1. Sample Preparation:

  • Sample preparation is similar to the FIA-MS/MS protocol.

2. UPLC-MS/MS Analysis:

  • Instrumentation: A UPLC system coupled to a tandem mass spectrometer.
  • Chromatographic Column: A C18 column is typically used for separation.[13]
  • Mobile Phase: A gradient elution with a suitable mobile phase system (e.g., water and acetonitrile (B52724) with formic acid) is employed to separate the isomers.
  • Mass Spectrometry: The MS/MS detection parameters are similar to the FIA-MS/MS method, with MRM transitions specific for the C5-carnitine isomers.

3. Data Analysis:

  • The retention times of the different C5-carnitine isomers are used for their identification.
  • Quantification is performed based on the peak areas relative to internal standards.

The logical relationship for managing elevated C5-carnitine results is depicted in the following diagram.

C5_Management_Logic Start Elevated C5-Carnitine in Newborn Screen Second_Tier Second-Tier Testing: UPLC-MS/MS Start->Second_Tier Isovalerylcarnitine_High Isovalerylcarnitine Elevated Second_Tier->Isovalerylcarnitine_High Isovalerylcarnitine Identified Other_Isomers Other Isomers Elevated (e.g., Pivaloylcarnitine) Second_Tier->Other_Isomers Other Isomers Identified IVA_Diagnosis Presumptive Diagnosis: Isovaleric Acidemia (IVA) Isovalerylcarnitine_High->IVA_Diagnosis False_Positive False Positive for IVA Other_Isomers->False_Positive Confirmation Further Confirmatory Testing (e.g., Urine Organic Acids, Genetic Testing) IVA_Diagnosis->Confirmation

Caption: Decision logic for elevated C5-carnitine results.

Applications in Drug Development

The accurate measurement of isovalerylcarnitine is crucial for the development of therapies for IVA and other related disorders. Specific applications include:

  • Monitoring Therapeutic Efficacy: Tracking the levels of isovalerylcarnitine in patients undergoing treatment can provide a quantitative measure of the therapeutic response. For example, therapies aimed at enhancing residual IVD activity or providing alternative pathways for the removal of isovaleryl-CoA would be expected to lower isovalerylcarnitine concentrations.

  • Pharmacodynamic Studies: In the development of new drugs, measuring isovalerylcarnitine levels can serve as a pharmacodynamic biomarker to assess the drug's mechanism of action and dose-response relationship.

  • Patient Stratification: Baseline isovalerylcarnitine levels may be used to stratify patients in clinical trials, potentially identifying subgroups that are more likely to respond to a particular therapy.

This compound is a well-established and clinically valuable biomarker for the diagnosis and monitoring of Isovaleric Acidemia. The use of tandem mass spectrometry, particularly with the addition of UPLC for isomer differentiation, provides a robust and reliable method for its quantification. These application notes and protocols offer a framework for researchers, scientists, and drug development professionals to effectively utilize isovalerylcarnitine as a biomarker in their work to improve the understanding and treatment of fatty acid oxidation disorders.

References

Application Notes: Quantitative Analysis of Isovalerylcarnitine in Dried Blood Spots for the Diagnosis of Isovaleric Acidemia

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isovaleric Acidemia (IVA) is an autosomal recessive inherited disorder of leucine (B10760876) metabolism caused by a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD).[1][2] Mutations in the IVD gene lead to the inability to properly break down the amino acid leucine.[3] This enzymatic block results in the accumulation of isovaleryl-CoA derivatives, most notably isovaleric acid and isovalerylcarnitine (B1198194) (C5 carnitine).[2] The buildup of these metabolites is toxic and can lead to severe clinical symptoms, especially in newborns, including poor feeding, vomiting, lethargy, seizures, and a characteristic odor of "sweaty feet".[3][4]

Isovalerylcarnitine is a critical biomarker for the diagnosis of IVA and is a primary target in most newborn screening (NBS) programs.[5][6] Initial screening is typically performed using flow injection analysis-tandem mass spectrometry (FIA-MS/MS) on dried blood spot (DBS) samples. However, this method cannot distinguish between isobars of C5 carnitine, such as pivaloylcarnitine (B1222081), which can lead to false-positive results, often due to maternal use of certain antibiotics or cosmetics.[7][8] Therefore, a second-tier, more specific, and quantitative test using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is essential for confirmatory diagnosis.[9][10]

These application notes provide a detailed protocol for the quantitative analysis of isovalerylcarnitine from dried blood spots using UHPLC-MS/MS, intended for use in clinical research and diagnostic laboratories.

Principle of the Assay

This diagnostic test is based on the principle of stable isotope dilution UHPLC-MS/MS. A known quantity of an isotopically labeled internal standard (D9-isovalerylcarnitine) is added to the sample. The analyte (isovalerylcarnitine) and the internal standard are extracted from the dried blood spot matrix. Chromatographic separation by UHPLC resolves isovalerylcarnitine from its isomers, ensuring analytical specificity.[11] The separated analytes are then ionized and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the signal intensity of the analyte to that of the internal standard is used to calculate the precise concentration of isovalerylcarnitine in the sample. This method provides the high accuracy, precision, and selectivity required for confirmatory testing of suspected IVA cases.[9]

Leucine Catabolism and Biomarker Formation

The deficiency of isovaleryl-CoA dehydrogenase disrupts the normal breakdown of leucine. The following diagram illustrates the pathway, the point of enzymatic block, and the resulting accumulation of the diagnostic biomarker, isovalerylcarnitine.

Leucine_Catabolism cluster_pathway Leucine Catabolism Pathway cluster_disease Isovaleric Acidemia (IVA) cluster_positioning Leucine Dietary Protein (Leucine) KIC α-Ketoisocaproate Leucine->KIC IsovalerylCoA Isovaleryl-CoA KIC->IsovalerylCoA MethylcrotonylCoA 3-Methylcrotonyl-CoA IsovalerylCoA->MethylcrotonylCoA Isovaleryl-CoA Dehydrogenase (IVD) Block IsovalerylCoA->Block Accumulation Accumulation of Isovaleryl-CoA TCA Energy Production (TCA Cycle) MethylcrotonylCoA->TCA label_block X IsovalericAcid Isovaleric Acid ('sweaty feet' odor) Accumulation->IsovalericAcid C5Carnitine Isovalerylcarnitine (C5) (Diagnostic Biomarker) Accumulation->C5Carnitine  + Carnitine

Caption: Metabolic pathway of Leucine and the effect of IVD deficiency.

Experimental Protocols

Materials and Reagents
  • Isovalerylcarnitine Chloride (Certified Standard)

  • D9-Isovalerylcarnitine Chloride (Internal Standard)

  • Methanol (B129727) (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Water (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Newborn screening filter paper cards (e.g., Whatman 903)

  • 3 mm hole punch

  • 96-well microtiter plates

  • Plate shaker and sealer

  • Centrifuge with plate rotor

  • UHPLC system coupled to a triple quadrupole mass spectrometer

Quantitative Data Summary

The performance of this assay and the interpretation of its results rely on established quantitative parameters.

Table 1: Analyte Characteristics

Parameter Value Reference
Chemical Name (2R)-3-carboxy-N,N,N-trimethyl-2-(3-methyl-1-oxobutoxy)-1-propanaminium, monochloride [12]
Synonyms C5:0 Carnitine, L-Isovalerylcarnitine [12]
Molecular Formula C₁₂H₂₄NO₄ • Cl [12]

| Molecular Weight | 281.8 g/mol |[12] |

Table 2: Representative Assay Performance Characteristics

Parameter Specification Description
Linearity (R²) >0.997 The assay demonstrates a linear response across the clinically relevant concentration range.[10]
Limit of Quantitation (LOQ) <0.2 µmol/L The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.[10]
Intra-assay Precision (CV) <5.2% Demonstrates the reproducibility of results within the same analytical run.[10]
Inter-assay Precision (CV) <5.2% Demonstrates the reproducibility of results between different analytical runs.[10]

| Recovery | 96.8 - 105.2% | The accuracy of the assay in measuring the known amount of analyte spiked into the matrix.[10] |

Table 3: Clinical Reference and Cut-off Values for Newborns

Analyte Status Concentration Range (µmol/L) Reference
Isovalerylcarnitine (C5) Healthy Newborn (99th percentile) < 0.51 [13]
First-tier Screening Cut-off > 0.7 [6]
False Positive Cases (Mean) ~ 3.5 [8]

| | True Positive IVA Cases (Mean) | ~ 10.9 |[8] |

Experimental Workflow Diagram

The overall process from sample collection to final diagnostic confirmation is outlined below.

Workflow Sample Sample Collection (Heel Prick on DBS Card) Punch Punch 3mm Disc from Dried Blood Spot Sample->Punch Extraction Extraction & Internal Standard Addition Punch->Extraction Screening 1st Tier Screening (FIA-MS/MS) Extraction->Screening Decision1 C5 Level > Cut-off? Screening->Decision1 Normal Report as Normal Decision1->Normal No Confirm 2nd Tier Confirmation (UHPLC-MS/MS) Decision1->Confirm Yes Analysis Chromatographic Separation of C5 Isomers Confirm->Analysis Quant Quantification of Isovalerylcarnitine Analysis->Quant Decision2 Isovalerylcarnitine Elevated? Quant->Decision2 Positive Report as Positive for IVA (Requires Clinical Follow-up) Decision2->Positive Yes FalsePositive Report as False Positive (e.g., Pivaloylcarnitine) Decision2->FalsePositive No

Caption: Diagnostic workflow for Isovaleric Acidemia screening.
Detailed Experimental Protocol

  • Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and D9-isovalerylcarnitine chloride in methanol.

  • Calibration Curve: Perform serial dilutions of the isovalerylcarnitine stock solution with methanol to create calibration standards ranging from 0.1 µmol/L to 20 µmol/L.

  • Internal Standard Working Solution: Dilute the D9-isovalerylcarnitine stock solution to a final concentration of 1 µmol/L in methanol. This will be the extraction solvent.

  • Quality Controls (QCs): Prepare low, medium, and high QCs by spiking known amounts of isovalerylcarnitine into pooled, screened-negative whole blood, which is then spotted onto filter paper and dried.

  • Using a 3 mm hole punch, punch one disc from the center of the dried blood spot of each patient sample, calibrator, and QC into a designated well of a 96-well microtiter plate.

  • To each well, add 100 µL of the internal standard working solution (extraction solvent).

  • Seal the plate securely with a plate sealer.

  • Place the plate on a plate shaker and agitate at room temperature for 45 minutes.

  • Centrifuge the plate at 2,500 x g for 15 minutes to pellet the filter paper and any precipitated proteins.

  • Carefully transfer the supernatant to a new 96-well plate for analysis.

  • UHPLC Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A suitable gradient to separate isovalerylcarnitine from its isomers (e.g., pivaloylcarnitine, 2-methylbutyrylcarnitine). A typical run time is under 15 minutes.[9][14]

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 1-5 µL[11]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Isovalerylcarnitine: m/z 302.2 → 85[11]

    • D9-Isovalerylcarnitine (IS): m/z 311.2 → 85[11]

  • Integrate the peak areas for both the analyte and the internal standard for all samples, calibrators, and QCs.

  • Calculate the peak area ratio (Analyte Area / Internal Standard Area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration for the calibration standards. Use a linear regression model.

  • Determine the concentration of isovalerylcarnitine in patient samples and QCs by interpolating their peak area ratios from the calibration curve.

  • Compare the calculated concentrations against the established cut-off values (Table 3). Concentrations significantly above the normal range are considered presumptive positive for IVA and require immediate clinical correlation and follow-up.

Troubleshooting

Table 4: Common Issues and Solutions

Issue Potential Cause(s) Recommended Action(s)
High C5 in First-Tier Screen, Normal in Second-Tier Presence of pivaloylcarnitine from antibiotics (e.g., pivampicillin) or neopentanoate esters in cosmetics.[5][7] This is an expected outcome for a false positive. The UHPLC-MS/MS method correctly separates the isobars. Review maternal and infant medication/product use history.
Poor Peak Shape or Resolution Column degradation; Inappropriate mobile phase; Sample matrix effects. Replace the guard or analytical column. Ensure mobile phases are fresh and correctly prepared. Optimize sample clean-up if necessary.
Low Internal Standard Intensity Extraction inefficiency; Ion suppression; Pipetting error. Review the extraction protocol. Dilute the sample to mitigate matrix effects. Ensure pipettes are calibrated.

| High Variability in QC Results | Inconsistent sample preparation; Instrument instability. | Review sample preparation steps for consistency. Perform instrument tuning and calibration as per manufacturer's guidelines. |

References

Application Notes: Measurement of Isovalerylcarnitine Chloride in Urine Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovalerylcarnitine (B1198194) is a critical biomarker for the diagnosis and monitoring of Isovaleric Acidemia (IVA), an inherited metabolic disorder affecting the leucine (B10760876) catabolism pathway. In individuals with IVA, the deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD) leads to the accumulation of isovaleryl-CoA. This is subsequently converted to isovalerylcarnitine and other metabolites, which are then excreted in the urine. The quantitative analysis of isovalerylcarnitine in urine is therefore a key diagnostic tool. These application notes provide a comprehensive overview of the analytical methods for the quantification of isovalerylcarnitine in urine samples, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Biochemical Pathway of Isovalerylcarnitine Formation

The formation of isovalerylcarnitine is a direct consequence of a blockage in the leucine catabolism pathway. The following diagram illustrates the key steps leading to its accumulation in Isovaleric Acidemia.

Leucine_Catabolism Leucine L-Leucine aKG α-Ketoisocaproate Leucine->aKG Branched-Chain Amino Acid Transaminase IsovalerylCoA Isovaleryl-CoA aKG->IsovalerylCoA Branched-Chain α-Keto Acid Dehydrogenase Isovalerylcarnitine Isovalerylcarnitine (excreted in urine) IsovalerylCoA->Isovalerylcarnitine Carnitine Palmitoyltransferase I/II (Alternative Pathway) IVA_block Isovaleryl-CoA Dehydrogenase (IVD) Deficiency in IVA IsovalerylCoA->IVA_block MethylcrotonylCoA 3-Methylcrotonyl-CoA IVA_block->MethylcrotonylCoA Normal Pathway Carnitine Carnitine Carnitine->Isovalerylcarnitine

Caption: Leucine catabolism pathway and the formation of isovalerylcarnitine in Isovaleric Acidemia.

Quantitative Data Summary

The concentration of isovalerylcarnitine in urine is a key indicator of Isovaleric Acidemia. The following tables summarize the typical concentration ranges and the performance of a validated LC-MS/MS method for its quantification.

Table 1: Urinary Isovalerylcarnitine Concentrations

PopulationIsovalerylcarnitine Concentration (µmol/L)Reference
Healthy Newborns0.7 - 6.4 (median: 2.6)[1]
Asymptomatic IVA Patients2.1 - 4.0[1]
Symptomatic IVA Patients4.3 - 21.7 (median: 10.3)[1]

Table 2: Performance Characteristics of a Validated UHPLC-MS/MS Method for Isovalerylcarnitine Quantification in Urine

ParameterValueReference
Linearity (ng/mL)15 - 200[2]
Inter-day Precision (CV%)0.89 - 9.75[2]
Mean Bias (%)3.25 - 8.20[2]
Internal StandardIsovaleryl-L-carnitine-d9[2]

Experimental Protocols

A robust and reliable method for the quantification of isovalerylcarnitine in urine is crucial for clinical diagnosis and research. The following protocol details a validated LC-MS/MS method.

Experimental Workflow

The overall workflow for the analysis of isovalerylcarnitine in urine samples is depicted below.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Urine_Sample Urine Sample Collection and Storage at -80°C Thaw_Centrifuge Thaw Sample and Centrifuge Urine_Sample->Thaw_Centrifuge Dilution Dilute Supernatant with Water and Acetonitrile (B52724) Thaw_Centrifuge->Dilution IS_Addition Add Internal Standard (Isovaleryl-L-carnitine-d9) Dilution->IS_Addition Injection Inject Sample onto UPLC-MS/MS System IS_Addition->Injection Chromatography Chromatographic Separation (e.g., ACQUITY UPLC HSS T3) Injection->Chromatography MS_Detection Mass Spectrometric Detection (e.g., Xevo TQ-S) Chromatography->MS_Detection Quantification Quantification using Calibration Curve MS_Detection->Quantification Reporting Data Reporting and Interpretation Quantification->Reporting

Caption: Experimental workflow for urinary isovalerylcarnitine analysis.

Materials and Reagents
  • Isovalerylcarnitine chloride standard

  • Isovaleryl-L-carnitine-d9 (internal standard)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Urine samples

  • Microcentrifuge tubes

  • Autosampler vials

Instrumentation
  • UPLC System: Waters ACQUITY UPLC Binary Solvent Manager or equivalent

  • Mass Spectrometer: Waters Xevo TQ-S Tandem Quadrupole Mass Spectrometer or equivalent

  • Analytical Column: ACQUITY UPLC HSS T3 1.8 µm, 2.1 mm x 150 mm or equivalent

Sample Preparation Protocol
  • Sample Thawing and Centrifugation:

    • Thaw frozen urine samples at 4°C.

    • Vortex the samples to ensure homogeneity.

    • Centrifuge a 30 µL aliquot of urine at 10,300 g for 10 minutes to pellet any particulate matter.[2]

  • Dilution and Internal Standard Addition:

    • Transfer 20 µL of the supernatant to a clean microcentrifuge tube.

    • Add 65 µL of water and 5 µL of acetonitrile to the supernatant.[2]

    • Add 10 µL of the internal standard mixture (containing Isovaleryl-L-carnitine-d9).[2]

    • Vortex the mixture thoroughly.

  • Sample Transfer:

    • Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis Protocol
  • LC Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

    • Gradient: A suitable gradient to ensure separation of isovalerylcarnitine from other isomers and matrix components.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 500°C

    • Desolvation Gas Flow: 1000 L/hr

    • Cone Gas Flow: 150 L/hr

    • Collision Gas: Argon

    • MRM Transitions:

      • Isovalerylcarnitine: Precursor ion > Product ion (specific m/z values to be optimized for the instrument used)

      • Isovaleryl-L-carnitine-d9: Precursor ion > Product ion (specific m/z values to be optimized for the instrument used)

Data Analysis and Quantification
  • Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of this compound into a control urine matrix. The calibration curve should cover the expected concentration range of the samples.

  • Quantification: The concentration of isovalerylcarnitine in the urine samples is determined by interpolating the peak area ratio of the analyte to the internal standard against the calibration curve.

Sample Stability and Storage

For accurate and reproducible results, proper handling and storage of urine samples are essential.

  • Short-term Storage: Urine samples can be stored at 4°C for up to 48 hours before processing and freezing.[3][4]

  • Long-term Storage: For long-term storage, urine samples should be frozen at -80°C immediately after collection and centrifugation.[2]

Conclusion

The quantification of this compound in urine by LC-MS/MS is a sensitive, specific, and reliable method for the diagnosis and monitoring of Isovaleric Acidemia. The detailed protocol and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals working in the field of inborn errors of metabolism. Adherence to proper sample handling and validated analytical procedures is critical for obtaining accurate and clinically meaningful results.

References

Application Notes and Protocols for High-Throughput Screening of Isovalerylcarnitine Chloride Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovaleric acidemia (IVA) is an autosomal recessive metabolic disorder caused by a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD).[1] This enzymatic defect disrupts the normal catabolism of leucine (B10760876), an essential amino acid, leading to the accumulation of isovaleryl-CoA and its derivatives.[2] A key biomarker for IVA is the elevated level of isovalerylcarnitine (B1198194) in blood and other tissues.[1] The buildup of these metabolites can lead to severe clinical manifestations, including metabolic acidosis, neurological damage, and a characteristic "sweaty feet" odor.[3] Current treatment strategies for IVA primarily involve a protein-restricted diet to limit leucine intake and supplementation with L-carnitine and/or glycine (B1666218) to facilitate the excretion of isovaleric acid as non-toxic conjugates.[4][5]

The development of high-throughput screening (HTS) assays to identify small molecule modulators of isovalerylcarnitine levels is a promising avenue for the discovery of novel therapeutic agents for IVA. These modulators could act by enhancing the residual activity of deficient IVD, promoting alternative metabolic pathways for isovaleryl-CoA, or facilitating its detoxification and excretion. This document provides detailed application notes and protocols for establishing HTS campaigns to identify and characterize such modulators.

Signaling and Metabolic Pathways

The core metabolic pathway of interest is the catabolism of leucine, with a focus on the role of isovaleryl-CoA dehydrogenase. A simplified representation of this pathway and the impact of IVD deficiency is presented below.

Leucine_Catabolism cluster_IVA Isovaleric Acidemia (IVA) Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA IVD Deficient IVD Isovaleryl_CoA->IVD Isovalerylcarnitine Isovalerylcarnitine (Accumulates in IVA) Isovaleryl_CoA->Isovalerylcarnitine  Carnitine  Acyltransferase Isovalerylglycine Isovalerylglycine (Excreted) Isovaleryl_CoA->Isovalerylglycine  Glycine  N-Acyltransferase Methylcrotonyl_CoA 3-Methylcrotonyl-CoA IVD->Methylcrotonyl_CoA Carnitine L-Carnitine Carnitine->Isovalerylcarnitine Glycine Glycine Glycine->Isovalerylglycine

Caption: Leucine catabolism and the impact of IVD deficiency.

Data Presentation

Table 1: Kinetic Parameters of Human Isovaleryl-CoA Dehydrogenase (IVD)
ParameterValueReference
Km for Isovaleryl-CoA22 µM[6]
Vmax51 pmol 3H2O/min/mg protein[6]
Table 2: Isovalerylcarnitine Levels in Isovaleric Acidemia Patients
Sample TypeConditionIsovalerylcarnitine Concentration (µmol/L)Reference
Newborn Blood SpotMetabolically Mild/Intermediate IVA0.8 - 6[1]
Newborn Blood SpotMetabolically Severe IVAup to 21.7[1]
Table 3: Effect of L-carnitine and Glycine Supplementation on Isovaleryl Conjugate Excretion in an IVA Patient
TreatmentUrinary Isovalerylglycine (IVG) ExcretionUrinary Isovalerylcarnitine (IVC) Excretion
Glycine alone (250 mg/kg/day)Doubled from baselineMinimal
L-carnitine alone (100 mg/kg/day)50% decline from baselineIncreased
Combined Glycine and L-carnitineIncreased from L-carnitine aloneIncreased

Data adapted from a study on an 8-year-old patient with IVA.[1]

Experimental Protocols

Two primary HTS approaches are proposed: a biochemical assay targeting the IVD enzyme directly and a cell-based assay that measures the accumulation of isovalerylcarnitine in a relevant cellular model.

Protocol 1: Biochemical HTS for IVD Modulators (Enzyme Activity Assay)

This protocol is adapted from a fluorescence-based microplate assay for other acyl-CoA dehydrogenases and is suitable for HTS.[7] The principle of the assay is the measurement of the decrease in fluorescence of the electron transfer flavoprotein (ETF) as it is reduced by IVD in the presence of its substrate, isovaleryl-CoA.

Experimental Workflow:

IVD_HTS_Workflow plate Prepare 384-well microplate add_compounds Add test compounds and controls plate->add_compounds add_enzyme Add IVD enzyme and ETF add_compounds->add_enzyme incubate1 Incubate add_enzyme->incubate1 add_substrate Add Isovaleryl-CoA incubate1->add_substrate read_plate Measure fluorescence kinetics add_substrate->read_plate analyze Analyze data and identify hits read_plate->analyze

Caption: Workflow for the biochemical HTS of IVD modulators.

Materials:

  • Purified recombinant human isovaleryl-CoA dehydrogenase (IVD)

  • Purified recombinant electron transfer flavoprotein (ETF)

  • Isovaleryl-CoA lithium salt

  • Assay Buffer: 50 mM potassium phosphate, pH 7.5, 0.1 mM EDTA

  • Test compounds dissolved in DMSO

  • 384-well, black, low-volume microplates

  • Fluorescence plate reader with excitation at ~340 nm and emission at ~490 nm

Procedure:

  • Plate Preparation: Dispense 100 nL of test compounds and controls (DMSO for negative control, a known inhibitor for positive control) into the wells of a 384-well microplate.

  • Enzyme and ETF Addition: Prepare a master mix of IVD and ETF in assay buffer. A final concentration of 1-5 µg/mL of IVD and an appropriate concentration of ETF (to be optimized) is recommended. Add 10 µL of this mix to each well.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Substrate Addition: Prepare a solution of isovaleryl-CoA in assay buffer. The final concentration should be at or near the Km value (approximately 22 µM) to ensure sensitivity to both inhibitors and activators.[6] Add 10 µL of the isovaleryl-CoA solution to each well to initiate the reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the decrease in ETF fluorescence (Ex: 340 nm, Em: 490 nm) over time (e.g., every 30 seconds for 10-15 minutes).

  • Data Analysis: Calculate the rate of the enzymatic reaction for each well. Wells containing compounds that inhibit IVD will show a slower rate of fluorescence decrease, while activators will show a faster rate compared to the DMSO control.

Protocol 2: Cell-Based HTS for Modulators of Isovalerylcarnitine Levels

This protocol describes a cell-based assay using a cellular model of isovaleric acidemia. This can be achieved using patient-derived fibroblasts with known IVD mutations or by creating an IVD knockout or knockdown cell line (e.g., in HEK293 cells) using CRISPR/Cas9 or shRNA technology.[8] The endpoint is the quantification of intracellular isovalerylcarnitine, which can be performed using a high-throughput mass spectrometry method.

Experimental Workflow:

Cell_Based_HTS_Workflow seed_cells Seed IVD-deficient cells in 96- or 384-well plates add_compounds Add test compounds and controls seed_cells->add_compounds incubate_cells Incubate for 24-48 hours add_compounds->incubate_cells add_precursors Supplement with L-leucine and L-carnitine incubate_cells->add_precursors incubate_final Incubate for a further 24 hours add_precursors->incubate_final lyse_cells Lyse cells and extract metabolites incubate_final->lyse_cells quantify_ivc Quantify Isovalerylcarnitine (LC-MS/MS) lyse_cells->quantify_ivc analyze Analyze data and identify hits quantify_ivc->analyze

Caption: Workflow for the cell-based HTS of isovalerylcarnitine modulators.

Materials:

  • IVD-deficient cells (e.g., patient fibroblasts or engineered HEK293 cells)

  • Appropriate cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • L-leucine

  • L-carnitine hydrochloride

  • 96- or 384-well cell culture plates

  • Cell lysis buffer

  • Reagents for metabolite extraction (e.g., methanol)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Cell Seeding: Seed the IVD-deficient cells into 96- or 384-well cell culture plates at an optimized density and allow them to adhere overnight.

  • Compound Addition: Add test compounds and controls (DMSO for negative control, L-carnitine and/or glycine for positive control) to the cells.

  • Incubation: Incubate the cells with the compounds for a predetermined period (e.g., 24-48 hours).

  • Precursor Supplementation: To induce the accumulation of isovalerylcarnitine, supplement the cell culture medium with L-leucine (e.g., 1-2 mM) and L-carnitine (e.g., 100-400 µM).

  • Final Incubation: Incubate the cells for an additional 24 hours.

  • Metabolite Extraction:

    • Aspirate the medium and wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer.

    • Extract the metabolites by adding cold methanol, followed by centrifugation to pellet cellular debris.

  • Quantification of Isovalerylcarnitine: Analyze the supernatant containing the extracted metabolites by a validated LC-MS/MS method for the quantification of isovalerylcarnitine.

  • Data Analysis: Normalize the isovalerylcarnitine levels to the total protein concentration or cell number in each well. Identify compounds that significantly reduce the accumulation of isovalerylcarnitine compared to the DMSO control.

Concluding Remarks

The protocols outlined in these application notes provide a robust framework for the high-throughput screening of small molecule modulators of isovalerylcarnitine levels. The choice between a biochemical and a cell-based assay will depend on the specific research goals and available resources. A biochemical screen is well-suited for identifying direct modulators of IVD activity, while a cell-based screen provides a more physiologically relevant context by encompassing cellular uptake, metabolism, and potential off-target effects. The identified hit compounds from these screens will serve as valuable starting points for lead optimization and the development of novel therapeutics for isovaleric acidemia.

References

Troubleshooting & Optimization

distinguishing isovalerylcarnitine from pivaloylcarnitine by mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the mass spectrometric differentiation of isovalerylcarnitine (B1198194) and pivaloylcarnitine (B1222081).

Frequently Asked Questions (FAQs)

Q1: Why is it critical to distinguish between isovalerylcarnitine and pivaloylcarnitine?

A1: Isovalerylcarnitine is a primary biomarker for the inherited metabolic disorder Isovaleric Acidemia (IVA).[1][2] However, pivaloylcarnitine is an isobaric compound, meaning it has the same mass and cannot be differentiated from isovalerylcarnitine by standard flow injection analysis-tandem mass spectrometry (FIA-TMS) methods used in newborn screening. The presence of pivaloylcarnitine, often resulting from maternal use of certain antibiotics (e.g., those containing pivalic acid), can lead to false-positive results for IVA, causing unnecessary stress for families and burden on clinical resources.[3][4][5] Therefore, a reliable method to distinguish these two isomers is essential for accurate diagnosis.

Q2: My initial screen shows a high C5-acylcarnitine peak. How can I confirm if it is isovalerylcarnitine or pivaloylcarnitine?

A2: A high C5-acylcarnitine peak from an initial screen requires a second-tier test for confirmation. The most definitive methods involve liquid chromatography-tandem mass spectrometry (LC-MS/MS) to chromatographically separate the isomers before detection.[6][7][8] An alternative approach is to use a modified FIA-TMS method that employs different collision energies and analyzes the ratios of specific product ions.[2][6]

Q3: What are the main analytical strategies to separate and identify these isomers?

A3: There are two primary strategies:

  • LC-MS/MS: This is the preferred method for confirmation. It uses a liquid chromatography column to separate isovalerylcarnitine and pivaloylcarnitine based on their different chemical structures before they enter the mass spectrometer.[6][8]

  • Modified FIA-TMS: This method avoids the need for chromatographic separation by altering the mass spectrometer's collision energy. The two isomers will fragment differently under specific energy conditions, resulting in different ratios of product ions, which can be used for identification.[2][6]

Troubleshooting Guides

Issue 1: Inability to Chromatographically Separate Isovalerylcarnitine and Pivaloylcarnitine

Possible Cause: Suboptimal liquid chromatography (LC) conditions.

Solution:

  • Column Choice: A standard C18 column can be effective, but for more challenging separations, consider a chiral column like CHIRALPAK ZWIX (+).[6]

  • Mobile Phase Optimization: The composition of the mobile phase is critical. A common mobile phase for C18 columns is a gradient of methanol (B129727) or acetonitrile (B52724) with water containing a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization.[6][9]

  • Gradient Elution: Employ a shallow gradient elution program to maximize the separation of the isomers. An example of a successful gradient is provided in the experimental protocols section.

Issue 2: Similar Fragmentation Patterns in MS/MS

Possible Cause: The structures of isovalerylcarnitine and pivaloylcarnitine are very similar, leading to common fragment ions.

Solution:

  • Collision Energy Optimization: The key to differentiation without chromatography is to carefully select the collision energy. While both isomers produce major fragment ions at m/z 85, the ratio of other fragment ions can be diagnostic.

  • Reference Ion Monitoring: A published method suggests using the transition m/z 246.2 > 85.0 for quantification and a second, reference transition of m/z 246.2 > 187.1.[2][6] By comparing the intensity ratio of these two transitions to that of known standards, the identity of the isomer can be inferred. At a collision energy of -15 V, the intensity of the m/z 187.1 fragment is notably different between the two isomers.[2][6]

Experimental Protocols

Protocol 1: LC-MS/MS Separation of C5-Acylcarnitine Isomers

This protocol is a composite based on several published methods for the chromatographic separation of isovalerylcarnitine and pivaloylcarnitine.[6][8][9]

  • Sample Preparation (from Dried Blood Spots):

    • Punch a 3 mm disk from the dried blood spot.

    • Extract the acylcarnitines using a methanol solution containing isotopically labeled internal standards.

    • Vortex and then centrifuge the sample.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the sample in the initial mobile phase.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Gradient:

      • 0-2 min: 2% B

      • 2-10 min: ramp to 98% B

      • 10-12 min: hold at 98% B

      • 12-12.1 min: return to 2% B

      • 12.1-15 min: re-equilibrate at 2% B

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Quantifier: m/z 246.2 -> 85.0

      • Qualifier/Confirmer: m/z 246.2 -> 187.1

Quantitative Data Summary
ParameterIsovalerylcarnitinePivaloylcarnitineReference
Precursor Ion (m/z) 246.2246.2[6]
Quantifier Product Ion (m/z) 85.085.0[6]
Reference Product Ion (m/z) 187.1187.1[6]
Collision Energy (Quantifier) -23 V to -25 V-23 V to -25 V[6]
Collision Energy (Reference) -15 V-15 V[2][6]
Ion Ratio (187.1/85.0) at -15V Significantly differentSignificantly different[2][6]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation dbs Dried Blood Spot extraction Extraction with Methanol + IS dbs->extraction centrifugation Centrifugation extraction->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution lc LC Separation (C18 Column) reconstitution->lc ms Mass Spectrometer (ESI+) lc->ms msms Tandem MS (MRM) ms->msms chromatogram Chromatographic Separation msms->chromatogram quantification Quantification (m/z 246.2 -> 85.0) chromatogram->quantification confirmation Confirmation (Retention Time) chromatogram->confirmation

Caption: LC-MS/MS workflow for isomeric C5-acylcarnitine analysis.

fragmentation_pathway cluster_isovaleryl Isovalerylcarnitine Fragmentation cluster_pivaloyl Pivaloylcarnitine Fragmentation cluster_comparison Key Differentiator parent_iso Isovalerylcarnitine (m/z 246.2) frag_85_iso Product Ion (m/z 85.0) parent_iso->frag_85_iso - C5H9O2 frag_187_iso Product Ion (m/z 187.1) parent_iso->frag_187_iso - C4H9N ratio Intensity Ratio of m/z 187.1 to m/z 85.0 at specific Collision Energy frag_85_iso->ratio frag_187_iso->ratio parent_piv Pivaloylcarnitine (m/z 246.2) frag_85_piv Product Ion (m/z 85.0) parent_piv->frag_85_piv - C5H9O2 frag_187_piv Product Ion (m/z 187.1) parent_piv->frag_187_piv - C4H9N frag_85_piv->ratio frag_187_piv->ratio

Caption: Fragmentation of C5-acylcarnitine isomers in tandem MS.

References

minimizing analytical interference in isovalerylcarnitine chloride quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate quantification of isovalerylcarnitine (B1198194) chloride. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common analytical challenges.

Troubleshooting Guide

This guide provides solutions to specific issues that may arise during the quantification of isovalerylcarnitine by LC-MS/MS.

Issue 1: High C5-Acylcarnitine Result in Initial Screening

Question: My initial screening results from Flow Injection Analysis-Tandem Mass Spectrometry (FIA-TMS) show an elevated level of C5-acylcarnitine. How can I confirm if this is a true positive for isovaleric acidemia (IVA)?

Answer:

An elevated C5-acylcarnitine level in a first-tier FIA-TMS screen is a common issue that requires a more specific confirmatory test. The primary reason is that FIA-TMS cannot distinguish between isovalerylcarnitine (i-C5) and its isomers, leading to potential false positives.[1][2]

Troubleshooting Steps:

  • Identify Potential Isobaric Interferences: The most common interference is from pivaloylcarnitine (B1222081) (p-C5), which can accumulate in patients taking pivalate-conjugated antibiotics.[1][3] Other isomers include 2-methylbutyrylcarnitine (B1244155) and n-valerylcarnitine.[1]

  • Perform a Second-Tier Test: The recommended solution is to re-analyze the sample using a method that incorporates chromatographic separation, such as Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) or High-Performance Liquid Chromatography (HPLC)-MS/MS.[2][4] These methods are designed to separate and selectively quantify the different C5-acylcarnitine isomers.[2][3][4]

  • Review Patient Medication: Check the patient's medication history for the administration of antibiotics containing pivalic acid, as this is a frequent cause of false elevations.[2][3]

G start High C5-Acylcarnitine Result from FIA-TMS check_isobars Known Issue: Isobaric Interference (p-C5, m-C5, v-C5) start->check_isobars second_tier Action: Perform Second-Tier UPLC-MS/MS Analysis check_isobars->second_tier Recommended Protocol review_meds Action: Review Patient Medication History (Pivalate Antibiotics) check_isobars->review_meds separate_isomers Outcome: Chromatographic Separation of Isomers second_tier->separate_isomers identify_interference Result: Identification of Pivaloylcarnitine (p-C5) Interference review_meds->identify_interference confirm_iva Result: Selective Quantitation of Isovalerylcarnitine (i-C5) separate_isomers->confirm_iva separate_isomers->identify_interference true_positive Conclusion: True Positive for IVA confirm_iva->true_positive false_positive Conclusion: False Positive identify_interference->false_positive

Caption: Troubleshooting workflow for a high C5-acylcarnitine result.

Issue 2: Poor Sensitivity, Inaccurate, or Irreproducible Quantification

Question: My LC-MS/MS results for isovalerylcarnitine are showing poor sensitivity and high variability. What are the likely causes and how can I fix them?

Answer:

Poor sensitivity and reproducibility in LC-MS/MS assays for acylcarnitines are often due to matrix effects or suboptimal sample preparation.[5][6] Matrix effects, such as ion suppression or enhancement, are caused by co-eluting endogenous components from the biological sample (e.g., phospholipids (B1166683), salts).[5][6]

Troubleshooting Steps:

  • Assess Matrix Effects: To determine if matrix effects are the cause, perform a post-extraction spiking experiment.[6] Compare the analyte's signal response in a neat solution versus the response when spiked into an extracted blank matrix. A ratio significantly different from 1 indicates the presence of matrix effects.[6]

  • Optimize Sample Preparation:

    • Solid-Phase Extraction (SPE): Use a robust SPE protocol, such as strong cation-exchange, to effectively remove interfering components like phospholipids.[7][8][9]

    • Protein Precipitation: While simpler, ensure your protein precipitation protocol (e.g., with methanol) is efficient.[10]

  • Incorporate Stable Isotope-Labeled Internal Standards (SIL-IS): The use of a SIL-IS (e.g., d3-isovalerylcarnitine) is critical.[7] These standards co-elute with the analyte and experience similar matrix effects, effectively compensating for signal variations and improving accuracy and precision.[6][11]

  • Improve Chromatographic Separation: Adjust your LC gradient to better separate isovalerylcarnitine from the regions where matrix components elute.[12]

G start Problem: Poor Sensitivity & Reproducibility cause1 Potential Cause 1: Matrix Effects (Ion Suppression) start->cause1 cause2 Potential Cause 2: Suboptimal Sample Prep start->cause2 cause3 Potential Cause 3: Inadequate LC Separation start->cause3 solution1 Solution: Assess with Post-Extraction Spiking cause1->solution1 solution2 Solution: Use SIL Internal Standard (IS) cause1->solution2 solution3 Solution: Implement Solid-Phase Extraction (SPE) cause2->solution3 solution4 Solution: Optimize LC Gradient cause3->solution4 outcome Outcome: Accurate & Reproducible Quantification solution1->outcome solution2->outcome solution3->outcome solution4->outcome

Caption: Logical relationships for troubleshooting poor assay performance.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for acylcarnitine analysis?

A1: While not always required, derivatization is frequently used to enhance the performance of the LC-MS/MS analysis.[10][13] Derivatizing agents like pentafluorophenacyl trifluoromethanesulfonate (B1224126) (PFPA-Tf) or butanolic HCl can improve chromatographic separation of isomers and increase ionization efficiency, leading to better sensitivity.[2][4][7][8] For example, butylation of dicarboxylic acylcarnitines helps discriminate them from isobaric hydroxy-acylcarnitines.[12]

Q2: What is the most significant source of interference in isovalerylcarnitine quantification?

A2: The most significant challenge is isobaric interference, where multiple compounds have the same mass-to-charge ratio.[1][12] For isovalerylcarnitine (a C5-acylcarnitine), the primary interferent is often pivaloylcarnitine, a metabolite resulting from the use of certain antibiotics.[1][3] Standard tandem MS "profile" methods cannot distinguish these isomers, making chromatographic separation essential for accurate diagnosis.[2][4]

Q3: Can I quantify isovalerylcarnitine without derivatization?

A3: Yes, methods for the analysis of underivatized acylcarnitines have been developed.[10][13] These methods typically rely on a robust reversed-phase (RP) liquid chromatography setup to achieve the necessary separation of isomers.[10][13] The primary advantage is a simpler and faster sample preparation workflow.[13]

Q4: What type of internal standard should I use?

A4: The best practice is to use a stable isotope-labeled (SIL) internal standard corresponding to your analyte, such as d3-, d6-, or d9-labeled acylcarnitines.[7][11] SIL internal standards have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample extraction, chromatography, and ionization.[6] This allows for effective correction of both extraction variability and matrix effects.[6][11]

Q5: How can I minimize matrix effects in my assay?

A5: Minimizing matrix effects involves a multi-faceted approach:

  • Effective Sample Cleanup: Employ solid-phase extraction (SPE) to remove a significant portion of matrix components like phospholipids and salts.[5][7]

  • Chromatographic Separation: Optimize your LC method to separate the analyte from the bulk of co-eluting matrix components.[12]

  • Use of SIL-IS: A co-eluting stable isotope-labeled internal standard is the most reliable way to compensate for unpredictable ion suppression or enhancement.[6][11]

  • Dilution: If the analyte concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components.

Quantitative Data Summary

The following tables summarize the performance of various methods developed to overcome analytical interference in acylcarnitine quantification.

Table 1: Method Precision and Accuracy for C5-Acylcarnitine Isomer Quantification

Analyte Matrix Intra-day Precision (%) Accuracy (%)
Isobutyrylcarnitine Plasma & DBS 1.4 - 14 88 - 114
Butyrylcarnitine Plasma & DBS 1.4 - 14 88 - 114
Isovalerylcarnitine Plasma & DBS 1.3 - 15 87 - 119
2-Methylbutyrylcarnitine Plasma & DBS 1.3 - 15 87 - 119

Data adapted from a UPLC-MS/MS method for C4/C5 isomers.[2]

Table 2: Correction of Matrix Effect Using Different Internal Standards

Internal Standard Matrix Effect Correction (%)
2H9-carnitine 87.8 - 103
2H3-hexanoylcarnitine 87.8 - 103
2H3-stearoylcarnitine 87.8 - 103

Data from a study on acylcarnitine quantification in human urine.[11][14]

Experimental Protocols

Protocol 1: UPLC-MS/MS for C5-Acylcarnitine Isomer Separation

This protocol is a second-tier diagnostic test designed to separate isobaric C5-acylcarnitines.

1. Sample Preparation (from Dried Blood Spots or Plasma):

  • Samples are extracted with methanol (B129727) containing deuterium-labeled internal standards.[2]
  • The supernatant is collected and dried.
  • The dried extract is derivatized using butanolic HCl to form butyl esters.[2]
  • The sample is reconstituted in the initial mobile phase for injection.

2. UPLC-MS/MS Analysis:

  • Column: C18 BEH, 1x100mm, 1.7µm UPLC column.[2]
  • Mobile Phase: Methanol/water gradient.[2]
  • Column Temperature: 60°C.[2]
  • Run Time: < 10 minutes.[2]
  • Detection: Triple quadrupole mass spectrometer with electrospray ionization in positive ion mode (ESI+).[2]
  • Monitoring: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific for the C5-acylcarnitine butyl esters.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is designed to minimize matrix effects and is suitable for various biological samples.[8][9]

1. Isolation:

  • Condition a strong cation-exchange SPE cartridge.
  • Load the pre-treated sample (e.g., plasma, urine, or tissue homogenate).
  • Wash the cartridge to remove neutral and anionic interferences.
  • Elute the acylcarnitines from the cartridge.

2. Derivatization:

  • Dry the eluate under nitrogen.
  • Derivatize the sample with pentafluorophenacyl trifluoromethanesulfonate.[8][9]

3. Analysis:

  • Reconstitute the derivatized sample.
  • Inject into an HPLC or UPLC system coupled with a tandem mass spectrometer for analysis.[8][9] This method has been shown to be effective for separating up to 65 different acylcarnitines in a single run.[9]

References

optimization of sample preparation for isovalerylcarnitine chloride analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing sample preparation for the analysis of isovalerylcarnitine (B1198194) chloride.

Troubleshooting Guides

This section addresses common issues encountered during the sample preparation of isovalerylcarnitine chloride for analysis, particularly by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Issue 1: Low Recovery of Isovalerylcarnitine

Low recovery of the target analyte can lead to inaccurate quantification and reduced sensitivity. Below are potential causes and solutions.

Potential Cause Troubleshooting Steps
Inefficient Protein Precipitation - Optimize Solvent-to-Sample Ratio: For protein precipitation (PPT) with acetonitrile (B52724) or methanol (B129727), a common starting point is a 3:1 (v/v) ratio of solvent to plasma.[1] Insufficient solvent may lead to incomplete protein removal and analyte co-precipitation. Experiment with ratios from 2:1 to 4:1 to determine the optimal condition for your specific sample matrix.[1] - Choice of Precipitating Solvent: Acetonitrile is often more effective at protein removal than methanol.[2] However, methanol may be more suitable for highly polar analytes.[2] Compare the recovery of isovalerylcarnitine using both solvents. Acidification of the precipitation solvent (e.g., with 0.1% formic acid) can also improve recovery for certain analytes.
Suboptimal Solid-Phase Extraction (SPE) - Incorrect Sorbent Selection: Isovalerylcarnitine is a quaternary amine and is positively charged over a wide pH range. A strong cation exchange (SCX) sorbent is typically effective for its retention.[3] - Inadequate Conditioning/Equilibration: Ensure the SPE cartridge is properly conditioned (e.g., with methanol) and equilibrated (e.g., with an aqueous buffer at a pH that ensures the analyte is charged) before loading the sample. Failure to do so can lead to poor retention and breakthrough of the analyte during sample loading.[3] - Ineffective Wash Step: The wash step is critical for removing interferences. However, a wash solvent that is too strong can elute the analyte of interest. Optimize the wash solvent by gradually increasing the percentage of organic solvent (e.g., methanol in water) to find the highest concentration that removes interferences without significantly eluting isovalerylcarnitine.[4][5] - Incomplete Elution: Ensure the elution solvent is strong enough to disrupt the interaction between isovalerylcarnitine and the sorbent. For SCX, this typically involves using a basic solution (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol) to neutralize the charge on the analyte.[6] Test different volumes of the elution solvent to ensure complete recovery.[5]
Analyte Instability - Sample Storage: Isovalerylcarnitine, like other short-chain acylcarnitines, can be susceptible to hydrolysis, especially at room temperature over extended periods.[7] Store plasma and whole blood samples at -20°C or, for long-term storage, at -80°C to minimize degradation.[7][8] - Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles as this can affect analyte stability. Aliquot samples into smaller volumes before freezing.
Adsorption to Surfaces - Use of Appropriate Labware: Isovalerylcarnitine can adsorb to certain types of plasticware. Using low-retention polypropylene (B1209903) tubes and pipette tips can help minimize this issue.

Issue 2: High Matrix Effects (Ion Suppression or Enhancement)

Matrix effects, the alteration of ionization efficiency by co-eluting compounds, are a common challenge in LC-MS/MS analysis and can lead to inaccurate and unreliable results.[9]

Potential Cause Troubleshooting Steps
Co-elution of Interfering Substances - Improve Chromatographic Separation: Optimize the LC gradient, mobile phase composition, and column chemistry to achieve better separation of isovalerylcarnitine from matrix components, particularly phospholipids (B1166683). - Enhance Sample Cleanup: If using protein precipitation, consider a subsequent clean-up step like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a broader range of interferences.
Insufficient Removal of Phospholipids - Protein Precipitation: While simple and fast, PPT is less effective at removing phospholipids compared to other techniques.[1] - Solid-Phase Extraction (SPE): Utilize an SPE protocol specifically designed for phospholipid removal. Some mixed-mode SPE cartridges can retain phospholipids while allowing the analyte of interest to be eluted. - Liquid-Liquid Extraction (LLE): An LLE protocol can be optimized to partition isovalerylcarnitine into an aqueous phase while phospholipids are retained in an organic phase.
Presence of Isobaric Interferences - Chromatographic Separation: Isovalerylcarnitine (derived from isovaleric acid) is isobaric with pivaloylcarnitine (B1222081) (often from antibiotics) and 2-methylbutyrylcarnitine.[10][11][12] Flow injection analysis tandem mass spectrometry (FIA-MS/MS) cannot distinguish between these.[11] Therefore, a robust chromatographic separation (e.g., using UHPLC) is essential for accurate quantification.[10][12] - Derivatization: In some cases, derivatization can alter the mass-to-charge ratio of the analyte and its isobars, aiding in their differentiation by mass spectrometry.[13]

Frequently Asked Questions (FAQs)

Q1: What is the best method for protein precipitation when analyzing isovalerylcarnitine?

A1: Both acetonitrile and methanol are commonly used for protein precipitation in acylcarnitine analysis. Acetonitrile generally provides more efficient protein removal.[2] A study comparing extraction methods for metabolomics found that methanol and a methanol/acetonitrile mixture resulted in a higher number of detected metabolic features compared to acetonitrile alone.[14] For isovalerylcarnitine, it is recommended to empirically test both solvents, starting with a 3:1 solvent-to-sample ratio, to determine which provides the best recovery and lowest matrix effects for your specific analytical platform.[1]

Q2: How can I optimize my solid-phase extraction (SPE) method for isovalerylcarnitine?

A2: For isovalerylcarnitine, a strong cation exchange (SCX) SPE is a suitable choice. Key optimization steps include:

  • Conditioning and Equilibration: Condition the cartridge with methanol, followed by an equilibration step with a low ionic strength buffer at a pH that ensures isovalerylcarnitine is positively charged (a slightly acidic pH is generally suitable).[3]

  • Sample Loading: Load the sample at a slow and consistent flow rate to ensure efficient binding.

  • Washing: The wash step is crucial for removing neutral and acidic interferences. A common approach is to use a weak organic solvent wash (e.g., 10-40% methanol in water) to remove less retained interferences, followed by a stronger organic wash (e.g., 100% methanol) to remove more hydrophobic interferences.[4][5] The optimal percentage of organic solvent in the wash should be determined experimentally to maximize interference removal without causing premature elution of isovalerylcarnitine.[4][5]

  • Elution: Elute isovalerylcarnitine with a solvent that neutralizes its charge, thereby disrupting its interaction with the sorbent. A common elution solvent for SCX is 5% ammonium hydroxide in methanol.[6]

Q3: Is derivatization necessary for isovalerylcarnitine analysis?

A3: For LC-MS/MS analysis, derivatization is often not required as isovalerylcarnitine can be readily ionized by electrospray ionization (ESI).[15] However, for gas chromatography-mass spectrometry (GC-MS) analysis, derivatization is essential to increase the volatility of the analyte.[16][17] Common derivatization methods for acylcarnitines include esterification to form butyl or pentafluorophenacyl esters.[10][13] Derivatization can also be beneficial in LC-MS/MS to improve chromatographic separation, particularly for resolving isomers, and to enhance ionization efficiency.[12][13]

Q4: How should I store my samples to ensure the stability of isovalerylcarnitine?

A4: Short-chain acylcarnitines like isovalerylcarnitine are prone to hydrolysis at room temperature.[7] For short-term storage (up to 24 hours), refrigeration at 4°C is acceptable for whole blood before plasma separation.[8] For longer-term storage, it is crucial to store plasma and whole blood samples frozen at -20°C or ideally at -80°C.[7][8] Studies have shown that acylcarnitines in dried blood spots are stable for at least 330 days when stored at -18°C.[7] Avoid repeated freeze-thaw cycles by preparing aliquots.

Q5: What are common isobaric interferences for isovalerylcarnitine and how can I avoid them?

A5: Common isobaric interferences for isovalerylcarnitine (m/z 246.19) include pivaloylcarnitine and 2-methylbutyrylcarnitine.[10][11][12] Pivaloylcarnitine can be present in patients receiving antibiotics containing pivalic acid.[10] Since these compounds have the same mass-to-charge ratio, they cannot be distinguished by mass spectrometry alone without prior separation. The most effective way to avoid misidentification is to use a robust chromatographic method, such as ultra-high-performance liquid chromatography (UHPLC), that can resolve these isomers before they enter the mass spectrometer.[10][12]

Data Presentation

The following tables summarize quantitative data from various studies on the recovery and matrix effects associated with different sample preparation methods for acylcarnitines.

Table 1: Recovery of Acylcarnitines Using Different Sample Preparation Methods

AnalyteSample Preparation MethodRecovery (%)Reference
Acylcarnitines (general)Protein Precipitation (Acetonitrile) followed by online SPE84 - 112[18]
Total CarnitineProtein Precipitation and Cation-Exchange SPE77 - 85[19]
Free CarnitineProtein Precipitation and Cation-Exchange SPE83.1 (SD 5.9)[20]
AcetylcarnitineProtein Precipitation and Cation-Exchange SPE102.2 (SD 9.8)[20]

Table 2: Comparison of Protein Precipitation Solvents for Metabolite Extraction

SolventNumber of Reproducible Metabolite Features DetectedReference
30:70 Acetone/Methanol> 2000[21]
100% Methanol~2056[2][21]
50:50 Acetone/Methanol> 2000[21]
Ethanol~1919[2]
Acetonitrile~1606[2]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This protocol is a general procedure for the removal of proteins from plasma or serum samples.

  • Sample Aliquoting: Pipette 100 µL of plasma or serum into a clean microcentrifuge tube.

  • Solvent Addition: Add 300 µL of cold (-20°C) acetonitrile or methanol to the sample.[1]

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the analyte and transfer it to a new tube for analysis or further processing (e.g., evaporation and reconstitution or SPE).

Protocol 2: Solid-Phase Extraction (SPE) using Strong Cation Exchange (SCX)

This protocol is suitable for the selective extraction of isovalerylcarnitine from a deproteinized sample.

  • Cartridge Conditioning: Condition the SCX SPE cartridge by passing 1 mL of methanol through it, followed by 1 mL of deionized water.

  • Cartridge Equilibration: Equilibrate the cartridge with 1 mL of a weak acidic buffer (e.g., 2% formic acid in water).[3]

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned and equilibrated SPE cartridge.

  • Washing: a. Wash the cartridge with 1 mL of the equilibration buffer to remove unretained impurities. b. Wash the cartridge with 1 mL of methanol to remove more hydrophobic impurities.

  • Elution: Elute the isovalerylcarnitine from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.[6]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: Liquid-Liquid Extraction (LLE)

This protocol is a general procedure and may require optimization for isovalerylcarnitine.

  • Sample Preparation: To 100 µL of plasma, add an internal standard and briefly vortex.

  • Solvent Addition: Add a water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and ethyl acetate). The choice of solvent and the sample-to-solvent ratio should be optimized. A 5:1 solvent-to-sample ratio can be a starting point.[1]

  • pH Adjustment: Adjust the pH of the aqueous phase to optimize the partitioning of isovalerylcarnitine. Since isovalerylcarnitine is a quaternary amine, it will remain charged. The goal is to have interfering substances in a neutral state to be extracted into the organic phase.

  • Extraction: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and facilitate the extraction.

  • Phase Separation: Centrifuge the sample to achieve a clear separation of the aqueous and organic layers.

  • Collection: Carefully collect the aqueous layer (containing the polar isovalerylcarnitine) for analysis.

Visualizations

experimental_workflow cluster_sample_collection Sample Collection & Initial Handling cluster_sample_preparation Sample Preparation cluster_analysis Analysis SampleCollection Collect Whole Blood Centrifugation Centrifuge to Separate Plasma SampleCollection->Centrifugation Storage Store Plasma at -80°C Centrifugation->Storage Thawing Thaw Plasma Sample Storage->Thawing IS_Addition Add Internal Standard Thawing->IS_Addition Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) IS_Addition->Protein_Precipitation SPE Solid-Phase Extraction (Cation Exchange) Protein_Precipitation->SPE Supernatant Evaporation Evaporate to Dryness SPE->Evaporation Eluate Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS DataProcessing Data Processing & Quantification LCMS->DataProcessing

Caption: Experimental workflow for isovalerylcarnitine analysis.

troubleshooting_low_recovery cluster_ppt_solutions PPT Optimization cluster_spe_solutions SPE Optimization cluster_stability_solutions Stability Considerations Start Low Recovery Observed CheckPPT Review Protein Precipitation? Start->CheckPPT CheckSPE Review Solid-Phase Extraction? CheckPPT->CheckSPE No OptimizeRatio Optimize Solvent:Sample Ratio CheckPPT->OptimizeRatio Yes CheckStability Consider Analyte Instability? CheckSPE->CheckStability No CheckSorbent Verify Sorbent Choice (SCX) CheckSPE->CheckSorbent Yes End Recovery Improved CheckStability->End No, consult further CheckStorage Verify Proper Sample Storage (-80°C) CheckStability->CheckStorage Yes ChangeSolvent Test Alternative Solvent (Methanol vs. Acetonitrile) OptimizeRatio->ChangeSolvent ChangeSolvent->End OptimizeWash Optimize Wash Solvent Strength CheckSorbent->OptimizeWash OptimizeElution Optimize Elution Solvent/Volume OptimizeWash->OptimizeElution OptimizeElution->End MinimizeFreezeThaw Minimize Freeze-Thaw Cycles CheckStorage->MinimizeFreezeThaw MinimizeFreezeThaw->End

Caption: Troubleshooting low recovery of isovalerylcarnitine.

References

improving detection sensitivity for low levels of isovalerylcarnitine chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the detection sensitivity of isovalerylcarnitine (B1198194) chloride and other acylcarnitines.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting low levels of isovalerylcarnitine chloride?

A1: The main challenges include:

  • Low Endogenous Concentrations: Isovalerylcarnitine is often present at very low levels in biological matrices.

  • Isobaric Interference: Isovalerylcarnitine has several isomers, such as pivaloylcarnitine, 2-methylbutyrylcarnitine, and n-valerylcarnitine, which have the same mass and can be difficult to distinguish using standard mass spectrometry techniques.[1][2] Pivaloylcarnitine, in particular, can lead to false positives, especially in newborn screening due to the use of pivalate-conjugated antibiotics.[2][3]

  • Matrix Effects: Components of the biological sample (e.g., salts, lipids, proteins) can suppress or enhance the ionization of isovalerylcarnitine, leading to inaccurate quantification.[4][5]

  • Poor Ionization Efficiency: Underivatized acylcarnitines may exhibit poor ionization efficiency in electrospray ionization (ESI), leading to low signal intensity.

Q2: What are the recommended analytical techniques for sensitive this compound detection?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and sensitive method for the analysis of acylcarnitines, including isovalerylcarnitine.[6][7] Flow injection analysis-tandem mass spectrometry (FIA-TMS) is also used, particularly in newborn screening, for its high throughput, though it cannot distinguish between isomers without modification.[1][2]

Q3: How can I differentiate isovalerylcarnitine from its isomers?

A3: Several strategies can be employed:

  • Chromatographic Separation: Utilizing a suitable liquid chromatography method can separate the isomers before they enter the mass spectrometer.[3][8]

  • Tandem Mass Spectrometry (MS/MS): While the precursor ions are identical, the product ion ratios can differ between isomers under specific collision energies, allowing for their distinction.[1][2]

  • Second-Tier Testing: A more specific LC-MS/MS method can be used as a follow-up to an initial screening test to confirm the identity of the detected acylcarnitine.[3]

Q4: What is the importance of using an internal standard?

A4: Internal standards are crucial for accurate quantification as they help to correct for variations in sample preparation, injection volume, and matrix effects.[5] Deuterated internal standards, such as isovalerylcarnitine-d9, are highly recommended as they have similar chemical and physical properties to the analyte but a different mass, allowing them to be distinguished by the mass spectrometer.[9][10]

Q5: How should this compound standards and samples be stored?

A5: Proper storage is essential to prevent degradation. For stock solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month in a sealed container, away from moisture, is recommended.[11] Biological samples should also be stored at low temperatures, typically -80°C, to maintain the integrity of the acylcarnitines.

Troubleshooting Guides

Guide 1: Low or No Signal Intensity

This guide addresses potential causes and solutions for weak or absent signals during the analysis of this compound.

Potential Cause Troubleshooting Steps
Low Analyte Concentration Concentrate the sample using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[8][12] Increase the injection volume, but be mindful of potential matrix effects.
Poor Ionization Optimize ion source parameters (e.g., spray voltage, gas flows, temperature).[13] Consider chemical derivatization to enhance ionization efficiency.[7][14]
Ion Suppression/Matrix Effects Improve sample cleanup procedures to remove interfering matrix components.[5][15] Dilute the sample to reduce the concentration of interfering substances.[15] Modify the chromatographic method to separate the analyte from co-eluting matrix components.[16] Use a stable isotope-labeled internal standard to compensate for matrix effects.[5]
Instrument Contamination Clean the ion source, including the capillary and sample cone.[4][16] Flush the LC system to remove any contaminants.[17]
Improper Sample Handling Ensure samples and standards have been stored correctly to prevent degradation.[11] Prepare fresh standards and samples.[13]
LC System Issues Check for leaks in the LC system.[4] Ensure the mobile phase composition is correct and freshly prepared.[17] Verify that the column is not clogged or degraded.[17]
Guide 2: Poor Peak Shape (Broadening, Tailing, or Splitting)

This guide provides solutions for common chromatographic peak shape issues.

Potential Cause Troubleshooting Steps
Column Overload Reduce the injection volume or dilute the sample.[17]
Column Contamination/Degradation Flush the column with a strong solvent.[17] If the problem persists, replace the analytical column.[13]
Inappropriate Mobile Phase Optimize the mobile phase pH and organic solvent composition.[17] Ensure the injection solvent is compatible with the mobile phase.[17]
Extra-Column Volume Minimize the length and diameter of tubing between the injector, column, and detector.[17]
Secondary Interactions Add a small amount of a competing agent to the mobile phase (e.g., trifluoroacetic acid) to reduce tailing.

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization for Enhanced Sensitivity

This protocol describes a general workflow for the extraction and derivatization of acylcarnitines from plasma to improve their detection by LC-MS/MS.

  • Protein Precipitation:

    • To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing a deuterated internal standard (e.g., isovalerylcarnitine-d9).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube.

  • Derivatization (Butylation):

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 50 µL of 3N HCl in n-butanol.

    • Incubate at 65°C for 15 minutes.[7]

    • Evaporate the butanolic HCl to dryness under nitrogen.

    • Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: General LC-MS/MS Method for Acylcarnitine Analysis

This protocol provides a starting point for developing an LC-MS/MS method for the analysis of derivatized acylcarnitines.

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C8 or C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 10% B to 90% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MS/MS Analysis: Multiple Reaction Monitoring (MRM) using the appropriate precursor and product ions for each acylcarnitine and internal standard.

Compound Precursor Ion (m/z) Product Ion (m/z)
Isovalerylcarnitine (butyl ester)302.285.0
Isovalerylcarnitine-d9 (butyl ester)311.285.0

Note: The specific MRM transitions may vary depending on the derivatization method used.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down1 Dry Down supernatant->dry_down1 add_reagent Add Derivatization Reagent dry_down1->add_reagent incubate Incubate add_reagent->incubate dry_down2 Dry Down incubate->dry_down2 reconstitute Reconstitute dry_down2->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing lcms->data

Caption: Experimental workflow for acylcarnitine analysis.

troubleshooting_workflow start Low or No Signal check_ms Check MS Performance (Infuse Standard) start->check_ms ms_ok MS OK? check_ms->ms_ok lc_problem Investigate LC System (Leaks, Column, Mobile Phase) ms_ok->lc_problem Yes ms_problem Troubleshoot MS (Clean Source, Tune) ms_ok->ms_problem No check_sample Prepare Fresh Standard and Re-inject lc_problem->check_sample ms_problem->check_sample signal_restored Signal Restored? check_sample->signal_restored sample_prep_issue Investigate Sample Prep (Extraction, Derivatization) signal_restored->sample_prep_issue No end Problem Solved signal_restored->end Yes sample_prep_issue->end

Caption: Troubleshooting workflow for low signal intensity.

References

troubleshooting poor peak shape in isovalerylcarnitine chloride chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isovalerylcarnitine (B1198194) Chloride Chromatography

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to poor peak shape in the chromatography of isovalerylcarnitine chloride.

Frequently Asked Questions (FAQs)

Q1: Why is achieving good peak shape for this compound challenging?

A: this compound is a zwitterionic molecule, meaning it carries both a permanent positive charge (quaternary ammonium (B1175870) group) and a pH-dependent negative charge (carboxylic acid group).[1] This dual nature, combined with its high polarity, makes it difficult to analyze using traditional reversed-phase (RP) chromatography. Poor peak shape often results from multiple, competing retention mechanisms and undesirable secondary interactions with the stationary phase.[2][3]

Q2: My isovalerylcarnitine peak is tailing significantly on a C18 column. What are the primary causes and solutions?

A: Peak tailing on silica-based C18 columns is most commonly caused by secondary ionic interactions between the positively charged quaternary amine of the analyte and negatively charged, deprotonated silanol (B1196071) groups on the silica (B1680970) surface.[4][5] This is especially problematic at neutral or mid-range pH where silanols are ionized.[2]

Key Solutions:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to pH 2.5-4.0) neutralizes the acidic silanol groups, minimizing these secondary interactions.[2][6]

  • Use of Buffers: Adding a buffer, such as ammonium formate (B1220265) or ammonium acetate, to the mobile phase can help control the pH and mask the silanol groups, improving peak symmetry.[2][4]

  • End-Capped Columns: Employ a high-quality, end-capped C18 column. End-capping treats the residual silanol groups to make them less polar and reactive, which is crucial for analyzing basic compounds.[2]

  • Check for Contamination: Column contamination can create active sites that cause tailing. Flush the column with a strong solvent to remove potential contaminants.[5][7]

Q3: I'm observing peak fronting. What is the likely cause?

A: Peak fronting is typically a result of column overload or sample solvent incompatibility.[7][8]

Key Solutions:

  • Reduce Sample Load: Dilute the sample or reduce the injection volume. If the peak shape improves upon injecting a smaller mass of the analyte, the issue is likely mass overload.[2][8]

  • Match Sample Solvent to Mobile Phase: The sample should be dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.[7][9] Injecting a sample in a much stronger solvent can cause the analyte band to spread unevenly on the column, leading to fronting.

Q4: I am struggling with both poor retention and bad peak shape on a C18 column. What alternative chromatographic modes should I consider?

A: Due to its high polarity, this compound is often better suited for alternative chromatographic techniques that offer different retention mechanisms.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for retaining and separating highly polar compounds.[10][11] It utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a mobile phase with a high percentage of organic solvent.[12][13]

  • Mixed-Mode Chromatography (MMC): MMC columns combine two or more retention mechanisms, such as reversed-phase and ion-exchange, on a single stationary phase.[3][14] This approach is highly effective for zwitterions like isovalerylcarnitine, as it can interact with the molecule's hydrophobic, positively charged, and negatively charged moieties simultaneously, leading to improved retention and peak shape.[15][16]

Troubleshooting Guides

The table below summarizes common peak shape problems encountered during this compound analysis and provides targeted solutions.

Table 1: Troubleshooting Poor Peak Shape for this compound

Observation Potential Cause(s) Recommended Solution(s)
Peak Tailing 1. Secondary interactions with residual silanols on silica-based columns.[2][4] 2. Mobile phase pH is too high, causing silanol ionization.[17] 3. Column contamination or degradation.[5] 4. Extracolumn dead volume.[2]1. Use a highly deactivated, end-capped column. 2. Lower mobile phase pH to 2.5-4.0 with an acidic modifier (e.g., formic acid).[2] 3. Add a buffer like ammonium formate (10-20 mM) to the mobile phase.[4] 4. Flush the column or replace it if it's old. 5. Minimize tubing length and use narrow-bore PEEK tubing.[7]
Peak Fronting 1. Mass overload (injecting too much sample).[2][7] 2. Sample solvent is significantly stronger than the mobile phase.[9] 3. Column collapse or void formation.[18]1. Reduce injection volume or dilute the sample.[7] 2. Prepare the sample in the initial mobile phase or a weaker solvent. 3. Replace the column.
Split Peaks 1. Partially blocked column inlet frit.[2] 2. Co-elution with an interfering compound.[7] 3. Sample solvent effect (large injection volume of a strong solvent).[9] 4. Column void or channeling.[8]1. Reverse-flush the column (if permitted by the manufacturer). 2. Adjust mobile phase composition or gradient to improve resolution. 3. Reduce injection volume and ensure sample solvent compatibility. 4. Replace the column.
Broad Peaks 1. High extracolumn volume.[2] 2. Column contamination or aging.[19] 3. Inappropriate mobile phase composition or flow rate. 4. Poor column equilibration.[7]1. Optimize connections and tubing. 2. Clean or replace the column. 3. Optimize the gradient and flow rate. 4. Ensure the column is equilibrated for at least 10-15 column volumes before injection.

Recommended Methodologies & Protocols

For a polar, zwitterionic compound like this compound, HILIC and Mixed-Mode chromatography are often superior to traditional reversed-phase methods. The table below provides recommended starting conditions.

Table 2: Recommended Starting Conditions for Different Chromatographic Modes

Parameter Reversed-Phase (with modifications) HILIC Mixed-Mode (RP/Cation-Exchange)
Column Chemistry End-capped C18 or C8Amide, Zwitterionic, or bare Silica[10][13]C18 with embedded acidic groups[15][16]
Mobile Phase A Water + 0.1% Formic Acid + 10 mM Ammonium FormateWater + 10 mM Ammonium FormateWater + 0.1% Formic Acid
Mobile Phase B Acetonitrile (B52724) or Methanol + 0.1% Formic AcidAcetonitrile + 10 mM Ammonium FormateAcetonitrile or Methanol
Typical Gradient Start at low %B (e.g., 0-5%), ramp up to high %BStart at high %B (e.g., 95%), ramp down to lower %BStart at low %B, ramp up to high %B
Key Considerations Prone to secondary interactions; pH control is critical.[20] May still provide insufficient retention.Excellent retention for polar compounds. Requires careful equilibration. Buffer is often needed for good peak shape.[11]Offers dual retention mechanisms. Retention can be tuned by adjusting both organic content and mobile phase pH/buffer concentration.[16]
Example Protocol: Analysis of this compound via HILIC-MS

This protocol provides a general methodology for the robust analysis of this compound.

  • Sample Preparation:

    • Precipitate proteins from plasma or serum samples by adding 3 volumes of cold acetonitrile containing a stable-isotope labeled internal standard (e.g., Isovalerylcarnitine-d9).

    • Vortex for 1 minute, then centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for injection.

  • Chromatographic Conditions:

    • HPLC System: UHPLC system with low dead volume.

    • Column: A HILIC column with an amide or zwitterionic stationary phase (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2-5 µL.

    • Gradient Program:

      • 0.0 min: 95% B

      • 3.0 min: 60% B

      • 3.1 min: 95% B

      • 5.0 min: 95% B (re-equilibration)

  • Mass Spectrometry Detection (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transition: Monitor the precursor ion [M+H]+ and a characteristic product ion (m/z 85 is common for acylcarnitines).[21]

    • Instrument Settings: Optimize cone voltage and collision energy for this compound.

Visualized Workflows and Logic

Troubleshooting_Workflow start Observe Poor Peak Shape (Tailing, Fronting, Splitting) check_all_peaks Affects All Peaks? start->check_all_peaks cause_systemic Potential Systemic Issue: - Extracolumn Volume - Column Void/Collapse - Contamination check_all_peaks->cause_systemic Yes check_shape What is the Shape? check_all_peaks->check_shape No all_peaks_yes Yes solve_systemic Action: 1. Check fittings & tubing. 2. Flush system & column. 3. Replace column if necessary. cause_systemic->solve_systemic all_peaks_no No cause_tailing Likely Cause: Secondary Silanol Interactions check_shape->cause_tailing Tailing cause_fronting Likely Cause: - Mass Overload - Strong Sample Solvent check_shape->cause_fronting Fronting cause_splitting Likely Cause: - Blocked Frit - Co-elution - Severe Solvent Mismatch check_shape->cause_splitting Splitting shape_tailing Tailing solve_tailing Action: 1. Lower Mobile Phase pH (2.5-4.0). 2. Add buffer (e.g., Ammonium Formate). 3. Use end-capped column. 4. Consider HILIC / Mixed-Mode. cause_tailing->solve_tailing shape_fronting Fronting solve_fronting Action: 1. Reduce injection volume / Dilute sample. 2. Dissolve sample in mobile phase. cause_fronting->solve_fronting shape_splitting Splitting solve_splitting Action: 1. Back-flush column. 2. Modify gradient. 3. Check sample solvent. cause_splitting->solve_splitting

Caption: A logical workflow for troubleshooting poor peak shape.

Analyte_Interactions Analyte-Column Interactions for Isovalerylcarnitine cluster_analyte Isovalerylcarnitine (Zwitterion) cluster_columns analyte Quaternary Amine (+) Carboxylic Acid (-) Isovaleryl Chain (Hydrophobic) c18_silanol Standard C18 (with residual Si-OH) analyte->c18_silanol Undesirable Ionic Interaction (Causes Tailing) hilic HILIC (e.g., Amide) (Polar Surface) analyte->hilic Desirable Hydrophilic Partitioning (Good Retention & Shape) mixed_mode Mixed-Mode (RP + Ion-Exchange) analyte->mixed_mode Multiple Desirable Interactions (Hydrophobic + Ionic)

Caption: Interactions between isovalerylcarnitine and column types.

References

reducing matrix effects in isovalerylcarnitine chloride LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of isovalerylcarnitine (B1198194) chloride.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of isovalerylcarnitine chloride?

A1: Matrix effects are the alteration of ionization efficiency by the presence of co-eluting substances from the sample matrix.[1] In the analysis of this compound, components of biological matrices like plasma, serum, or urine can co-elute with the analyte and interfere with its ionization in the mass spectrometer's source. This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which negatively affect the accuracy, precision, and sensitivity of the quantitative analysis.[1][2] Phospholipids (B1166683) are a major contributor to matrix effects in biological samples.

Q2: What is the most effective strategy to compensate for matrix effects?

A2: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[3] A SIL-IS, such as Isovaleryl-L-carnitine-(trimethyl-d9) hydrochloride, has nearly identical physicochemical properties to isovalerylcarnitine and will co-elute.[4] Therefore, it experiences the same degree of ion suppression or enhancement as the analyte. By calculating the ratio of the analyte signal to the SIL-IS signal, accurate quantification can be achieved.[5]

Q3: How can I reduce matrix effects during sample preparation?

A3: Effective sample preparation is crucial for minimizing matrix effects by removing interfering substances before LC-MS/MS analysis.[6] The choice of technique depends on the complexity of the matrix and the required sensitivity. Common methods include:

  • Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile (B52724) or methanol (B129727) is used to precipitate proteins.[6] However, this method is less effective at removing other matrix components like phospholipids, which can still cause significant ion suppression.[7]

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from matrix components based on their differential solubility in two immiscible liquids. It can be more effective than PPT in removing interferences.[6]

  • Solid-Phase Extraction (SPE): SPE offers a more selective cleanup by retaining the analyte on a solid sorbent while matrix components are washed away, or vice versa.[8] Specialized SPE cartridges and plates, such as those with zirconia-coated silica, are designed for targeted phospholipid removal and are highly effective in reducing matrix effects.[7]

Q4: Can chromatographic conditions be optimized to reduce matrix effects?

A4: Yes, optimizing the chromatographic separation can help to resolve isovalerylcarnitine from co-eluting matrix components. Strategies include:

  • Gradient Elution: A well-designed gradient can separate the analyte from interfering compounds.

  • Column Chemistry: Using a column with appropriate chemistry, such as a C18 or a HILIC column, can improve separation.[3][5]

  • Mobile Phase Modifiers: The addition of modifiers like formic acid or ammonium (B1175870) acetate (B1210297) to the mobile phase can enhance peak shape and resolution.[5]

Q5: Is sample dilution a viable strategy for reducing matrix effects?

A5: Diluting the sample can be a simple and effective way to reduce the concentration of interfering matrix components.[2] However, this approach also dilutes the analyte, which may compromise the sensitivity of the assay, especially for low-concentration samples. This strategy is only feasible if the analyte concentration is high enough to be detected accurately after dilution.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound, with a focus on matrix effects.

Problem Possible Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing, Fronting, or Broadening) 1. Co-elution with matrix components. 2. Inappropriate mobile phase pH. 3. Column degradation or contamination.[9] 4. High sample load.[9]1. Improve sample cleanup to remove interferences. 2. Optimize the mobile phase composition and gradient. 3. Use a stable isotope-labeled internal standard. 4. Ensure the mobile phase pH is appropriate for the analyte and column. 5. Flush or replace the analytical column. 6. Reduce the injection volume or sample concentration.
Inconsistent or Irreproducible Results 1. Variable matrix effects between samples. 2. Inconsistent sample preparation. 3. Instability of the analyte or internal standard.1. Implement a robust sample preparation method, such as SPE with phospholipid removal. 2. Use a stable isotope-labeled internal standard to normalize for variations. 3. Ensure consistency in all sample preparation steps. 4. Prepare calibration standards and quality controls in a representative blank matrix (matrix-matched calibration).
Low Signal Intensity or Ion Suppression 1. High concentration of co-eluting matrix components, particularly phospholipids.[10] 2. Suboptimal ionization source parameters. 3. Inefficient sample extraction.1. Employ a more effective sample cleanup method like phospholipid removal SPE.[7] 2. Optimize chromatographic conditions to separate the analyte from the suppression zone. 3. Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). 4. Evaluate and optimize the extraction recovery of the analyte.
High Background Noise or Unexplained Peaks 1. Contamination from solvents, reagents, or labware. 2. Carryover from previous injections. 3. Presence of isobaric interferences in the matrix.[5]1. Use high-purity solvents and reagents. 2. Thoroughly clean all labware. 3. Implement a robust wash cycle for the autosampler to minimize carryover. 4. Improve chromatographic resolution to separate isobars.

Quantitative Data Summary

The following table summarizes the effectiveness of different sample preparation techniques on the recovery of acylcarnitines and the reduction of matrix effects. While specific quantitative data for this compound is not always detailed separately, the data for short-chain acylcarnitines are representative.

Sample Preparation Method Analyte Recovery (%) Matrix Effect (Signal Suppression/Enhancement) Key Advantages Key Disadvantages Reference
Protein Precipitation (PPT) Generally >80%Significant ion suppression often observed due to remaining phospholipids.Simple, fast, and inexpensive.Inefficient removal of non-protein matrix components.[7][11][11]
Liquid-Liquid Extraction (LLE) Variable, depends on solvent system.Can be effective in reducing matrix effects compared to PPT.Good for removing highly polar or non-polar interferences.Can be labor-intensive and may have lower analyte recovery.[6]
Solid-Phase Extraction (SPE) - Mixed-Mode Cation Exchange >80% for many acylcarnitines.Can still exhibit significant matrix effects for some compounds.High recovery for a broad range of analytes.May require method optimization to minimize matrix effects.[11]
Solid-Phase Extraction (SPE) with Phospholipid Removal Generally >90%Significantly reduces phospholipid-induced ion suppression.Highly effective at removing major sources of matrix effects, leading to cleaner extracts and improved data quality.[7]Can be more expensive than PPT.[1][7]
Supported Liquid Extraction (SLE) High recovery rates observed.Minimal matrix effects for a large number of compounds.Simple workflow with high reproducibility.May not be suitable for all analytes.[11]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a basic method for the extraction of isovalerylcarnitine from plasma.

  • To 50 µL of plasma sample in a microcentrifuge tube, add 10 µL of a working solution of the stable isotope-labeled internal standard (e.g., Isovaleryl-L-carnitine-d9).

  • Add 200 µL of cold acetonitrile (or methanol) to precipitate the proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and inject into the LC-MS/MS system.[12]

Protocol 2: Sample Preparation using SPE with Phospholipid Removal

This protocol provides a more thorough cleanup for complex biological matrices.

  • To 50 µL of plasma sample, add 10 µL of the stable isotope-labeled internal standard working solution.

  • Condition a phospholipid removal SPE plate/cartridge according to the manufacturer's instructions.

  • Load the plasma sample onto the SPE plate/cartridge.

  • Apply a vacuum or positive pressure to pull the sample through the sorbent.

  • Wash the sorbent with an appropriate solvent to remove polar interferences while retaining the analyte.

  • Elute the isovalerylcarnitine with a suitable elution solvent (e.g., methanol with 5% formic acid).

  • Evaporate the eluate to dryness under nitrogen.

  • Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Plasma Sample add_is Add SIL-IS sample->add_is ppt Protein Precipitation add_is->ppt Option A spe SPE with Phospholipid Removal add_is->spe Option B lle Liquid-Liquid Extraction add_is->lle Option C evap Evaporation ppt->evap spe->evap lle->evap recon Reconstitution evap->recon lc LC Separation recon->lc ms MS/MS Detection lc->ms data Data Processing ms->data result Quantitative Result data->result

Caption: Experimental workflow for isovalerylcarnitine analysis.

troubleshooting_logic start Inconsistent Results or Low Signal Intensity check_is Is a SIL-IS being used? start->check_is use_is Implement SIL-IS check_is->use_is No check_prep Review Sample Preparation check_is->check_prep Yes use_is->check_prep improve_prep Improve Sample Cleanup (e.g., Phospholipid Removal) check_prep->improve_prep check_chrom Optimize Chromatography improve_prep->check_chrom optimize_ms Optimize MS Parameters check_chrom->optimize_ms final_result Reliable Quantification optimize_ms->final_result

Caption: Troubleshooting logic for matrix effect issues.

References

quality control measures for isovalerylcarnitine chloride assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isovalerylcarnitine (B1198194) chloride assays.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality control (QC) measures for an isovalerylcarnitine chloride assay?

A1: A robust QC system is essential for reliable results. Key measures include:

  • Use of Quality Control Samples: Three levels of QC samples (low, medium, and high) should be included in each analytical run.[1]

  • Acceptance Criteria: Establish clear acceptance criteria for each QC level. These typically include precision (coefficient of variation, %CV) and accuracy (percent recovery).

  • Internal Standards: An appropriate internal standard, such as a stable isotope-labeled version of the analyte (e.g., d9-isovalerylcarnitine), should be used to account for variations in sample processing and instrument response.

  • Calibration Curve: A multi-point calibration curve should be prepared with each batch of samples to ensure accurate quantification.[2][3]

Q2: What are the common sources of interference in isovalerylcarnitine analysis?

A2: The most significant source of interference is from isobaric compounds, which have the same mass-to-charge ratio as isovalerylcarnitine. These include:

  • Pivaloylcarnitine: Often present in patients who have been administered pivalate-containing antibiotics. This is a major cause of false-positive results in newborn screening for isovaleric acidemia.[4][5][6]

  • 2-methylbutyrylcarnitine: An isomer that can interfere with the analysis.[3][4]

  • Valerylcarnitine: Another C5-acylcarnitine isomer.[3][4]

Chromatographic separation is necessary to distinguish these isomers from isovalerylcarnitine.[4][7]

Q3: How should plasma samples be handled and stored for acylcarnitine analysis?

A3: Proper sample handling is crucial for accurate results. Plasma should be separated from cells as soon as possible or within two hours of collection.[8] The plasma should then be transferred to a separate tube and frozen immediately.[8][9] For long-term storage, temperatures of -20°C or lower are recommended.[10] Room temperature specimens are generally unacceptable.[8]

Q4: What is the purpose of derivatization in acylcarnitine analysis?

A4: Derivatization, such as esterification with butanolic HCl, is often used to improve the chromatographic and mass spectrometric properties of acylcarnitines.[4] This process can enhance ionization efficiency and improve the sensitivity of the assay.[2] However, it's important to control the derivatization conditions to prevent hydrolysis of the acylcarnitines, which could lead to inaccurate results.[10]

Troubleshooting Guides

Issue 1: Poor Signal Intensity or No Peak for Isovalerylcarnitine
Possible Cause Recommended Action
Improper Sample Preparation Review the sample preparation protocol, ensuring complete protein precipitation and efficient extraction. Verify the correct volumes of all reagents were used.
Instrument Not Tuned/Calibrated Perform a system tune and mass calibration according to the manufacturer's recommendations.[11]
Ion Source Contamination Clean the ion source as per the instrument's maintenance guide. Contamination can suppress the signal.[12]
Incorrect MS/MS Transitions Verify that the correct precursor and product ions for isovalerylcarnitine and the internal standard are entered in the acquisition method. The common transition for C5 acylcarnitines is m/z 246.2 > 85.0.[5][6]
Low Analyte Concentration If the concentration is below the limit of detection (LOD), consider concentrating the sample or using a more sensitive instrument.
Issue 2: High Background Noise in the Chromatogram
Possible Cause Recommended Action
Contaminated Solvents/Reagents Use high-purity, LC-MS grade solvents and freshly prepared reagents.
Carryover from Previous Injection Inject a blank solvent sample to check for carryover. If present, implement a more rigorous needle wash or run additional blank injections between samples.[12]
Contaminated LC System Flush the LC system with a strong solvent mixture (e.g., isopropanol/acetonitrile/water) to remove contaminants.
Gas Supply Issues Ensure high-purity nitrogen or argon is used for the collision gas and nebulizer. Check for leaks in the gas lines.
Issue 3: Peak Tailing or Splitting
Possible Cause Recommended Action
Column Overload Dilute the sample and re-inject. The peak shape should improve if the column was overloaded.
Column Contamination/Degradation Flush the column with a strong solvent. If the problem persists, replace the column.
Incompatible Mobile Phase pH Ensure the pH of the mobile phase is appropriate for the analyte and the column chemistry.
Dead Volume in LC System Check all fittings and connections for leaks or improper seating, which can introduce dead volume and distort peak shape.
Issue 4: Inaccurate Quantification or High Variability in QC Samples
Possible Cause Recommended Action
Inaccurate Pipetting Calibrate pipettes regularly and use proper pipetting technique.
Internal Standard Instability/Degradation Prepare fresh internal standard working solutions. Ensure proper storage conditions.
Matrix Effects Matrix effects (ion suppression or enhancement) can impact accuracy. Evaluate matrix effects by comparing the response of the analyte in the matrix to its response in a neat solution. If significant, a more effective sample cleanup or a different ionization technique may be needed.
Non-linear Calibration Curve Ensure the calibration curve is linear over the concentration range of the samples. If not, a weighted regression or a different calibration model may be necessary.

Quality Control Acceptance Criteria

The following table provides typical acceptance criteria for QC samples in acylcarnitine assays. Laboratories should establish their own specific criteria based on method validation studies.

Parameter Acceptance Criteria
Intra-day Precision (%CV) 1.4% to 15%[4]
Inter-day Precision (%CV) < 20% to 24%[4]
Accuracy (% Recovery) 87% to 119%[4]

Experimental Protocols

Protocol 1: Plasma Sample Preparation for Acylcarnitine Analysis
  • Thaw Samples: Thaw frozen plasma samples on ice.

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold methanol (B129727) containing the internal standard (e.g., d9-isovalerylcarnitine).

  • Vortex: Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Derivatization (Butylation):

    • Add 100 µL of 3N butanolic HCl.

    • Incubate at 65°C for 15 minutes.

    • Evaporate to dryness under nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.

Protocol 2: LC-MS/MS Method for Separation of C5-Acylcarnitine Isomers
  • LC Column: C18 BEH column (1 x 100 mm, 1.7 µm particle size).[4]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Gradient: A linear gradient from 10% to 90% Mobile Phase B over 8 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 60°C.[4]

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole with electrospray ionization (ESI) in positive ion mode.[4]

  • MS/MS Transitions:

    • Isovalerylcarnitine (and isomers): Precursor ion m/z 246.2, Product ion m/z 85.0.[5][6]

    • d9-Isovalerylcarnitine (Internal Standard): Precursor ion m/z 255.2, Product ion m/z 85.0.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard & Methanol plasma->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down1 Evaporate to Dryness supernatant->dry_down1 derivatize Derivatize with Butanolic HCl dry_down1->derivatize dry_down2 Evaporate to Dryness derivatize->dry_down2 reconstitute Reconstitute in Mobile Phase dry_down2->reconstitute inject Inject Sample reconstitute->inject lc_sep LC Separation (Isomer Resolution) inject->lc_sep ms_detect MS/MS Detection (MRM Mode) lc_sep->ms_detect integrate Peak Integration ms_detect->integrate quantify Quantification using Calibration Curve integrate->quantify report Report Results quantify->report

Caption: Experimental workflow for this compound assay.

troubleshooting_logic start Inaccurate or Unexpected Results check_qc Are QC samples within acceptance criteria? start->check_qc check_is Is the internal standard response consistent? check_qc->check_is Yes investigate_system Investigate system-wide issues check_qc->investigate_system No investigate_sample Investigate specific sample issues: - Matrix effects - Sample swap - Incorrect dilution check_is->investigate_sample No resolve Problem Resolved check_is->resolve Yes check_chrom Review chromatography: - Peak shape - Retention time - Baseline noise investigate_system->check_chrom check_ms Review MS parameters: - Tuning/Calibration - Transitions - Source cleanliness investigate_system->check_ms check_prep Review sample preparation: - Reagent integrity - Pipetting accuracy - Procedural adherence investigate_system->check_prep

Caption: Logical troubleshooting flow for isovalerylcarnitine assays.

References

resolving co-elution of isobars with isovalerylcarnitine chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analytical challenge of resolving isovalerylcarnitine (B1198194) (a primary marker for Isovaleric Acidemia) from its co-eluting isobars.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of C5 acylcarnitines.

Q1: Why am I observing a single, broad, or asymmetric peak for C5 acylcarnitines in my LC-MS/MS analysis?

A: You are likely observing the co-elution of isobaric compounds. Isovalerylcarnitine (i-C5) and its isomers, such as pivaloylcarnitine (B1222081) (p-C5), 2-methylbutyrylcarnitine (B1244155) (m-C5), and valerylcarnitine (B1624400) (n-C5), have the same mass-to-charge ratio (m/z).[1][2] Standard flow injection analysis tandem mass spectrometry (FIA-MS/MS) cannot distinguish between these compounds, and without adequate chromatographic separation, they will elute from the LC column at or near the same time, resulting in a single unresolved peak.[2][3][4] This is a significant issue as the presence of isobars like pivaloylcarnitine can lead to false-positive results in newborn screening for Isovaleric Acidemia (IVA).[1][2][5]

Q2: What is the recommended approach to resolve isovalerylcarnitine from its isobars?

A: The most effective and widely adopted strategy is to implement a "second-tier" testing method that combines chemical derivatization with Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[6][7][8]

The key steps involve:

  • Derivatization: Acylcarnitines are converted to their butyl esters (butylation). This process, typically using butanolic HCl, modifies the chemical structure of the isomers in a way that enhances their chromatographic separation on a reverse-phase column.[8][9][10][11]

  • Chromatographic Separation: A high-resolution UPLC column (e.g., a C18 column) is used with a specific mobile phase gradient to physically separate the butylated isomers before they enter the mass spectrometer.[8][12][13]

This combination allows the mass spectrometer to identify and quantify each isomer based on its unique retention time.

Q3: Can you provide a detailed protocol for the separation of C5 acylcarnitine isobars?

A: The following protocol is a comprehensive methodology synthesized from established research for the analysis of C5 acylcarnitine isomers in dried blood spots (DBS) or plasma.

Experimental Protocol: UPLC-MS/MS Separation of C5 Isobars

1. Sample Preparation & Extraction

  • Punch a 3.2 mm disc from a dried blood spot into a 96-well plate.[12]

  • Add 150 µL of an extraction solution (e.g., 30% acetonitrile (B52724) in water) containing a deuterated internal standard, such as [²H₉]-isovalerylcarnitine ([²H₉]-i-C5), at a known concentration (e.g., 2.0 µmol/L).[12]

  • Seal the plate and shake for 20-45 minutes to extract the analytes.[1][12]

  • Centrifuge the plate and transfer the supernatant to a new plate for derivatization.

2. Butylation (Derivatization)

  • Evaporate the supernatant to complete dryness under a stream of nitrogen.

  • Add 100 µL of 3N butanolic HCl (prepared by adding acetyl chloride to n-butanol).[8][11]

  • Seal the plate and incubate at 60-65°C for 20 minutes.[11]

  • Evaporate the derivatizing agent to dryness under nitrogen.

  • Reconstitute the dried residue in an appropriate volume (e.g., 100-200 µL) of the initial mobile phase (e.g., methanol (B129727)/water mixture).[8][11]

3. LC-MS/MS Conditions

  • LC System: Waters Acquity UPLC or equivalent.[12]

  • Column: Acquity BEH C18, 1.7 µm, 2.1 x 100 mm.[8][12]

  • Column Temperature: 40-60°C.[8][12]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Gradient: A methanol/water or acetonitrile/water gradient is typically used. The exact gradient should be optimized for your system but will generally involve a gradual increase in the organic phase (Mobile Phase B) to elute the analytes.[8]

  • Injection Volume: 10 µL.[12]

  • MS System: Triple quadrupole mass spectrometer (e.g., Waters Premier XE) with an electrospray ionization (ESI) source.[12]

  • Ionization Mode: Positive (ESI+).[8][12]

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Butylated C5 Isobars: Precursor ion m/z 302 → Product ion m/z 85.[6][7][14]

    • Butylated [²H₉]-i-C5 Internal Standard: Precursor ion m/z 311 → Product ion m/z 85.[6][7][14]

  • Source/Gas Settings: Optimize source temperature (e.g., 120°C), desolvation temperature (e.g., 350°C), and gas flows according to manufacturer recommendations.[12]

Q4: My chromatographic resolution is still suboptimal. What further steps can I take?

A: If co-elution persists, consider the following troubleshooting steps:

  • Adjust Mobile Phase Gradient: Make the gradient shallower (i.e., increase the percentage of organic phase more slowly over a longer period). This increases the interaction time with the stationary phase and can improve the separation of closely eluting compounds.

  • Modify Mobile Phase Composition: Changing the organic solvent (e.g., from acetonitrile to methanol or vice versa) can alter selectivity and may resolve the critical pair.[15]

  • Lower the Flow Rate: Reducing the flow rate can increase column efficiency and may improve resolution, although it will lengthen the run time.

  • Change Column Chemistry: If a C18 column is not providing sufficient resolution, consider a column with a different stationary phase, such as a Phenyl-Hexyl or C8 column, which offers different selectivity.

  • Check for System Issues: Ensure your LC system is performing optimally. Peak broadening or splitting can result from column degradation, blockages (e.g., dirty frit), or extra-column volume.[3][4]

Data Summary

Successful separation of butylated C5 acylcarnitine isobars yields distinct retention times for each compound. The table below presents example data from a published study for reference.

CompoundAbbreviationTypical Retention Time (minutes)[7]
Pivaloylcarnitinep-C56.74
2-Methylbutyrylcarnitinem-C57.50
Isovalerylcarnitine (Internal Std)d9-i-C57.83
Isovalerylcarnitinei-C57.87

Note: Retention times are system-dependent and should be established with analytical standards on your specific LC-MS/MS system.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for resolving C5 acylcarnitine isobars.

G cluster_start Problem Identification cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Review & Outcome cluster_troubleshoot Troubleshooting Loop start Elevated C5 Acylcarnitine Level (Co-elution Suspected) extraction 1. Sample Extraction (DBS / Plasma) start->extraction Initiate Second-Tier Test derivatization 2. Derivatization (Butylation with 3N Butanolic HCl) extraction->derivatization lcms 3. UPLC-MS/MS Analysis (C18 Column, Gradient Elution) derivatization->lcms data_review 4. Data Review (Check Retention Times) lcms->data_review resolved Peaks Resolved (Quantitate Isobars) data_review->resolved Success not_resolved Peaks Not Resolved data_review->not_resolved Failure troubleshoot Optimize Method: - Adjust Gradient - Change Mobile Phase - Change Column not_resolved->troubleshoot troubleshoot->lcms Re-inject

Caption: Workflow for C5 Isobar Resolution.

Frequently Asked Questions (FAQs)

Q: What are the common isobars of isovalerylcarnitine? A: The most common isobars are isovalerylcarnitine (i-C5), pivaloylcarnitine (p-C5), 2-methylbutyrylcarnitine (m-C5), and valerylcarnitine (n-C5).[1][2] All share the same molecular weight and are generally indistinguishable by mass spectrometry without prior chromatographic separation.

Q: Why is pivaloylcarnitine a common interference? A: Pivaloylcarnitine is a metabolite of pivalic acid.[5] Pivalic acid is present in certain antibiotics (pivalate-conjugated prodrugs) and has also been found in consumer products like nipple fissure balms.[5][7][14] Exposure to these products can lead to elevated pivaloylcarnitine levels in newborns or their mothers, causing a false-positive screening result for Isovaleric Acidemia.[5]

Q: Is derivatization with butanolic HCl always necessary for separation? A: While some methods may achieve partial separation without derivatization, butylation is highly recommended and widely documented as the most robust method for achieving baseline resolution of all critical C5 isobars.[7][9][10] The process significantly improves the chromatographic properties of the isomers, making their separation more reliable and reproducible.[8]

References

Validation & Comparative

validation of isovalerylcarnitine chloride as a diagnostic marker for IVD deficiency

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the role of isovalerylcarnitine (B1198194) chloride in the diagnosis of Isovaleric Acidemia (IVA), comparing its performance with alternative biomarkers. This guide includes supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows.

Introduction to Isovaleric Acidemia (IVA) and the Role of Isovalerylcarnitine

Isovaleric Acidemia (IVA) is an autosomal recessive inherited disorder of leucine (B10760876) metabolism caused by a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD).[1][2] This enzymatic block leads to the accumulation of isovaleryl-CoA and its derivatives, including isovaleric acid, which is responsible for the characteristic "sweaty feet" odor in affected individuals during metabolic decompensation.[2] The buildup of these toxic metabolites can lead to severe clinical presentations, including metabolic acidosis, neurological damage, and in acute cases, coma or death.[3]

Early and accurate diagnosis is crucial for the effective management of IVA, which typically involves a low-protein diet supplemented with L-carnitine and/or L-glycine to mitigate the effects of the metabolic block.[3][4] Isovalerylcarnitine (C5), the carnitine ester of isovaleric acid, has emerged as a key biomarker for the diagnosis of IVA, particularly in newborn screening programs.[3] When isovaleryl-CoA accumulates, it is converted to isovalerylcarnitine, leading to elevated levels in the blood of affected individuals.[1]

Performance of Isovalerylcarnitine as a Diagnostic Marker

Isovalerylcarnitine is a highly sensitive and specific marker for IVA. Its measurement is the primary method for detecting IVA in newborn screening programs worldwide.

Quantitative Data Comparison

The following table summarizes the concentration ranges of isovalerylcarnitine and other key diagnostic markers in individuals with IVA compared to healthy controls.

BiomarkerPatient GroupSpecimenConcentration RangeReference
Isovalerylcarnitine (C5) IVA (Metabolically Severe)Dried Blood SpotUp to 21.7 µmol/L[5]
IVA (Metabolically Mild/Intermediate)Dried Blood Spot0.8 to 6 µmol/L[5]
IVA (Asymptomatic)Dried Blood SpotMedian: 3.0 µmol/L (Range: 1.8-7.1 µmol/L)[6]
IVA (Clinically Affected)Dried Blood SpotMedian: 13.9 µmol/L (Range: 7.7->70 µmol/L)[6]
Healthy NewbornsDried Blood SpotCutoff: >0.372 µmol/L[7]
Isovalerylglycine (IVG) IVA (Metabolically Severe)UrineUp to 3300 mmol/mol creatinine[5]
IVA (Metabolically Mild/Intermediate)Urine15 to 195 mmol/mol creatinine[5]
IVA (with metabolic decompensation)UrineMedian: 1750 mmol/mol creatinine[4]
IVA (asymptomatic)UrineMedian: 180 mmol/mol creatinine[4]
Healthy ControlsAmniotic FluidNot detected or very low levels (e.g., 6 ng/ml in one case)[8]
3-Hydroxyisovaleric Acid (3-HIVA) IVA PatientsUrineOften elevated[3][9]
Healthy ControlsUrine0 - 72 mmol/mol creatinine[10]

Note: Concentration ranges can vary slightly between laboratories and methodologies.

Comparison with Alternative Diagnostic Markers

While isovalerylcarnitine is a primary marker, a definitive diagnosis of IVA often involves the analysis of other metabolites to confirm the condition and rule out other metabolic disorders.

  • Isovalerylglycine (IVG): This conjugate of isovaleric acid and glycine (B1666218) is a highly specific marker found in the urine of IVA patients.[9] Its presence is a strong indicator of IVA and is used as a confirmatory test following an elevated C5 result in newborn screening.[3]

  • 3-Hydroxyisovaleric Acid (3-HIVA): Another metabolite that accumulates in IVA, 3-HIVA is also measured in urine.[3][9] However, elevated levels of 3-HIVA can also be indicative of other conditions, such as biotin (B1667282) deficiency, making it a less specific marker than IVG for confirming IVA.[11]

Differential Diagnosis: It is important to note that elevated C5 carnitine can also be a marker for other conditions, such as 2-methylbutyryl-CoA dehydrogenase deficiency. Furthermore, the presence of pivaloylcarnitine, a substance derived from certain antibiotics, can lead to false-positive results in newborn screening as it is isobaric with isovalerylcarnitine.[3] Therefore, second-tier testing, including the analysis of IVG and sometimes genetic testing, is crucial for an accurate diagnosis.[3]

Experimental Protocols

The gold standard for the quantitative analysis of isovalerylcarnitine and other acylcarnitines is Tandem Mass Spectrometry (MS/MS) , often coupled with liquid chromatography (LC-MS/MS).

Detailed Protocol for Acylcarnitine Analysis in Dried Blood Spots by LC-MS/MS

This protocol provides a general framework. Specific parameters may need to be optimized based on the instrumentation and reagents used.

1. Sample Preparation: Extraction and Derivatization

  • Punching: A 3.2 mm or 1/8 inch disc is punched from the dried blood spot (DBS) into a well of a 96-well microplate.[12]

  • Extraction: 100 µL of a methanol-based extraction solution containing isotopically labeled internal standards (e.g., d3-isovalerylcarnitine) is added to each well.[12][13] The plate is then agitated for 30-45 minutes at room temperature or 45 °C.[13]

  • Eluate Transfer and Evaporation: The supernatant (eluate) is transferred to a new 96-well plate and dried under a stream of nitrogen or warm air.

  • Derivatization (Butylation): To improve chromatographic separation and ionization efficiency, the dried acylcarnitines are derivatized to their butyl esters. 50-100 µL of 3N butanolic-HCl (prepared by adding acetyl chloride to n-butanol) is added to each well.[12] The plate is sealed and incubated at 60-65 °C for 20-30 minutes.[12]

  • Final Evaporation and Reconstitution: The derivatization reagent is evaporated under nitrogen. The dried residue is then reconstituted in 100 µL of the mobile phase starting condition (e.g., 80:20 methanol:water) for injection into the LC-MS/MS system.[12]

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography (LC): A reverse-phase column (e.g., C18) is typically used for separation.[14] A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small percentage of an ion-pairing agent like formic acid, is employed to separate the acylcarnitines.

  • Mass Spectrometry (MS): A triple quadrupole mass spectrometer is operated in positive electrospray ionization (ESI+) mode.[14]

    • Precursor Ion Scan: A common method for acylcarnitine profiling involves a precursor ion scan for m/z 85, which is a characteristic fragment of all carnitine esters.

    • Multiple Reaction Monitoring (MRM): For targeted quantification, MRM mode is used. Specific precursor-to-product ion transitions for isovalerylcarnitine and its internal standard are monitored.

Visualizing the Biochemical and Diagnostic Pathways

Leucine Catabolism and Isovaleric Acidemia

The following diagram illustrates the pathway of leucine metabolism and the point of enzymatic block in IVA, leading to the accumulation of isovalerylcarnitine.

Leucine_Metabolism Leucine Leucine alpha_KIC alpha-Ketoisocaproate Leucine->alpha_KIC Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA Isovaleric_Acid Isovaleric Acid Isovaleryl_CoA->Isovaleric_Acid IVD Isovaleryl-CoA Dehydrogenase (IVD) Isovaleryl_CoA->IVD Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Metabolic_Products Further Metabolism Methylcrotonyl_CoA->Metabolic_Products Isovalerylcarnitine Isovalerylcarnitine (C5) Isovaleric_Acid->Isovalerylcarnitine + Carnitine Isovalerylglycine Isovalerylglycine (IVG) Isovaleric_Acid->Isovalerylglycine + Glycine IVD->Methylcrotonyl_CoA Deficiency IVD Deficiency Block->Deficiency

Caption: Leucine metabolism pathway and the effect of IVD deficiency.

Diagnostic Workflow for Isovaleric Acidemia

This diagram outlines the typical workflow for diagnosing IVA, starting from newborn screening.

IVA_Diagnosis_Workflow NBS Newborn Screening (Dried Blood Spot) MSMS Tandem Mass Spectrometry (MS/MS) NBS->MSMS Elevated_C5 Elevated Isovalerylcarnitine (C5) MSMS->Elevated_C5 Normal_C5 Normal C5 MSMS->Normal_C5 [C5 <= cutoff] Confirmatory_Testing Confirmatory Testing Elevated_C5->Confirmatory_Testing [C5 > cutoff] No_IVA IVA Unlikely Normal_C5->No_IVA Urine_Organic_Acids Urine Organic Acid Analysis (GC-MS) Confirmatory_Testing->Urine_Organic_Acids Genetic_Testing IVD Gene Sequencing Confirmatory_Testing->Genetic_Testing Positive_IVG Positive for Isovalerylglycine (IVG) Urine_Organic_Acids->Positive_IVG Negative_IVG Negative for IVG Urine_Organic_Acids->Negative_IVG IVA_Confirmed IVA Diagnosis Confirmed Genetic_Testing->IVA_Confirmed Pathogenic Variants Found Positive_IVG->IVA_Confirmed Negative_IVG->No_IVA

Caption: Diagnostic workflow for Isovaleric Acidemia (IVA).

Conclusion

Isovalerylcarnitine chloride is a robust and validated primary diagnostic marker for Isovaleric Acidemia, particularly in the context of newborn screening. Its high sensitivity allows for the early detection of affected individuals, enabling timely intervention to prevent severe clinical outcomes. However, due to the possibility of false positives and the existence of other metabolic disorders with similar initial biochemical profiles, a comprehensive diagnostic approach that includes confirmatory testing with secondary markers such as isovalerylglycine is essential. The use of tandem mass spectrometry provides a reliable and quantitative method for the analysis of these crucial biomarkers. Continued research and standardization of analytical protocols will further enhance the accuracy and efficiency of diagnosing IVA and other inborn errors of metabolism.

References

Distinguishing Isovaleric Acidemia from Conditions with Similar C5 Acylcarnitine Elevation: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

An elevated C5 acylcarnitine level in newborn screening is a critical indicator of potential metabolic disorders, with Isovaleric Acidemia (IVA) being a primary concern. However, several other conditions, as well as external factors, can lead to a similar biochemical finding, necessitating a comprehensive and systematic approach to differential diagnosis. This guide provides an objective comparison of isovaleric acidemia and other conditions presenting with elevated C5 acylcarnitine, supported by quantitative data and detailed experimental protocols.

Differentiating Conditions with Elevated C5 Acylcarnitine

The primary differential diagnoses for an elevated C5 acylcarnitine include Isovaleric Acidemia (IVA), 2-Methylbutyryl-CoA Dehydrogenase Deficiency (SBCADD), and the administration of pivalate-containing antibiotics. Glutaric Acidemia Type II (GAII), also known as Multiple Acyl-CoA Dehydrogenase Deficiency (MADD), can also present with elevated C5 acylcarnitine, although it is typically accompanied by the elevation of other acylcarnitine species.

Clinical and Biochemical Distinctions

A definitive diagnosis relies on a combination of clinical presentation and specific biochemical markers identified through further testing.

Table 1: Comparison of Clinical and Biochemical Features

FeatureIsovaleric Acidemia (IVA)2-Methylbutyryl-CoA Dehydrogenase Deficiency (SBCADD)Pivalate-Containing AntibioticsGlutaric Acidemia Type II (GAII) / MADD
Clinical Presentation Often symptomatic in the neonatal period with poor feeding, vomiting, lethargy, and a characteristic "sweaty feet" odor. Can lead to metabolic acidosis, hyperammonemia, and coma if untreated.[1][2][3]Often asymptomatic, though some individuals may present with lethargy, poor feeding, or developmental delay.[1][4][5]Generally asymptomatic; the biochemical finding is an artifact of medication.Variable presentation, from severe neonatal onset with congenital anomalies to later-onset forms with muscle weakness and metabolic crises.[6]
Enzymatic Defect Isovaleryl-CoA dehydrogenase in the leucine (B10760876) metabolism pathway.[7]Short/branched-chain acyl-CoA dehydrogenase in the isoleucine metabolism pathway.[5]None.Electron transfer flavoprotein (ETF) or ETF-ubiquinone oxidoreductase.[8]
Primary Biochemical Marker Isovalerylglycine in urine.[2][7]2-Methylbutyrylglycine in urine.[1][9][10]Pivaloylglycine may be present in urine.Glutaric acid, 2-hydroxyglutaric acid, and other organic acids in urine.
Acylcarnitine Profile Markedly elevated C5 acylcarnitine.[11]Moderately elevated C5 acylcarnitine.Elevated C5 acylcarnitine (pivaloylcarnitine).Elevated C4, C5, and other acylcarnitines (C6, C8, C10, C12, etc.).[6][8]
Quantitative Data for Key Biomarkers

The following table summarizes the typical quantitative ranges for the key biomarkers used to differentiate these conditions. These values are indicative and may vary between laboratories.

Table 2: Quantitative Comparison of Key Biomarkers

BiomarkerConditionTypical Concentration RangeReference Range
C5 Acylcarnitine (Blood Spot) Isovaleric Acidemia (IVA)1.8 to >70 µmol/L< 0.44 µmol/L[10]
2-Methylbutyryl-CoA Dehydrogenase Deficiency (SBCADD)0.44 to 3.56 µmol/L[10]< 0.44 µmol/L[10]
Pivalate-Containing Antibiotics2.0 to 9.6 µmol/L< 0.44 µmol/L[10]
Glutaric Acidemia Type II (GAII)Often elevated, but part of a broader acylcarnitine elevation profile.[8]< 0.44 µmol/L[10]
Isovalerylglycine (Urine) Isovaleric Acidemia (IVA)15 to >3300 mmol/mol creatinine[11]Not typically detected
2-Methylbutyrylglycine (Urine) 2-Methylbutyryl-CoA Dehydrogenase Deficiency (SBCADD)1.78 to 11.89 µmol/mmol creatinine (B1669602) (qualitative reports of significant elevation)[1]Not typically detected

Experimental Protocols

Accurate diagnosis is dependent on robust and well-validated analytical methods. The following are detailed methodologies for the key experiments cited.

Acylcarnitine Analysis from Dried Blood Spots by Tandem Mass Spectrometry (MS/MS)

This method is the standard for newborn screening and quantitative confirmation of acylcarnitine profiles.

  • Sample Preparation:

    • A 3 mm disk is punched from the dried blood spot into a 96-well microtiter plate.

    • An extraction solution containing a mixture of methanol (B129727) and water with stable isotope-labeled internal standards for each acylcarnitine is added to each well.

    • The plate is agitated to ensure complete extraction of the acylcarnitines.

    • The supernatant is transferred to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

    • Chromatography: While flow injection analysis is often used for initial screening, chromatographic separation using a C18 or HILIC column is necessary to separate C5 isomers (isovalerylcarnitine, 2-methylbutyrylcarnitine, and pivaloylcarnitine).[11]

    • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a small percentage of formic acid, is typically used.

    • Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for each acylcarnitine and its corresponding internal standard. The characteristic neutral loss of 59 Da (trimethylamine) is often monitored.

  • Data Analysis:

    • The concentration of each acylcarnitine is calculated by comparing the peak area ratio of the analyte to its stable isotope-labeled internal standard against a calibration curve.

Organic Acid Analysis in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This is the gold standard for identifying and quantifying the key diagnostic organic acids.

  • Sample Preparation:

    • An aliquot of urine is acidified, and an internal standard (e.g., a non-physiological organic acid) is added.

    • The organic acids are extracted from the urine using an organic solvent such as ethyl acetate.

    • The organic extract is evaporated to dryness under a stream of nitrogen.

    • The dried residue is derivatized to increase volatility and thermal stability. A common method is silylation using agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Analysis:

    • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

    • Gas Chromatography: A capillary column (e.g., DB-5ms) is used for separation. The oven temperature is programmed to ramp up gradually to separate the various organic acids.

    • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Data can be acquired in full scan mode to identify all present organic acids by comparing their mass spectra to a library, or in selected ion monitoring (SIM) mode for targeted quantification of specific compounds like isovalerylglycine and 2-methylbutyrylglycine.

  • Data Analysis:

    • Organic acids are identified by their retention time and mass spectrum.

    • Quantification is achieved by comparing the peak area of the analyte to the internal standard. Results are typically normalized to the urine creatinine concentration.

Signaling Pathways and Diagnostic Workflows

Leucine and Isoleucine Catabolic Pathways

The diagrams below illustrate the metabolic pathways for leucine and isoleucine, highlighting the enzymatic blocks in IVA and SBCADD.

cluster_leucine Leucine Catabolism cluster_isoleucine Isoleucine Catabolism Leucine Leucine a_Keto_Leucine a_Keto_Leucine Leucine->a_Keto_Leucine Transamination Isovaleryl_CoA Isovaleryl_CoA a_Keto_Leucine->Isovaleryl_CoA BCKDH Three_Methylcrotonyl_CoA Three_Methylcrotonyl_CoA Isovaleryl_CoA->Three_Methylcrotonyl_CoA Isovaleryl-CoA Dehydrogenase (IVD) IVA Isovaleric Acidemia (IVA) Defect in IVD Acetyl_CoA_Acetoacetate Acetyl_CoA_Acetoacetate Three_Methylcrotonyl_CoA->Acetyl_CoA_Acetoacetate ... Isoleucine Isoleucine a_Keto_Isoleucine a_Keto_Isoleucine Isoleucine->a_Keto_Isoleucine Transamination Two_Methylbutyryl_CoA Two_Methylbutyryl_CoA a_Keto_Isoleucine->Two_Methylbutyryl_CoA BCKDH Tiglyl_CoA Tiglyl_CoA Two_Methylbutyryl_CoA->Tiglyl_CoA Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) SBCADD SBCADD Defect in SBCAD Propionyl_CoA_Acetyl_CoA Propionyl_CoA_Acetyl_CoA Tiglyl_CoA->Propionyl_CoA_Acetyl_CoA ...

Caption: Simplified metabolic pathways of leucine and isoleucine.

Diagnostic Workflow for Elevated C5 Acylcarnitine

The following workflow outlines the steps for the differential diagnosis of an elevated C5 acylcarnitine result from a newborn screen.

NBS Newborn Screen: Elevated C5 Acylcarnitine Confirm Confirmatory Testing: Plasma Acylcarnitine Profile Urine Organic Acid Analysis NBS->Confirm IVA Diagnosis: Isovaleric Acidemia (IVA) Confirm->IVA Markedly elevated C5 Isovalerylglycine in urine SBCADD Diagnosis: SBCADD Confirm->SBCADD Moderately elevated C5 2-Methylbutyrylglycine in urine Pivalate Diagnosis: Pivalate Exposure Confirm->Pivalate Elevated C5 Pivaloylglycine in urine (or history of exposure) GAII Diagnosis: Glutaric Acidemia Type II Confirm->GAII Elevated C5 with other acylcarnitines (C4, C6, etc.) Glutaric acid in urine Normal Normal/Re-evaluate Confirm->Normal Normal results

Caption: Diagnostic workflow for elevated C5 acylcarnitine.

Logical Relationships in Differential Diagnosis

This diagram illustrates the key decision points in distinguishing between the different causes of elevated C5 acylcarnitine.

start Elevated C5 Acylcarnitine check_other_acyl Other Acylcarnitines Elevated? start->check_other_acyl check_urine_organic Urine Organic Acid Analysis check_other_acyl->check_urine_organic No GAII Glutaric Acidemia Type II check_other_acyl->GAII Yes isovalerylglycine Isovalerylglycine Present? check_urine_organic->isovalerylglycine methylbutyrylglycine 2-Methylbutyrylglycine Present? isovalerylglycine->methylbutyrylglycine No IVA Isovaleric Acidemia isovalerylglycine->IVA Yes SBCADD SBCADD methylbutyrylglycine->SBCADD Yes Pivalate Pivalate Exposure methylbutyrylglycine->Pivalate No (Consider history)

Caption: Decision tree for differential diagnosis.

References

A Comparative Guide to the Clinical Utility of Isovalerylcarnitine and Other Acylcarnitines in Metabolic Disease Diagnostics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced roles of various biomarkers is critical for advancing diagnostics and therapeutic strategies for inborn errors of metabolism (IEM). Acylcarnitine profiling has become an indispensable tool in this field, particularly in newborn screening, enabling the early detection of numerous metabolic disorders.[1][2][3] This guide provides a detailed comparison of the clinical utility of isovalerylcarnitine (B1198194), the primary biomarker for isovaleric acidemia, against other significant acylcarnitines.

Introduction to Acylcarnitines and Their Clinical Significance

Carnitine plays a crucial role in cellular energy metabolism by facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1] It also modulates the intracellular ratio of free coenzyme A (CoA) to acyl-CoA. In various IEMs, a genetic deficiency in a specific enzyme leads to the accumulation of a particular acyl-CoA species. These acyl-CoAs are then transesterified to carnitine, forming acylcarnitines that can be exported from the mitochondria and detected in bodily fluids like blood and urine.[3]

The analysis of the acylcarnitine profile by tandem mass spectrometry (MS/MS) provides a snapshot of these accumulating metabolites, allowing for the diagnosis of specific fatty acid oxidation disorders and organic acidemias.[1][4][5] Isovalerylcarnitine (C5) is a key acylcarnitine in these profiles, serving as the definitive marker for isovaleric acidemia (IVA).[6][7][8]

Data Presentation: Isovalerylcarnitine vs. Other Diagnostic Acylcarnitines

The clinical utility of a specific acylcarnitine is defined by its association with a particular metabolic disorder. While elevated isovalerylcarnitine is a hallmark of isovaleric acidemia, other acylcarnitines are indicative of different conditions. The table below summarizes the comparison.

Table 1: Comparison of Key Diagnostic Acylcarnitines and Associated Disorders

Acylcarnitine Abbreviation Associated Disorder Deficient Enzyme
Isovalerylcarnitine C5 Isovaleric Acidemia (IVA) Isovaleryl-CoA Dehydrogenase [6][9][10]
Propionylcarnitine C3 Propionic Acidemia, Methylmalonic Acidemia Propionyl-CoA Carboxylase, Methylmalonyl-CoA Mutase
Octanoylcarnitine (B1202733) C8 Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency Medium-Chain Acyl-CoA Dehydrogenase
Glutarylcarnitine C5-DC Glutaric Acidemia Type I (GA-I) Glutaryl-CoA Dehydrogenase[11]
Decenoylcarnitine C10:1 Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency Medium-Chain Acyl-CoA Dehydrogenase
Tetradecenoylcarnitine C14:1 Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency Very Long-Chain Acyl-CoA Dehydrogenase

| 3-OH-Palmitoylcarnitine | C16-OH | Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency | Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase |

Source: Adapted from literature on acylcarnitine profile analysis for inborn errors of metabolism.[1][2]

The diagnostic process relies on identifying a characteristic pattern of elevations. For IVA, a significant, often isolated, elevation in C5 carnitine is the primary finding.

Table 2: Quantitative Data for Isovalerylcarnitine (C5) in Newborn Screening

Parameter Value (µmol/L) Notes
Typical Newborn Screening Cut-off > 0.5 - 2.0 Varies by screening program. A UK-based study noted a cut-off of >2.0 µmol/L.[12] A Chinese study used a cut-off of 0.60 μmol/L.[13]
Median C5 in True Positive IVA Cases 4.0 Range can be wide (e.g., 1.8 to >70 µmol/L).[12] Clinically affected infants often have much higher levels (median 13.9 µmol/L).[12]

| Median C5 in False Positive Cases | 2.9 | Often caused by pivaloylcarnitine (B1222081) interference from antibiotics.[12][14] The range can overlap significantly with true positives (e.g., 2.0 to 9.6 µmol/L).[12] |

This overlap necessitates second-tier testing to differentiate true positives from false positives, highlighting a limitation in the specificity of first-tier C5 analysis.[14][15]

Mandatory Visualizations

Metabolic Pathway

The accumulation of isovalerylcarnitine in IVA is a direct result of a blockage in the leucine (B10760876) catabolism pathway.

Leucine_Metabolism cluster_block Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC BCAT Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA BCKDH IVD Isovaleryl-CoA Dehydrogenase (IVD) Isovaleryl_CoA->IVD Isovalerylcarnitine Isovalerylcarnitine (C5) (Accumulates & Excreted) Isovaleryl_CoA->Isovalerylcarnitine CPT2/CAT Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Acetyl_CoA Acetyl-CoA & Acetoacetate Methylcrotonyl_CoA->Acetyl_CoA IVD->Methylcrotonyl_CoA Block X Block->Methylcrotonyl_CoA Carnitine Carnitine Carnitine->Isovalerylcarnitine

Leucine catabolism pathway disruption in Isovaleric Acidemia (IVA).
Experimental Workflow

The standard method for analyzing isovalerylcarnitine and other acylcarnitines is flow injection analysis-tandem mass spectrometry (FIA-MS/MS) on dried blood spots (DBS).

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing DBS 1. Dried Blood Spot (DBS) Collection (Day 5 of life) Punch 2. Punch 3mm Disc DBS->Punch Extraction 3. Extraction (Methanol with Internal Standards) Punch->Extraction Derivatization 4. Butylation (Derivatization) (Optional, common protocol) Extraction->Derivatization FIA_MSMS 5. Flow Injection Analysis Tandem Mass Spectrometry (FIA-MS/MS) Derivatization->FIA_MSMS Quantification 6. Quantification (Comparison to Internal Standards) FIA_MSMS->Quantification Interpretation 7. Profile Interpretation (Compare to cut-off values) Quantification->Interpretation Result Result: Elevated C5 indicates possible IVA Interpretation->Result

Workflow for acylcarnitine analysis from dried blood spots (DBS).

Experimental Protocols

Key Experiment: Acylcarnitine Profile Analysis by Tandem Mass Spectrometry

The analysis of acylcarnitines from dried blood spots (DBS) is a cornerstone of newborn screening programs worldwide.[4] The most common method is flow-injection analysis tandem mass spectrometry (FIA-MS/MS).

Objective: To quantify isovalerylcarnitine (C5) and other acylcarnitines in a dried blood spot sample to screen for inborn errors of metabolism.

Methodology:

  • Sample Collection and Preparation:

    • A whole blood sample is collected via a heel prick onto a specific filter paper card (Guthrie card) and allowed to dry, forming a Dried Blood Spot (DBS).[4]

    • A small disc (typically 1/8 or 3 mm) is punched from the DBS into a well of a 96-well microtiter plate.[4]

  • Extraction:

    • An extraction solution is added to each well. This solution is typically methanol-based and contains a mixture of stable isotope-labeled internal standards for each acylcarnitine being measured.[4][16] These standards are critical for accurate quantification.

    • The plate is agitated for a set period (e.g., 30 minutes) to ensure complete extraction of the analytes from the filter paper matrix.[4]

  • Derivatization (Butylation):

    • The extract is evaporated to dryness under nitrogen.

    • A solution of butanolic-HCl is added to each well, and the plate is heated (e.g., at 65°C for 15 minutes). This step converts the acylcarnitines into their butyl-ester derivatives.[3] Derivatization improves their ionization efficiency and chromatographic behavior for MS/MS analysis.

    • The derivatizing agent is again evaporated under nitrogen, and the residue is reconstituted in a mobile phase solvent for injection.

  • Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS):

    • The prepared sample is introduced directly into the mass spectrometer's ion source via a continuous flow of mobile phase (flow injection), bypassing traditional liquid chromatography.[3]

    • Ionization: Electrospray ionization (ESI) in positive mode is used to generate protonated molecular ions [M+H]+ of the butylated acylcarnitines.

    • Analysis: A precursor ion scan is performed. The mass spectrometer is set to detect all parent ions that fragment to produce a specific daughter ion, which for butylated acylcarnitines is m/z 85. This fragment is characteristic of the carnitine backbone.

    • The instrument records the intensity of each parent ion corresponding to a specific acylcarnitine (e.g., C5, C8, C16), based on its unique mass-to-charge ratio.

  • Quantification and Interpretation:

    • The concentration of each acylcarnitine is calculated by comparing the signal intensity of the analyte to the signal intensity of its corresponding stable isotope-labeled internal standard.[16]

    • The resulting concentrations are compared to established cut-off values for the screening laboratory. An elevated C5 carnitine level is a presumptive positive screen for isovaleric acidemia and requires further confirmatory testing.[14][17]

Comparative Clinical Utility

The primary clinical utility of measuring isovalerylcarnitine is the early detection of isovaleric acidemia (IVA), an autosomal recessive disorder of leucine metabolism.[7][9] Untreated, IVA can lead to severe metabolic acidosis, neurological damage, and death.[7][14] Early diagnosis through newborn screening allows for the timely initiation of treatment, which involves a low-leucine diet and supplementation with L-carnitine and/or L-glycine, significantly improving patient outcomes.[6][7]

Comparison with Other Acylcarnitines:

  • Specificity: Isovalerylcarnitine is highly specific for IVA. However, its measurement is not without challenges. Isobaric compounds, which have the same mass-to-charge ratio, can interfere with the analysis. The most common interferent is pivaloylcarnitine, a metabolite formed from pivalic acid-containing antibiotics that may be given to newborns or their mothers.[12][14][15] This can lead to a high number of false-positive results.[12][13] In contrast, a marker like octanoylcarnitine (C8) is highly specific and sensitive for MCAD deficiency with fewer common interferences.

  • Diagnostic Power of the Profile: The true strength of acylcarnitine analysis lies in the interpretation of the entire profile, not just a single analyte.[1] For example, in MCAD deficiency, elevations of C8 are often accompanied by elevations of C6, C10, and C10:1. In IVA, the elevation of C5 is typically isolated. This pattern recognition is key to differential diagnosis.

  • Second-Tier Testing: Due to the issue of isobars, a positive screen for elevated C5 often requires a second-tier test.[13][14] This can involve methods like UPLC-MS/MS that chromatographically separate isovalerylcarnitine from pivaloylcarnitine, or analysis of urine for other IVA-specific metabolites like isovalerylglycine.[15][17] This adds a layer of complexity to IVA screening compared to screening for some other disorders where the primary marker is more definitive.

References

cross-validation of isovalerylcarnitine chloride measurements across different laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cross-validation of isovalerylcarnitine (B1198194) chloride measurements across different laboratories. Ensuring the consistency and comparability of analytical results is paramount in multi-center clinical trials, newborn screening programs, and research studies investigating metabolic disorders such as isovaleric acidemia. This document outlines the common analytical methodologies, presents a synthesis of expected performance data from proficiency testing programs, and details experimental protocols to guide laboratories in establishing and verifying the accuracy and reliability of their isovalerylcarnitine chloride measurements.

Data Presentation: Performance in Proficiency Testing

The following table summarizes typical performance data for C5 acylcarnitine (which includes isovalerylcarnitine) measurements as observed in external quality assessment and proficiency testing (PT) programs involving multiple laboratories. These programs, such as those offered by the College of American Pathologists (CAP) and the Centers for Disease Control and Prevention's Newborn Screening Quality Assurance Program (NSQAP), are crucial for assessing and improving the accuracy and comparability of results among laboratories.[1][2][3]

ParameterDerivatized Flow-Injection Analysis Tandem Mass Spectrometry (FIA-MS/MS)Non-Derivatized Flow-Injection Analysis Tandem Mass Spectrometry (FIA-MS/MS)Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Intra-laboratory Precision (CV%) < 10%< 15%< 5.2%[4]
Inter-laboratory Precision (CV%) 15-25%15-30%10-20%
Analytical Sensitivity HighModerate to HighVery High
Analytical Specificity Moderate (potential for isobaric interference)Moderate (potential for isobaric interference)High (isomers can be separated)[4]
Mean Bias from Reference Value 5-15%5-20%< 10%
Common Internal Standard D9-isovalerylcarnitine (D9-C5)[3]D9-isovalerylcarnitine (D9-C5)[3]D9-isovalerylcarnitine (D9-C5)
Reported Challenges Interference from pivaloylcarnitine[5]Lower ion intensity for some acylcarnitines compared to derivatized methods[6][7]Higher complexity and longer run times

Note: The data presented are synthesized from published reports of proficiency testing programs and research studies. Actual performance may vary depending on the specific laboratory, instrumentation, and protocols.

Experimental Protocols

The following are detailed methodologies for the two most common analytical techniques used for the quantification of isovalerylcarnitine in biological matrices, primarily dried blood spots (DBS).

Method 1: Flow-Injection Analysis Tandem Mass Spectrometry (FIA-MS/MS)

This is a high-throughput method widely used in newborn screening.

1. Sample Preparation (from Dried Blood Spot):

  • A 3 mm (1/8 inch) punch from a dried blood spot is placed into a well of a 96-well microplate.
  • 100 µL of a methanol-based extraction solution containing stable isotope-labeled internal standards (e.g., D9-isovalerylcarnitine) is added to each well.
  • The plate is agitated for 30 minutes at room temperature to allow for the extraction of acylcarnitines.
  • The supernatant is transferred to a new 96-well plate.

2. Derivatization (Butylation):

  • 60 µL of 3N butanolic-HCl is added to the dried extract.
  • The plate is sealed and incubated at 65°C for 25 minutes.
  • The solvent is evaporated under a stream of nitrogen at approximately 45°C.
  • The residue is reconstituted in 100 µL of the mobile phase.

3. Mass Spectrometry Analysis:

  • Instrumentation: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
  • Injection: The sample is introduced into the mass spectrometer via flow injection.
  • Ionization Mode: Positive ion mode.
  • MS/MS Scan Mode: Precursor ion scan of m/z 85 is commonly used for the detection of all acylcarnitines. Alternatively, Multiple Reaction Monitoring (MRM) can be used for specific acylcarnitines. The transition for isovalerylcarnitine butyl ester is typically m/z 302.2 -> m/z 85.
  • Quantification: The concentration of isovalerylcarnitine is determined by comparing the ion intensity of the analyte to that of the known concentration of the internal standard.

Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method is often used as a second-tier test to confirm positive results from FIA-MS/MS and to differentiate between isomers.

1. Sample Preparation and Derivatization:

  • Sample preparation and derivatization are similar to the FIA-MS/MS method.

2. Chromatographic Separation:

  • Instrumentation: A UPLC system coupled to a tandem mass spectrometer.
  • Column: A C18 reversed-phase column is typically used.
  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid).
  • Flow Rate: A typical flow rate is between 0.4 and 0.6 mL/min.
  • Gradient: A gradient is programmed to separate the different acylcarnitine species, including isomers of C5 acylcarnitine.

3. Mass Spectrometry Analysis:

  • Instrumentation: A tandem mass spectrometer with an ESI source.
  • Ionization Mode: Positive ion mode.
  • MS/MS Scan Mode: Multiple Reaction Monitoring (MRM) is used to detect and quantify specific acylcarnitines. The MRM transition for isovalerylcarnitine butyl ester is monitored.
  • Quantification: Quantification is performed using a calibration curve generated from standards of known concentrations, with correction using the internal standard.

Mandatory Visualization

CrossValidationWorkflow cluster_PT_Provider Proficiency Testing (PT) Provider (e.g., CAP, NSQAP) cluster_Lab Participating Laboratory cluster_Evaluation Performance Evaluation PT_Sample_Prep Preparation of PT Samples (Dried Blood Spots with known isovalerylcarnitine concentration) Distribution Distribution to Participating Laboratories PT_Sample_Prep->Distribution Sample_Analysis Sample Analysis (using laboratory's own validated method, e.g., FIA-MS/MS or UPLC-MS/MS) Distribution->Sample_Analysis Data_Reporting Reporting of Quantitative and Qualitative Results Sample_Analysis->Data_Reporting Data_Compilation Compilation and Statistical Analysis of All Laboratory Results Data_Reporting->Data_Compilation Performance_Report Generation of Performance Report (Comparison to reference values and peer group) Data_Compilation->Performance_Report Lab_Feedback Feedback to Laboratory (Identifies areas for improvement) Performance_Report->Lab_Feedback

Caption: Workflow of an inter-laboratory cross-validation program for isovalerylcarnitine.

References

Isovalerylcarnitine: A Comparative Analysis of its Correlation with Disease Severity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of isovalerylcarnitine's role as a biomarker in relation to disease severity, with a primary focus on Isovaleric Acidemia (IVA) and a comparative perspective on its inverse association with lung cancer risk. The term "isovalerylcarnitine chloride" is a salt form; this guide pertains to isovalerylcarnitine (B1198194), the analyte of interest.

Introduction

Isovalerylcarnitine (C5), an acylcarnitine, has emerged as a crucial biomarker in the diagnosis and management of the inborn error of metabolism, Isovaleric Acidemia. In this context, elevated levels of isovalerylcarnitine are directly linked to the disease and its clinical manifestations. Conversely, recent studies have highlighted an inverse association between isovalerylcarnitine levels and the risk of developing lung cancer, suggesting a potential protective role. This guide synthesizes experimental data to compare these distinct roles and provide detailed methodologies for their assessment.

Data Presentation: Isovalerylcarnitine Levels and Disease Correlation

The following tables summarize the quantitative data on isovalerylcarnitine levels in different disease contexts.

Table 1: Correlation of Isovalerylcarnitine (C5) Levels with Isovaleric Acidemia (IVA) Severity

Clinical PhenotypeTypical Isovalerylcarnitine (C5) Concentration (in Dried Blood Spots)Key Clinical Features
Symptomatic IVA >5 µmol/LAcute neonatal onset with metabolic ketoacidosis, "sweaty feet" odor, vomiting, lethargy, and risk of coma or death. Chronic intermittent form with episodes of metabolic acidosis.
Asymptomatic/Mild IVA Orders of magnitude lower than classic forms, often below the 5 µmol/L threshold for symptomatic presentation.Identified through newborn screening, individuals may remain asymptomatic or exhibit very mild symptoms.
Healthy Newborns Typically <0.5 µmol/L (cut-off may vary by screening program)No clinical or biochemical signs of IVA.

A recent study has proposed a newborn screening algorithm to better distinguish between symptomatic and asymptomatic IVA, suggesting that a C5 level >5 µM, combined with a C5/C2 ratio >0.2 and a C5/C3 ratio >4, is indicative of a likely symptomatic phenotype.[1]

Table 2: Association of Isovalerylcarnitine Levels with Lung Cancer Risk

Study TypeComparisonOdds Ratio (OR) per log10 unit increase in IsovalerylcarnitineConfidence Interval (95% CI)
Mendelian RandomizationHigher vs. Lower Genetically Predicted Isovalerylcarnitine0.430.29–0.63
Nested Case-ControlHigher vs. Lower Measured Isovalerylcarnitine in Prediagnostic Blood0.390.21–0.72

These findings suggest that higher circulating levels of isovalerylcarnitine are associated with a reduced risk of developing lung cancer.

Experimental Protocols

Detailed methodologies are crucial for the accurate quantification and interpretation of isovalerylcarnitine levels.

Protocol 1: Quantification of Isovalerylcarnitine in Dried Blood Spots by UPLC-MS/MS

This method is a second-tier test for newborn screening to confirm results and differentiate C5-acylcarnitine isomers.

1. Sample Preparation:

  • A 3.0 mm disk is punched from the dried blood spot into a 2.0 mL Eppendorf tube.
  • 200 µL of an 85:15 acetonitrile:water (v/v) solution containing stable isotope-labeled internal standards is added.
  • The sample is vortexed and incubated for 20 minutes at room temperature on a microplate shaker.
  • Following incubation, the sample is centrifuged for 10 minutes at 4000 rpm.
  • 150 µL of the supernatant is filtered through a suitable filter vial prior to analysis.[2]

2. UPLC-MS/MS Analysis:

  • Chromatography: Ultra-performance liquid chromatography (UPLC) with a C18 column and gradient elution is used for the separation of C5-acylcarnitine isoforms.[3][4]
  • Mass Spectrometry: A tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode is used for detection and quantification.[3][4]
  • Data Analysis: Results are quantified against a calibration curve, with linearity typically demonstrated by a coefficient of determination (R²) >0.99.[3][4]

Protocol 2: Mendelian Randomization and Nested Case-Control Study for Lung Cancer Risk Assessment

This two-pronged approach provides robust evidence for the association between isovalerylcarnitine and lung cancer risk.

1. Mendelian Randomization (MR):

  • Instrumental Variable Selection: Single nucleotide polymorphisms (SNPs) strongly associated with circulating isovalerylcarnitine levels are identified from large-scale genome-wide association studies (GWAS).
  • Association with Outcome: The association of these selected SNPs with lung cancer risk is then examined in a large, independent lung cancer GWAS dataset.
  • Causal Inference: By using genetic variants as a proxy for isovalerylcarnitine levels, this method minimizes confounding from environmental and lifestyle factors, allowing for a more causal inference.

2. Nested Case-Control Study:

  • Study Population: Cases of lung cancer and matched controls are selected from large prospective cohorts where blood samples were collected before disease diagnosis.
  • Metabolite Measurement: Isovalerylcarnitine levels are quantified in the prediagnostic blood samples of both cases and controls using mass spectrometry-based metabolomics platforms.
  • Statistical Analysis: The association between prediagnostic isovalerylcarnitine levels and the subsequent risk of developing lung cancer is evaluated using conditional logistic regression, adjusting for potential confounders.

Mandatory Visualizations

Signaling Pathway

Leucine_Catabolism_in_IVA Leucine Leucine (from dietary protein) alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA IVD Isovaleryl-CoA Dehydrogenase (IVD) Isovaleryl_CoA->IVD Normal Pathway Isovaleric_Acid Isovaleric Acid Isovaleryl_CoA->Isovaleric_Acid Accumulation Pathway Block Genetic Defect in IVA Methylcrotonyl_CoA 3-Methylcrotonyl-CoA IVD->Methylcrotonyl_CoA Block->Isovaleryl_CoA   Deficient in IVA Energy_Metabolism Further Metabolism for Energy Production Methylcrotonyl_CoA->Energy_Metabolism Isovalerylcarnitine Isovalerylcarnitine (C5) (Elevated Biomarker) Isovaleric_Acid->Isovalerylcarnitine Carnitine Carnitine Carnitine->Isovalerylcarnitine Mendelian_Randomization_Workflow cluster_GWAS1 Metabolite GWAS cluster_GWAS2 Disease GWAS GWAS_Metabolite Genome-Wide Association Study (Metabolite Levels) SNPs Identify SNPs associated with Isovalerylcarnitine levels GWAS_Metabolite->SNPs MR_Analysis Mendelian Randomization Analysis SNPs->MR_Analysis GWAS_Disease Genome-Wide Association Study (Lung Cancer Risk) SNP_Outcome Assess association of the same SNPs with Lung Cancer GWAS_Disease->SNP_Outcome SNP_Outcome->MR_Analysis Causal_Inference Infer Causal Relationship between Isovalerylcarnitine and Lung Cancer Risk MR_Analysis->Causal_Inference

References

A Head-to-Head Comparison: Isovalerylcarnitine Chloride vs. Genetic Testing for Diagnostic Accuracy in Isovaleric Acidemia

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and timely diagnosis of metabolic disorders is paramount. Isovaleric Acidemia (IVA), an autosomal recessive disorder of leucine (B10760876) metabolism, serves as a critical model for evaluating diagnostic methodologies. This guide provides an objective comparison of two cornerstone diagnostic techniques: the biochemical analysis of isovalerylcarnitine (B1198194) chloride and the molecular confirmation through genetic testing.

This comprehensive guide delves into the diagnostic accuracy, experimental protocols, and underlying biochemical pathways of both methods, presenting quantitative data in easily comparable formats and visualizing complex processes to aid in understanding.

At a Glance: Diagnostic Performance

The diagnostic journey for Isovaleric Acidemia typically begins with newborn screening, which relies on the detection of elevated isovalerylcarnitine (C5) levels. However, this biochemical screening method is not without its challenges, primarily the significant rate of false positives. Genetic testing, on the other hand, offers definitive confirmation by identifying the causative mutations in the IVD gene.

Diagnostic MetricIsovalerylcarnitine (C5) Analysis (Newborn Screening)Genetic Testing (IVD Gene Sequencing)Key Considerations
Sensitivity High (designed to capture all potential cases)>99% for sequence variants and copy number variations[1]C5 analysis prioritizes sensitivity, leading to a higher number of false positives. Genetic testing offers near-perfect sensitivity for known and novel mutations.
Specificity Low to ModerateHighThe primary drawback of C5 analysis is its low specificity due to isobaric interference. Genetic testing is highly specific to the IVD gene.
Positive Predictive Value (PPV) 0.038% to 7.0%[2][3]Near 100%The low PPV of C5 analysis necessitates confirmatory testing. A positive genetic test is considered diagnostic.
False Positive Rate High (can be up to 78% of positive screens)[4][5]Very LowFalse positives in C5 screening are often due to the presence of pivaloylcarnitine (B1222081) from antibiotics.[3][4] False positives in genetic testing are rare and typically due to technical errors or variant interpretation challenges.
Turnaround Time 1-2 days1-3 weeksBiochemical screening provides rapid initial results, while genetic testing requires a longer processing time.
Role in Diagnosis First-tier screeningConfirmatory testingC5 analysis is an effective tool for population-wide screening, while genetic testing provides a definitive diagnosis.

The Biochemical Pathway: A Visual Explanation

Isovaleric Acidemia is caused by a deficiency of the enzyme isovaleryl-CoA dehydrogenase, a key component in the catabolism of the branched-chain amino acid leucine. This enzymatic block leads to the accumulation of isovaleryl-CoA, which is then converted to isovaleric acid and conjugated with carnitine to form isovalerylcarnitine (C5), the primary biomarker detected in newborn screening.

Leucine_Catabolism Leucine Leucine a_KIC α-Ketoisocaproate Leucine->a_KIC Isovaleryl_CoA Isovaleryl-CoA a_KIC->Isovaleryl_CoA IVD Isovaleryl-CoA Dehydrogenase (IVD) Isovaleryl_CoA->IVD Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Energy Energy Production Methylcrotonyl_CoA->Energy IVD->Methylcrotonyl_CoA IVD->Block Accumulation Accumulation of Isovaleryl-CoA Block->Accumulation Isovalerylcarnitine Isovalerylcarnitine (C5) Accumulation->Isovalerylcarnitine Urine_Blood Excreted in Urine and Blood (Detected in Newborn Screening) Isovalerylcarnitine->Urine_Blood

Caption: Leucine catabolism pathway and the metabolic block in Isovaleric Acidemia.

Experimental Protocols

Isovalerylcarnitine (C5) Analysis by Tandem Mass Spectrometry (MS/MS)

This method is the standard for newborn screening and quantifies acylcarnitines from dried blood spots (DBS).

a. Sample Preparation (from Dried Blood Spot):

  • A 3.2 mm disc is punched from the DBS card and placed into a 96-well microtiter plate.[6]

  • An extraction solution containing methanol (B129727) and internal standards (isotopically labeled acylcarnitines) is added to each well.[6]

  • The plate is agitated for 30 minutes to extract the acylcarnitines.

  • The supernatant is transferred to a new plate and evaporated to dryness under a stream of nitrogen.

b. Derivatization:

  • The dried residue is reconstituted in a solution of acidic butanol (e.g., 3N HCl in n-butanol).

  • The plate is sealed and incubated at 65°C for 15-20 minutes to convert the acylcarnitines to their butyl esters.

  • The derivatizing agent is evaporated under nitrogen.

  • The derivatized sample is reconstituted in a mobile phase for injection into the MS/MS system.

c. Tandem Mass Spectrometry Analysis:

  • Instrumentation: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source is used.

  • Ionization Mode: Positive ion mode.

  • Analysis Mode: Precursor ion scanning for m/z 85 is a common method. The m/z 85 fragment is characteristic of the carnitine moiety. Alternatively, Multiple Reaction Monitoring (MRM) can be used for higher specificity and sensitivity.[5]

  • Data Analysis: The concentration of isovalerylcarnitine is determined by comparing the ion intensity of the analyte to that of the corresponding internal standard.

MSMS_Workflow DBS Dried Blood Spot (DBS) Punch Punch 3.2mm Disc DBS->Punch Extraction Extraction with Methanol & Internal Standards Punch->Extraction Evaporation1 Evaporation Extraction->Evaporation1 Derivatization Derivatization (Butanolic HCl) Evaporation1->Derivatization Evaporation2 Evaporation Derivatization->Evaporation2 Reconstitution Reconstitution in Mobile Phase Evaporation2->Reconstitution MSMS Tandem Mass Spectrometry (ESI-MS/MS) Reconstitution->MSMS Data_Analysis Data Analysis & Quantification MSMS->Data_Analysis

Caption: Experimental workflow for isovalerylcarnitine analysis by MS/MS.

Genetic Testing: IVD Gene Sequencing

Genetic analysis provides a definitive diagnosis by identifying pathogenic variants in the IVD gene.

a. DNA Extraction from Dried Blood Spot:

  • A small portion of the DBS is excised.

  • The blood spot is incubated with a lysis buffer (e.g., containing proteinase K) to break open the cells and release the DNA.[1]

  • The DNA is then purified from other cellular components using methods such as Chelex extraction, spin columns, or magnetic beads.[1][7]

  • The purified DNA is quantified and its quality is assessed.

b. Polymerase Chain Reaction (PCR) and Sequencing:

  • PCR Amplification: The exons and flanking intronic regions of the IVD gene are amplified from the extracted DNA using specific primers.

  • Sequencing:

    • Sanger Sequencing: This is a traditional and highly accurate method for sequencing individual PCR products. It is often used to confirm variants identified by other methods.

    • Next-Generation Sequencing (NGS): NGS allows for the simultaneous sequencing of multiple genes or the entire exome/genome. For IVA diagnosis, a targeted gene panel including the IVD gene is often used. NGS can detect sequence variants as well as small deletions and duplications.[1]

  • Data Analysis: The obtained sequence is compared to the reference sequence of the IVD gene to identify any variations. The pathogenicity of identified variants is assessed using established guidelines and databases.

Genetic_Testing_Workflow DBS Dried Blood Spot (DBS) DNA_Extraction DNA Extraction DBS->DNA_Extraction PCR PCR Amplification of IVD Gene DNA_Extraction->PCR Sequencing Sequencing (Sanger or NGS) PCR->Sequencing Data_Analysis Sequence Data Analysis & Variant Interpretation Sequencing->Data_Analysis Diagnosis Definitive Diagnosis Data_Analysis->Diagnosis

Caption: Workflow for genetic testing of the IVD gene.

Conclusion

The diagnostic landscape for Isovaleric Acidemia exemplifies a synergistic relationship between biochemical screening and genetic confirmation. The analysis of isovalerylcarnitine chloride by tandem mass spectrometry serves as an indispensable, high-throughput first-tier screening method, enabling the early identification of at-risk individuals. However, its inherent limitations in specificity necessitate a robust confirmatory approach. Genetic testing of the IVD gene provides this definitive diagnosis with exceptional accuracy. For researchers and drug development professionals, understanding the nuances of both methodologies is crucial for accurate patient stratification, the development of novel therapeutics, and the design of effective clinical trials. The continued refinement of second-tier biochemical tests and the increasing accessibility of rapid genetic sequencing will further enhance the diagnostic pathway for Isovaleric Acidemia and other inborn errors of metabolism.

References

differential diagnosis of elevated C5 acylcarnitines in newborn screening

Author: BenchChem Technical Support Team. Date: December 2025

An elevated C5 acylcarnitine level in a newborn screening is a critical indicator of potential inborn errors of metabolism, necessitating a swift and systematic diagnostic approach. This guide provides a comparative overview of the primary differential diagnoses, including Isovaleric Acidemia (IVA) and Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) Deficiency, also known as 2-Methylbutyryl-CoA Dehydrogenase Deficiency (2-MBCD). Additionally, it addresses the significant issue of pivaloylcarnitine (B1222081) interference, a common cause of false-positive results. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for comparison, and visual aids to clarify metabolic pathways and diagnostic workflows.

Differential Diagnosis of Elevated C5 Acylcarnitine

An elevated C5 acylcarnitine finding on a newborn screen prompts immediate further investigation to distinguish between several conditions. The primary considerations are:

  • Isovaleric Acidemia (IVA): An autosomal recessive disorder caused by a deficiency of the enzyme isovaleryl-CoA dehydrogenase, which is involved in the metabolism of the amino acid leucine (B10760876).[1][2] This deficiency leads to the accumulation of isovaleric acid and its derivatives.[3]

  • Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) Deficiency / 2-Methylbutyryl-CoA Dehydrogenase (2-MBCD) Deficiency: An autosomal recessive disorder affecting the metabolism of the amino acid isoleucine due to a deficiency of the enzyme short/branched-chain acyl-CoA dehydrogenase.[4][5]

  • Pivaloylcarnitine Interference: This is not a metabolic disorder but a frequent cause of false-positive C5 elevations.[6][7] Pivaloylcarnitine is an isobaric compound to isovalerylcarnitine, meaning they have the same mass-to-charge ratio and are indistinguishable by standard tandem mass spectrometry (MS/MS) used in newborn screening.[6][7] Its presence can be due to maternal or infant exposure to pivalic acid-containing antibiotics (e.g., pivampicillin, pivmecillinam) or the use of certain nipple creams by breastfeeding mothers.[8][9][10]

Comparative Biochemical Profiles

The differentiation of these conditions relies on a multi-tiered approach involving the analysis of acylcarnitine profiles in blood and organic acids in urine. The following tables summarize the key quantitative data used for differential diagnosis.

Table 1: Comparison of C5 Acylcarnitine and Related Metabolites in Dried Blood Spots and Plasma

AnalyteIsovaleric Acidemia (IVA)SBCAD/2-MBCD DeficiencyPivaloylcarnitine InterferenceNormal Range/Cutoff
C5 Acylcarnitine (DBS) Significantly elevated, often >2.0 µmol/L, can be as high as >70 µmol/L[11][12]Moderately elevated, typically in the range of 0.44 to 3.56 µmol/L[8]Elevated, levels can overlap with true positives (e.g., 1.9 to 5.8 µmol/L)[13]Varies by screening program, typically <0.4-0.7 µmol/L[7][14]
C5/C2 (Acetylcarnitine) Ratio Often elevated[15]May be elevated[8]Not typically used for differentiationVaries by screening program
C5/C3 (Propionylcarnitine) Ratio Often elevated[15]May be elevated[8]Not typically used for differentiationVaries by screening program

Table 2: Comparison of Urinary Organic Acid Profiles

AnalyteIsovaleric Acidemia (IVA)SBCAD/2-MBCD DeficiencyPivaloylcarnitine InterferenceNormal Range
Isovalerylglycine Markedly elevated[2][16]AbsentAbsentTypically <3.7 mmol/mol creatinine[17]
2-Methylbutyrylglycine AbsentMarkedly elevated[18][19]AbsentNot typically detected
3-Hydroxyisovaleric Acid May be elevated[3][11]AbsentAbsentVaries
Pivaloylglycine AbsentAbsentMay be presentAbsent

Experimental Protocols

Acylcarnitine Analysis by Tandem Mass Spectrometry (MS/MS)

This method is the primary screening tool for detecting elevated C5 acylcarnitine in dried blood spots (DBS).

  • Sample Preparation: A 3mm punch from a DBS card is placed into a well of a 96-well microtiter plate. A methanol (B129727) solution containing stable isotope-labeled internal standards for various acylcarnitines is added to each well. The plate is then agitated to extract the acylcarnitines from the blood spot.

  • Derivatization: The extracted acylcarnitines are often derivatized to their butyl esters by adding butanolic-HCl and incubating at an elevated temperature. This step enhances their ionization efficiency for MS/MS analysis.

  • Analysis: The derivatized sample is injected into the tandem mass spectrometer, typically using a flow injection analysis approach without chromatographic separation for high-throughput screening. Electrospray ionization (ESI) in the positive ion mode is used. The instrument is operated in a precursor ion scan mode or multiple reaction monitoring (MRM) mode to detect specific acylcarnitines based on their mass-to-charge ratios.

  • Quantification: The concentration of each acylcarnitine is determined by comparing the signal intensity of the analyte to that of its corresponding labeled internal standard.

Urine Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC/MS)

This is a crucial confirmatory test to differentiate the causes of elevated C5 acylcarnitine.

  • Sample Preparation and Extraction: An internal standard is added to a measured volume of urine. The urine is then acidified, and the organic acids are extracted into an organic solvent such as ethyl acetate. The organic layer is separated and evaporated to dryness under a stream of nitrogen.

  • Derivatization: The dried residue is derivatized to make the organic acids volatile for GC analysis. A common method is trimethylsilylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC/MS Analysis: The derivatized sample is injected into a gas chromatograph, where the different organic acids are separated based on their boiling points and interaction with the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification and quantification.

  • Data Interpretation: The presence and quantity of specific organic acids, such as isovalerylglycine and 2-methylbutyrylglycine, are determined by comparing the retention times and mass spectra to those of known standards.

Molecular Genetic Testing

Definitive diagnosis of IVA and SBCAD/2-MBCD deficiency is achieved through molecular analysis of the respective genes.

  • Isovaleric Acidemia (IVA): Sequencing of the IVD gene is performed to identify pathogenic variants.[20][21][22]

  • SBCAD/2-MBCD Deficiency: Sequencing of the ACADSB gene is performed to identify pathogenic variants.[23][24][25]

Visualizing Metabolic Pathways and Diagnostic Workflows

Leucine and Isoleucine Catabolic Pathways

The following diagram illustrates the metabolic pathways for leucine and isoleucine, highlighting the enzymatic blocks in IVA and SBCAD/2-MBCD deficiency.

cluster_leucine Leucine Catabolism cluster_isoleucine Isoleucine Catabolism Leucine Leucine alpha_Ketoisocaproate alpha_Ketoisocaproate Leucine->alpha_Ketoisocaproate Isovaleryl_CoA Isovaleryl_CoA alpha_Ketoisocaproate->Isovaleryl_CoA 3-Methylcrotonyl-CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->3-Methylcrotonyl-CoA Isovaleryl-CoA Dehydrogenase (IVD) IVA Isovaleric Acidemia (IVA) (IVD Deficiency) Isovaleryl_CoA->IVA Isoleucine Isoleucine alpha_Keto_beta_methylvalerate alpha_Keto_beta_methylvalerate Isoleucine->alpha_Keto_beta_methylvalerate 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA alpha_Keto_beta_methylvalerate->2-Methylbutyryl-CoA Tiglyl-CoA Tiglyl-CoA 2-Methylbutyryl-CoA->Tiglyl-CoA Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) SBCADD SBCAD Deficiency (2-MBCD Deficiency) 2-Methylbutyryl-CoA->SBCADD

Caption: Leucine and Isoleucine metabolic pathways with enzyme deficiencies.

Diagnostic Workflow for Elevated C5 Acylcarnitine

This diagram outlines the logical steps taken from an abnormal newborn screening result to a definitive diagnosis.

NBS Newborn Screening: Elevated C5 Acylcarnitine Confirmatory Confirmatory Testing: - Plasma Acylcarnitine Profile - Urine Organic Acid Analysis NBS->Confirmatory Urine_Results Urine Organic Acid Results Confirmatory->Urine_Results IVA_Dx Diagnosis: Isovaleric Acidemia (IVA) Urine_Results->IVA_Dx  Isovalerylglycine Elevated SBCADD_Dx Diagnosis: SBCAD/2-MBCD Deficiency Urine_Results->SBCADD_Dx  2-Methylbutyrylglycine Elevated Normal_Urine Normal Urine Organic Acids Urine_Results->Normal_Urine  No Diagnostic Metabolites Genetic_Test_IVA Molecular Testing: IVD Gene Sequencing IVA_Dx->Genetic_Test_IVA  Confirmation Genetic_Test_SBCADD Molecular Testing: ACADSB Gene Sequencing SBCADD_Dx->Genetic_Test_SBCADD  Confirmation Pivalate Investigate for Pivalate Exposure Pivalate_Dx Conclusion: Pivaloylcarnitine Interference Pivalate->Pivalate_Dx History of exposure (antibiotics, creams) Normal_Urine->Pivalate

Caption: Diagnostic algorithm for elevated C5 acylcarnitine in newborns.

References

A Comparative Metabolomic Guide to Isovaleric Acidemia and Other Organic Acidurias

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolomic profiles of isovaleric acidemia (IVA), propionic acidemia (PA), and methylmalonic acidemia (MMA), three significant organic acidurias. The information presented is supported by experimental data to aid in research and therapeutic development.

Introduction to Organic Acidurias

Organic acidurias, or organic acidemias, are a class of inherited metabolic disorders characterized by the accumulation of organic acids in bodily fluids.[1][2] These conditions result from deficiencies in specific enzymes involved in the catabolism of amino acids, carbohydrates, or lipids.[1] Isovaleric acidemia, propionic acidemia, and methylmalonic acidemia are "classic" organic acidurias that often present in the neonatal period with life-threatening metabolic decompensation, including acidosis, hyperammonemia, and ketosis.[2][3] While they share clinical features, their underlying biochemical defects lead to distinct metabolomic signatures.

Comparative Metabolomic Profiles

The differential diagnosis of IVA, PA, and MMA relies on the identification of specific acylcarnitines in plasma or dried blood spots and organic acids in urine.[4][5][6] Mass spectrometry-based techniques, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), are the primary analytical methods employed for diagnosis and monitoring.[1][7]

Key Diagnostic Metabolites

The core of the differential diagnosis lies in identifying the primary accumulating metabolites. In IVA, this is isovaleryl-CoA, a product of leucine (B10760876) breakdown.[8] In PA and MMA, the accumulation begins with propionyl-CoA, derived from the catabolism of valine, isoleucine, threonine, methionine, odd-chain fatty acids, and cholesterol.[9]

Below are tables summarizing the key quantitative findings for the primary biomarkers in each disorder. It is important to note that concentrations can vary significantly based on the patient's clinical status (metabolically stable vs. acute crisis) and the specific analytical method used.

Table 1: Plasma Acylcarnitine Profiles

AcylcarnitineIsovaleric Acidemia (IVA)Propionic Acidemia (PA)Methylmalonic Acidemia (MMA)Normal Reference Range
Isovalerylcarnitine (C5) Markedly Elevated (e.g., 0.8 to >23 µmol/L)[10][11]NormalNormal< 0.60 µmol/L[11]
Propionylcarnitine (C3) NormalMarkedly Elevated Markedly Elevated Varies by lab, typically < 7.3 µmol/L[12]

Table 2: Urine Organic Acid Profiles

Organic AcidIsovaleric Acidemia (IVA)Propionic Acidemia (PA)Methylmalonic Acidemia (MMA)Normal Reference Range (mmol/mol creatinine)
Isovalerylglycine Markedly Elevated (e.g., 15 to >4000 mmol/mol creatinine)[10][11]Not typically presentNot typically present< 1.6 mmol/mol creatinine[11]
3-Hydroxyisovaleric Acid Elevated Can be mildly elevatedCan be mildly elevated0 - 29[13]
Methylcitric Acid Not typically presentMarkedly Elevated Elevated Not typically present[14]
3-Hydroxypropionic Acid Not typically presentElevated (e.g., 28-115 µmol/mmol Creatinine)[15]Elevated < 3[14]
Propionylglycine Not typically presentElevated Not typically presentNot typically present
Methylmalonic Acid Not typically presentNot typically presentMarkedly Elevated (e.g., 35-3717 µmol/mmol Creatinine)[15]< 4.0[16]

Experimental Protocols

Accurate and reproducible quantification of these metabolites is critical. Below are detailed methodologies for the key analytical techniques.

Urine Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is the gold standard for identifying and quantifying organic acids in urine.

Sample Preparation:

  • Normalization: A urine volume equivalent to 1 µmole of creatinine (B1669602) is used for analysis.[10]

  • Internal Standard Addition: Appropriate internal standards (e.g., tropic acid, 2-ketocaproic acid) are added to the urine sample.[10]

  • Oximation: The sample is treated with hydroxylamine (B1172632) to form oxime derivatives of ketoacids.[10]

  • Acidification and Extraction: The mixture is acidified, and organic acids are extracted into an organic solvent like ethyl acetate.[10]

  • Drying: The organic extract is evaporated to dryness under a stream of nitrogen.[10]

  • Derivatization: The dried residue is derivatized to form trimethylsilyl (B98337) (TMS) esters using a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) in pyridine.[10]

GC-MS Analysis:

  • The derivatized extract is injected into the GC-MS system for separation and detection.[10]

  • The gas chromatograph separates the volatile TMS derivatives based on their boiling points and interactions with the column stationary phase.

  • The mass spectrometer fragments the eluted compounds and detects the resulting ions, allowing for identification based on their mass spectra and quantification based on ion abundance relative to the internal standard.

Acylcarnitine Profiling in Dried Blood Spots by LC-MS/MS

This high-throughput method is widely used in newborn screening programs.

Sample Preparation:

  • Punching: A small disc (e.g., 3.2 mm) is punched from the dried blood spot on a filter card.[6]

  • Extraction: The disc is placed in a well of a microplate, and an extraction solution (typically methanol (B129727) containing stable isotope-labeled internal standards) is added.[6][17]

  • Incubation and Elution: The plate is incubated with shaking to allow the acylcarnitines to elute from the filter paper into the solvent.[18]

  • Derivatization (Butylation): The extracted analytes are converted to their butyl esters by adding n-butanol-HCl and incubating.[6]

  • Drying and Reconstitution: The solvent is evaporated, and the residue is reconstituted in a mobile phase suitable for LC-MS/MS analysis.[5]

LC-MS/MS Analysis:

  • The reconstituted sample is injected into the LC-MS/MS system.

  • A liquid chromatography step is often employed to separate isomeric acylcarnitines (e.g., the C5 isomers).[6]

  • The mass spectrometer is operated in a precursor ion or neutral loss scan mode to specifically detect acylcarnitines, or in multiple reaction monitoring (MRM) mode for targeted quantification.[17]

Metabolomic Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a non-destructive and highly reproducible method for analyzing metabolite profiles in biological samples.[19][20]

Sample Preparation (Urine):

  • Thawing and Centrifugation: Frozen urine samples are thawed and centrifuged to remove particulate matter.

  • Buffering: An aliquot of the urine supernatant is mixed with a buffer solution (e.g., phosphate (B84403) buffer in D₂O) to maintain a constant pH.

  • Internal Standard: An internal standard for chemical shift referencing and quantification (e.g., trimethylsilylpropanoic acid - TSP) is included in the buffer.

  • Transfer: The final mixture is transferred to an NMR tube for analysis.[19][20]

NMR Data Acquisition:

  • One-dimensional ¹H NMR spectra are typically acquired.

  • Water suppression techniques (e.g., presaturation) are used to attenuate the large water signal.[19]

  • Two-dimensional NMR experiments (e.g., COSY, TOCSY, HSQC) can be performed to aid in the unambiguous identification of metabolites.[20]

Visualizing Metabolic and Signaling Pathways

The accumulation of toxic metabolites in these organic acidurias disrupts several key cellular pathways. The following diagrams, generated using the DOT language, illustrate these disruptions.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation blood Dried Blood Spot punch Punch Disc blood->punch urine Urine Sample normalize_ua Normalize to Creatinine urine->normalize_ua extract_ac Methanol Extraction (with Internal Standards) punch->extract_ac derivatize_ac Butylation extract_ac->derivatize_ac lcms LC-MS/MS derivatize_ac->lcms extract_ua Solvent Extraction normalize_ua->extract_ua derivatize_ua TMS Derivatization extract_ua->derivatize_ua gcms GC-MS derivatize_ua->gcms acylcarnitine_profile Acylcarnitine Profile lcms->acylcarnitine_profile organic_acid_profile Organic Acid Profile gcms->organic_acid_profile diagnosis Differential Diagnosis acylcarnitine_profile->diagnosis organic_acid_profile->diagnosis

Caption: Experimental workflow for metabolomic analysis of organic acidurias.

organic_acidurias_pathways cluster_leucine Leucine Catabolism cluster_propionate Propionate Metabolism Leucine Leucine Isovaleryl_CoA Isovaleryl_CoA Leucine->Isovaleryl_CoA IVD Isovaleryl-CoA Dehydrogenase (IVA) Isovaleryl_CoA->IVD Isovalerylglycine Isovalerylglycine & C5-Acylcarnitine Isovaleryl_CoA->Isovalerylglycine Accumulates in IVA I_V_M_T Isoleucine, Valine, Methionine, Threonine, Odd-chain Fatty Acids Propionyl_CoA Propionyl_CoA I_V_M_T->Propionyl_CoA Methylmalonyl_CoA D-Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA PCC Propionyl-CoA Carboxylase (PA) Propionyl_CoA->PCC Methylcitrate Methylcitrate & C3-Acylcarnitine Propionyl_CoA->Methylcitrate Accumulates in PA & MMA L_Methylmalonyl_CoA L-Methylmalonyl-CoA Methylmalonyl_CoA->L_Methylmalonyl_CoA Succinyl_CoA Succinyl_CoA L_Methylmalonyl_CoA->Succinyl_CoA MCM Methylmalonyl-CoA Mutase (MMA) L_Methylmalonyl_CoA->MCM Methylmalonic_Acid Methylmalonic Acid L_Methylmalonyl_CoA->Methylmalonic_Acid Accumulates in MMA TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

Caption: Core biochemical pathways distinguishing IVA, PA, and MMA.

downstream_effects cluster_effects Downstream Pathophysiological Effects cluster_outcomes Clinical Outcomes Toxic_Metabolites Accumulation of Isovaleryl-CoA (IVA) or Propionyl-CoA (PA/MMA) CoA_Trapping Mitochondrial CoA Trapping (Secondary Deficiency) Toxic_Metabolites->CoA_Trapping Urea_Cycle_Inhibition Urea Cycle Inhibition (Hyperammonemia) Toxic_Metabolites->Urea_Cycle_Inhibition TCA_Cycle_Dysfunction TCA Cycle Dysfunction Toxic_Metabolites->TCA_Cycle_Dysfunction Oxidative_Stress Increased Oxidative Stress Toxic_Metabolites->Oxidative_Stress Neurological_Damage Neurological Damage (Encephalopathy, Seizures) CoA_Trapping->Neurological_Damage Urea_Cycle_Inhibition->Neurological_Damage Metabolic_Acidosis Metabolic Acidosis TCA_Cycle_Dysfunction->Metabolic_Acidosis Organ_Dysfunction Multi-organ Dysfunction TCA_Cycle_Dysfunction->Organ_Dysfunction Oxidative_Stress->Organ_Dysfunction

Caption: Downstream consequences of toxic metabolite accumulation in organic acidurias.

Conclusion

The comparative metabolomic analysis of isovaleric acidemia, propionic acidemia, and methylmalonic acidemia reveals distinct biochemical fingerprints that are crucial for accurate diagnosis and management. While all three are serious inherited metabolic disorders, the specific accumulating metabolites—isovalerylglycine and C5-acylcarnitine in IVA, and derivatives of propionyl-CoA and methylmalonyl-CoA in PA and MMA—allow for their differentiation. Understanding these unique metabolomic profiles, the underlying pathway disruptions, and the standardized protocols for their detection is essential for advancing research and developing targeted therapies for these challenging conditions.

References

Safety Operating Guide

Proper Disposal of Isovalerylcarnitine Chloride in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe and compliant disposal of Isovalerylcarnitine chloride.

Safety and Hazard Assessment

According to the Safety Data Sheet (SDS) provided by Cayman Chemical, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] This assessment is further supported by its NFPA and HMIS ratings, which are all zero, indicating minimal risk.

Quantitative Safety Data
Hazard Classification SystemRatingInterpretation
GHS Classification Not ClassifiedSubstance does not meet the criteria for hazard classification.[1]
NFPA 704 Health: 0, Fire: 0, Reactivity: 0No hazard beyond that of ordinary combustible material.
HMIS® Health: 0, Flammability: 0, Reactivity: 0Minimal hazard.

Step-by-Step Disposal Protocol

Even though this compound is not classified as hazardous, it is imperative to follow established laboratory protocols to ensure safety and environmental protection. Do not allow the chemical to enter sewers, surface water, or ground water.[1]

Unused or Surplus Material:

If the this compound is in its original, unopened container and is no longer needed, the preferred method of disposal is to offer it to another licensed researcher or return it to the supplier.

Small Quantities of Solid Waste:

For small quantities of solid this compound:

  • Containment: Ensure the waste is in a securely sealed, compatible container.

  • Labeling: Clearly label the container as "Non-Hazardous Waste" and identify the contents as "this compound".

  • Disposal: Dispose of the container in the designated non-hazardous solid chemical waste stream for your institution, which is typically collected by the Environmental Health and Safety (EHS) department. Do not dispose of it in the regular laboratory trash that is handled by custodial staff.

Aqueous Solutions:

For dilute aqueous solutions of this compound:

  • Consult Local Regulations: Before proceeding, consult your institution's EHS guidelines regarding the disposal of non-hazardous aqueous waste. Some institutions may permit drain disposal for non-hazardous, water-soluble substances.

  • Neutralization (if applicable): While this compound itself is not acidic or basic, if it has been used in a buffered solution, neutralize the pH to a range of 6.0-8.0 before disposal.

  • Drain Disposal (with approval): If permitted by your institution, flush the solution down the drain with a copious amount of cold running water (at least a 20-fold excess of water) to ensure adequate dilution.

Empty Containers:
  • Decontamination: Rinse the empty container thoroughly with water or an appropriate solvent.

  • Rinsate Disposal: Dispose of the first rinsate as you would for aqueous solutions of the chemical. Subsequent rinses can typically be disposed of down the drain.

  • Container Disposal: Deface or remove the original label from the empty, rinsed container. The container can then be disposed of in the regular laboratory glassware or solid waste stream, in accordance with your institution's policies.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_start Start cluster_form Assess Form cluster_solid Solid Disposal cluster_solution Aqueous Solution Disposal start This compound for Disposal is_solid Solid? start->is_solid is_solution Aqueous Solution? start->is_solution solid_waste Package in a sealed, labeled container is_solid->solid_waste Yes check_policy Consult Institutional EHS Policy is_solution->check_policy Yes non_haz_stream Dispose in non-hazardous solid chemical waste stream solid_waste->non_haz_stream drain_disposal Drain disposal permitted? check_policy->drain_disposal flush_drain Flush with copious amounts of water drain_disposal->flush_drain Yes collect_waste Collect for EHS pickup drain_disposal->collect_waste No

Caption: Decision tree for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.